Ethyl 3-ethoxypropionate
Description
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 3-ethoxypropanoate | |
|---|---|---|
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InChI |
InChI=1S/C7H14O3/c1-3-9-6-5-7(8)10-4-2/h3-6H2,1-2H3 | |
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InChI Key |
BHXIWUJLHYHGSJ-UHFFFAOYSA-N | |
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Canonical SMILES |
CCOCCC(=O)OCC | |
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Molecular Formula |
C7H14O3 | |
| Record name | ETHYL-3-ETHOXYPROPIONATE | |
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DSSTOX Substance ID |
DTXSID0027309 | |
| Record name | Ethyl 3-ethoxypropionate | |
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Molecular Weight |
146.18 g/mol | |
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Physical Description |
Ethyl-3-ethoxypropionate is a water-white liquid with an ester-like odor. Floats on water. (USCG, 1999), Liquid; NKRA, Water-white liquid with an ester-like odor; [CAMEO], Water-white liquid with an ester-like odor. | |
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| Record name | Propanoic acid, 3-ethoxy-, ethyl ester | |
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Boiling Point |
338 °F at 760 mmHg (USCG, 1999), Boiling point range = 165-172 °C, 338 °F | |
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Flash Point |
138 °F (USCG, 1999), 138 °F | |
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Density |
0.95 (USCG, 1999) - Less dense than water; will float, 0.95 | |
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Vapor Pressure |
0.9 [mmHg] | |
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CAS No. |
763-69-9 | |
| Record name | ETHYL-3-ETHOXYPROPIONATE | |
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| Record name | Propanoic acid, 3-ethoxy-, ethyl ester | |
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| Record name | ETHYL 3-ETHOXYPROPIONATE | |
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Melting Point |
-148 °F (USCG, 1999), -148 °F | |
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Foundational & Exploratory
Ethyl 3-ethoxypropionate: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-ethoxypropionate (EEP), a versatile ether ester solvent, is gaining prominence in various scientific and industrial applications, including in specialized roles within drug formulation and development. Its unique combination of a slow evaporation rate, good solvency for a wide range of polymers, and a favorable safety profile makes it a subject of interest. This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental methodologies and structured data for ease of reference.
Core Physical and Chemical Properties
This compound is a clear, colorless liquid characterized by a mild, ester-like odor.[1] Its fundamental identifiers and properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 763-69-9 | [1] |
| Molecular Formula | C₇H₁₄O₃ | [1] |
| Molecular Weight | 146.18 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Odor | Mild, ester-like | [1] |
Quantitative Physical Properties
The following tables provide detailed quantitative data on the key physical properties of this compound, crucial for modeling, formulation, and process design.
Thermal Properties
| Property | Value | Reference(s) |
| Boiling Point | 165-172 °C (329-342 °F) | [2] |
| Melting Point | -75 °C (-103 °F) | |
| Flash Point | 58.8 °C (138 °F) (Closed Cup) | [3] |
| Autoignition Temperature | 377 °C (711 °F) | [2] |
Optical and Physical Properties
| Property | Value (at specified temperature) | Reference(s) |
| Density | 0.948 - 0.952 g/cm³ at 20 °C | [4] |
| Refractive Index | 1.4074 at 20 °C | [2] |
| Viscosity | 1.3 mPa·s at 25 °C | [3] |
| Surface Tension | 27.0 dynes/cm at 23 °C | [2] |
| Vapor Pressure | 1.5 mmHg at 25 °C | [5] |
| Vapor Density | 5.03 (Air = 1) | [5] |
Solubility Profile
This compound exhibits a distinct solubility profile, being sparingly soluble in water while showing excellent miscibility with a wide range of organic solvents. This characteristic is pivotal in its application as a solvent in complex formulations.
| Solvent | Solubility | Reference(s) |
| Water | 54.1 g/L at 20 °C | |
| Alcohol (Ethanol) | Soluble | [4][6] |
| Acetone | Soluble | [6] |
| Toluene | Very soluble | [7] |
| Methanol | Soluble | |
| Other Organic Solvents | Miscible with many common organic solvents |
Experimental Protocols for Property Determination
The accurate determination of physical properties is paramount for the reliable application of chemical substances. The following section outlines the standardized methodologies for measuring the key physical properties of liquid compounds like this compound.
Generalized Experimental Workflow
The determination of the physical properties of a liquid chemical typically follows a standardized workflow to ensure accuracy and reproducibility. The following diagram illustrates a generalized process.
Detailed Methodologies
-
Boiling Point Determination (ASTM D1078): This standard test method covers the distillation range of volatile organic liquids. A sample of the liquid is distilled under prescribed conditions. The temperature of the vapor is monitored with a calibrated thermometer as the liquid boils. The initial boiling point is the temperature at which the first drop of condensate falls from the condenser, and the distillation range is the temperature difference between the initial boiling point and the dry point (the temperature at which the last of the liquid evaporates).
-
Density Measurement (ASTM D4052): This method utilizes a digital density meter. A small volume of the liquid is introduced into an oscillating U-tube. The change in the oscillation frequency of the tube caused by the sample is measured and used to calculate the density of the liquid. The temperature of the sample is precisely controlled during the measurement.
-
Refractive Index Measurement: An Abbe refractometer is commonly used for this measurement. A few drops of the liquid are placed between two prisms. Light is passed through the sample, and the angle of refraction is measured. The refractive index is read directly from a calibrated scale. The temperature should be controlled and reported as the refractive index is temperature-dependent.
-
Viscosity Determination (ASTM D445): This standard test method measures the kinematic viscosity of transparent and opaque liquids. It involves measuring the time for a volume of the liquid to flow under gravity through a calibrated glass capillary viscometer at a known and closely controlled temperature. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid.
-
Surface Tension Measurement: The du Noüy ring method or the Wilhelmy plate method are common techniques. These methods involve measuring the force required to detach a platinum ring or a plate from the surface of the liquid. The surface tension is then calculated from this force and the dimensions of the ring or plate.
-
Flash Point Determination (ASTM D93): This is a standard test method using a Pensky-Martens closed-cup tester. The sample is heated in a closed cup at a slow, constant rate with constant stirring. An ignition source is directed into the cup at regular intervals. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
References
- 1. lookchem.com [lookchem.com]
- 2. EEP Solvent (Ethyl-3-Ethoxypropionate) - CORECHEM Inc. [corecheminc.com]
- 3. This compound, 763-69-9 [thegoodscentscompany.com]
- 4. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 5. Page loading... [guidechem.com]
- 6. ETHYL-3-ETHOXYPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl 3-ethoxypropionate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-ethoxypropionate (EEP), a slow-evaporating ether-ester solvent, is a colorless liquid with a mild, ester-like odor.[1] Possessing a unique combination of desirable properties including a slow evaporation rate, good resistance to solvent popping in baking applications, low surface tension, and high electrical resistance, EEP is a versatile compound with significant applications across various industries.[2] It is particularly valued in the coatings, inks, and electronics industries for its excellent solvency for a wide range of polymers.[3] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and applications of this compound. It includes detailed tables of its properties, generalized experimental protocols for its synthesis and analysis, and diagrams illustrating its synthesis and metabolic pathways.
Chemical Structure and Identification
This compound is an organic compound that contains both an ether and an ester functional group.[4] Its linear structure and the propionyl group in the center of the molecule contribute to its unique solvent characteristics.[5]
| Identifier | Value |
| IUPAC Name | ethyl 3-ethoxypropanoate[6] |
| Synonyms | EEP, Ethyl beta-ethoxypropionate, 3-Ethoxypropionic acid ethyl ester[4] |
| CAS Number | 763-69-9[3] |
| Molecular Formula | C₇H₁₄O₃[3] |
| Molecular Weight | 146.18 g/mol [3] |
| SMILES | CCOCCC(=O)OCC[6] |
| InChI | InChI=1S/C7H14O3/c1-3-9-6-5-7(8)10-4-2/h3-6H2,1-2H3[6] |
Physicochemical Properties
EEP is a stable liquid under recommended storage conditions.[7] It is a flammable liquid and vapor, and may form explosive peroxides upon exposure to air, particularly on long-term storage.[7][8]
Table 2.1: Physical Properties
| Property | Value | Reference(s) |
| Appearance | Colorless, water-white liquid | [8][9] |
| Odor | Mild, ester-like | [9] |
| Boiling Point | 165-172 °C (329-342 °F) | [3][4] |
| Melting Point | -75 °C (-103 °F) | [10] |
| Flash Point | 59 °C (138.2 °F) (Closed Cup) | [8][10] |
| Density | 0.948 - 0.952 g/cm³ at 25 °C | [3] |
| Vapor Pressure | 1.5 mmHg at 20 °C | |
| Vapor Density | Heavier than air | [8] |
| Solubility in Water | Limited; 1.6 g/100 mL at 20 °C | [10] |
| Solubility in Organic Solvents | Soluble in most hydrocarbon solvents | |
| Refractive Index | 1.4050 - 1.4080 at 20 °C | [3] |
| Viscosity | 1.20 mPa·s at 25 °C | [8] |
| Surface Tension | Low | [2] |
| Electrical Resistance | High | [2] |
| Autoignition Temperature | 377 °C (711 °F) | [8] |
Table 2.2: Chemical and Toxicological Properties
| Property | Value | Reference(s) |
| Chemical Stability | Stable under normal conditions. May form peroxides. | [7] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [7][10] |
| Hazardous Decomposition | Carbon monoxide and carbon dioxide upon combustion. | [8] |
| Acute Oral Toxicity (LD50, Rat) | 4,309 - 5,000 mg/kg | [7] |
| Acute Dermal Toxicity (LD50, Rabbit) | 4,080 - 10,000 mg/kg | [7] |
| Aquatic Toxicity (LC50, Fish, 96h) | 60.9 mg/L | [7] |
| Biodegradability | Readily biodegradable | [5] |
Experimental Protocols
Disclaimer: The following are generalized experimental protocols and should be adapted and optimized based on specific laboratory conditions and safety guidelines.
Synthesis of this compound
This compound is typically synthesized via a Michael addition reaction of ethanol (B145695) to ethyl acrylate (B77674).[3] This reaction can be catalyzed by either a base or a strong acid.[3][11]
Methodology (Base-Catalyzed):
-
Reaction Setup: To a stirred reactor, add absolute ethanol and ethyl acrylate. The molar ratio of ethanol to ethyl acrylate is typically kept high to favor product formation.[2] An anion exchange resin or a solution of sodium ethoxide in ethanol can be used as the catalyst.[2]
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, for example, between 10-50 °C.[2] The reaction time can vary from a few hours to several hours, depending on the catalyst and temperature.[3]
-
Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of ethyl acrylate.
-
Workup: Once the reaction is complete, the catalyst is removed. If a solid resin is used, it can be filtered off.[3] If a soluble base is used, it is neutralized with an acid (e.g., sulfuric acid).[11]
-
Purification: The crude product is then purified by fractional distillation under reduced pressure.[10] Unreacted ethanol and ethyl acrylate are distilled off first, followed by the collection of the pure this compound fraction.[10]
Analytical Methods
Gas Chromatography (GC) for Purity Analysis:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
-
Carrier Gas: Helium or Nitrogen.
-
Temperature Program: An initial temperature of 50-70°C, held for a few minutes, followed by a ramp up to 200-250°C.
-
Injection: A small volume (e.g., 1 µL) of a diluted sample in a suitable solvent (e.g., ethanol or acetone).
-
Data Analysis: The purity is determined by the area percentage of the this compound peak relative to the total area of all peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1][12] Add a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) for chemical shift referencing.[13]
-
¹H NMR: Acquire the proton NMR spectrum. The spectrum will show characteristic signals for the two ethyl groups and the two methylene (B1212753) groups of the propionate (B1217596) backbone.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. This will show distinct signals for each of the seven carbon atoms in the molecule.
Infrared (IR) Spectroscopy:
-
Sample Preparation: A small drop of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr) to create a thin film.[14]
-
Analysis: Acquire the IR spectrum. Look for characteristic absorption bands, including a strong C=O stretch for the ester group (around 1735 cm⁻¹) and C-O stretches for the ether and ester linkages.[14]
Metabolism
A study on the metabolism of this compound in male Sprague-Dawley rats following oral administration showed that the compound is rapidly absorbed and primarily excreted as metabolites in the urine.[15] The major urinary metabolites identified were monoethyl malonate and 3-ethoxypropionate.[15] Other metabolites included malonic acid and the glycine (B1666218) conjugate of 3-ethoxypropionate.[15] A significant portion of the administered dose was also converted to CO₂, indicating extensive oxidation of the molecule.[15] Notably, the study found no evidence of alkoxyacetic acid metabolites, which are associated with the toxicity of some ethylene (B1197577) glycol ethers.[15]
Applications
This compound's favorable properties make it a valuable solvent in numerous applications.
-
Coatings and Paints: It is extensively used as a high-performance solvent in automotive, aerospace, and industrial coatings. Its slow evaporation rate allows for excellent flow and leveling, contributing to a high-gloss, durable finish. It is an effective solvent for a wide variety of resins, including acrylics, epoxies, alkyds, and polyurethanes.
-
Printing Inks: In the printing industry, EEP helps to control drying times and improve print quality and color uniformity.
-
Industrial Cleaners: It is used in industrial cleaning and degreasing agents for the effective removal of oils and greases from surfaces.
-
Electronics: In the electronics industry, it is used as a solvent for photoresists and in cleaning applications for electronic components.[3]
-
Chemical Synthesis: EEP can serve as a reaction solvent or as an intermediate in the production of other specialty chemicals.
Safety and Handling
This compound is considered to have moderate hazards.
-
Health Hazards: Inhalation of high concentrations of vapor can cause respiratory tract irritation, headaches, dizziness, and nausea.[9] Prolonged or repeated skin contact may lead to dryness, irritation, or dermatitis. Eye contact can cause redness and discomfort.
-
Fire Hazards: EEP is a flammable liquid.[8] Its vapors can form explosive mixtures with air.[9] Keep away from heat, sparks, open flames, and other ignition sources.[8] Use explosion-proof electrical and ventilating equipment.[10]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses or goggles, and appropriate clothing to prevent skin contact.[10] In areas with high vapor concentrations, use respiratory protection.[9]
-
Storage: Store in a cool, dry, well-ventilated place in tightly closed containers, away from direct sunlight and ignition sources.[7]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
This compound is a high-performance, versatile solvent with a favorable balance of properties, including strong solvency, a slow evaporation rate, and a relatively good safety profile. Its wide range of applications, particularly in the coatings and electronics industries, underscores its industrial importance. Understanding its chemical properties, synthesis, and metabolic pathways is crucial for its safe and effective use in research and development.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. CN104016861A - Preparation method for synthesis of this compound - Google Patents [patents.google.com]
- 3. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 4. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 5. EEP solvent (this compound) | Eastman [eastman.com]
- 6. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. redox.com [redox.com]
- 8. ETHYL-3-ETHOXYPROPIONATE | Occupational Safety and Health Administration [osha.gov]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. lookchem.com [lookchem.com]
- 11. KR102062143B1 - Method for producing high purity this compound - Google Patents [patents.google.com]
- 12. organomation.com [organomation.com]
- 13. ou.edu [ou.edu]
- 14. Propanoic acid, 3-ethoxy-, ethyl ester [webbook.nist.gov]
- 15. The metabolism and disposition of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 3-ethoxypropionate (EEP): A Comprehensive Technical Guide
CAS Number: 763-69-9 Molecular Formula: C₇H₁₄O₃ Synonyms: EEP, Ethyl β-ethoxypropionate, 3-Ethoxypropionic acid ethyl ester
This technical guide provides an in-depth overview of Ethyl 3-ethoxypropionate (EEP), a versatile ether-ester solvent. It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed technical information. EEP is valued for its favorable combination of a slow evaporation rate, good solvency for a wide range of polymers, moderate odor, and a relatively safe toxicological profile compared to other industrial solvents.[1]
Physicochemical and General Properties
This compound is a clear, colorless liquid with a characteristic mild, ester-like odor.[2][3] Its linear structure and the presence of both ether and ester functional groups grant it a unique set of properties, making it a high-performance solvent in various applications.[1][4] It is particularly noted for its ability to improve flow and leveling in coatings and its high electrical resistance.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 763-69-9 | [2][5] |
| Molecular Weight | 146.18 g/mol | [2][6][7] |
| Boiling Point | 166 - 170 °C (330.8 - 338 °F) at 1013 hPa | [8] |
| Melting Point | -75 to -100 °C (-103 to -148 °F) | [8] |
| Density | 0.93 - 0.95 g/cm³ at 20-25 °C | [2] |
| Vapor Pressure | 2.0 hPa at 25 °C | |
| Flash Point | 58 °C (136.4 °F) | |
| Autoignition Temperature | 377 °C | |
| Solubility in Water | 54.1 g/L at 20 °C | |
| Log P (Octanol/Water) | 1.47 at 20 °C | |
| Refractive Index | n20/D 1.405 | |
| Lower Explosive Limit (LEL) | 1.05% | [2][3] |
Synthesis of this compound
The primary industrial synthesis of this compound involves the Michael addition reaction of ethanol (B145695) to ethyl acrylate (B77674).[9] This process can be catalyzed by either strong bases or, more recently, strong acids. A common method employs an anion exchange resin as a catalyst, which offers advantages such as being recyclable, leading to fewer side reactions, and simplifying the purification process.[9][10]
Experimental Protocol: Synthesis via Anion Exchange Resin Catalysis
This protocol is based on methodologies described in chemical literature and patents.[9][10]
Materials:
-
Absolute Ethanol (C₂H₅OH)
-
Ethyl Acrylate (CH₂=CHCOOC₂H₅)
-
Anion Exchange Resin (Catalyst)
-
Four-necked flask equipped with a stirrer, thermometer, and condenser
-
Rectification column
Procedure:
-
Reaction Setup: Charge a four-necked flask with absolute ethanol and ethyl acrylate. The molar ratio of ethanol to ethyl acrylate can range from 3:1 to 100:1.[9]
-
Catalyst Addition: Add the anion exchange resin catalyst. The weight of the catalyst typically ranges from 0.1% to 20% of the weight of the ethyl acrylate.[9]
-
Reaction Conditions: Maintain the reaction mixture at a controlled temperature, for example, 30 °C, under an inert atmosphere.[10] Stir the suspension to ensure uniform dispersion of the catalyst.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the concentration of ethyl acrylate, for instance, by gas chromatography. The reaction is typically continued for several hours (e.g., 4 hours) until the ethyl acrylate content is below a target threshold (e.g., <1%).[10]
-
Catalyst Removal: Once the reaction is complete, stop stirring and filter the mixture to remove the catalyst. The catalyst can be regenerated and recycled.[10]
-
Purification: Transfer the filtrate to a rectification column. Heat the mixture to distill off unreacted ethanol and ethyl acrylate. Collect the product fraction of this compound (purity ≥99%) at its boiling range (approx. 165-166 °C).[10]
Synthesis Workflow Diagram
References
- 1. EEP solvent (this compound) | Eastman [eastman.com]
- 2. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ETHYL-3-ETHOXYPROPIONATE | Occupational Safety and Health Administration [osha.gov]
- 4. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 5. gravitaschemical.com [gravitaschemical.com]
- 6. Physical and Chemical Properties of High Purity this compound Explained [24chemicalresearch.com]
- 7. Propanoic acid, 3-ethoxy-, ethyl ester [webbook.nist.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. CN104016861A - Preparation method for synthesis of this compound - Google Patents [patents.google.com]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to Ethyl 3-ethoxypropionate
This technical guide provides a comprehensive overview of Ethyl 3-ethoxypropionate, a versatile and environmentally conscious solvent. Designed for researchers, scientists, and professionals in drug development, this document details its chemical identity, physicochemical properties, synthesis, and key applications, with a focus on its role in advanced material formulations.
Chemical Identity: Synonyms and Alternative Names
This compound is known by a variety of names in scientific literature and commercial applications. A comprehensive list of these synonyms and alternative identifiers is provided below to aid in its recognition across different contexts.
| Type | Name/Identifier |
| IUPAC Name | ethyl 3-ethoxypropanoate[1] |
| Systematic Name | Propanoic acid, 3-ethoxy-, ethyl ester |
| Common Synonyms | This compound, Ethyl beta-ethoxypropionate, 3-EEP, EEP Solvent |
| Trade Names | UCAR™ Ester EEP, Ektapro EEP[2] |
| CAS Registry Number | 763-69-9 |
| EC Number | 212-112-9 |
| Molecular Formula | C7H14O3 |
A more extensive list of synonyms includes: 3-Ethoxypropionic acid ethyl ester, Ethoxypropionic acid, ethyl ester, and Ethylester kyseliny 3-ethoxypropionove[2].
Physicochemical Properties
The utility of this compound in various applications is dictated by its unique physicochemical properties. Its slow evaporation rate and excellent solvency for a wide range of polymers are particularly noteworthy[3][4].
| Property | Value | Reference |
| Molecular Weight | 146.18 g/mol | [5] |
| Appearance | Colorless, transparent liquid | [2][6] |
| Odor | Mild, ester-like | [2][7] |
| Boiling Point | 165-172 °C | [8] |
| Melting Point | -75 °C | [6] |
| Flash Point | 59 °C | [6] |
| Density | 0.9496 g/cm³ at 20 °C | [9] |
| Refractive Index | 1.406 – 1.408 at 20 °C | [9] |
| Water Solubility | Slightly soluble | |
| Purity | ≥99.0% | [9] |
| Acidity (as Acetic Acid) | max. 0.02 % | [9] |
| Moisture | max. 0.30 % | [9] |
Experimental Protocols
The primary industrial synthesis of this compound is achieved through a Michael addition reaction of ethanol (B145695) to ethyl acrylate[2]. The following protocol is a general representation of this process as described in patent literature[10][11].
Materials:
-
Absolute ethanol
-
Ethyl acrylate (B77674)
-
Catalyst (e.g., anion exchange resin[10], or a strong acid catalyst like methane (B114726) sulfonic acid[11])
Procedure:
-
Charging the Reactor: The reactor is charged with absolute ethanol and ethyl acrylate. The molar ratio of ethanol to ethyl acrylate can range from 3:1 to 100:1 when using an anion exchange resin catalyst[10] or 0.5:1 to 2:1 with an acid catalyst[11].
-
Catalyst Addition: The catalyst is introduced into the reactor. For an anion exchange resin, the weight can be 0.1% to 20% of the weight of ethyl acrylate[10]. For an acid catalyst, the molar ratio relative to ethyl acrylate is typically 0.05:1 to 0.5:1[11].
-
Reaction Conditions:
-
Reaction Time: The reaction time is dependent on the catalyst and reaction conditions, typically ranging from a few hours to over 20 hours[10][11].
-
Work-up and Purification: After the reaction, the catalyst is removed by filtration. The resulting mixture, containing the product, unreacted starting materials, and by-products, is then purified by vacuum distillation to isolate the high-purity this compound[11][12].
Caption: Synthesis workflow for this compound.
This compound is a key solvent in the formulation of high-performance automotive coatings, where it improves flow, leveling, and overall film appearance[8].
General Formulation Protocol for a Clearcoat:
-
Resin Solubilization: The primary resin (e.g., acrylic, polyurethane) is dissolved in a solvent blend that includes this compound. Its excellent solvency ensures a clear and homogenous resin solution[8].
-
Additive Incorporation: Various additives such as UV absorbers, hindered amine light stabilizers (HALS), and flow and leveling agents are incorporated into the resin solution with continuous mixing.
-
Crosslinker Addition: A crosslinking agent (e.g., an isocyanate for a 2K polyurethane system) is added to the formulation prior to application.
-
Viscosity Adjustment: The final viscosity of the coating is adjusted using a solvent blend, which may include this compound, to achieve the optimal spray viscosity. The slow evaporation rate of this compound helps in maintaining the wet edge during application, preventing defects[8].
Caption: General workflow for automotive clearcoat formulation.
The purity of this compound is typically determined using Gas Chromatography with a Flame Ionization Detector (GC-FID). While a specific detailed protocol from a pharmacopeia or regulatory body was not found in the search, a general approach can be outlined.
General GC-FID Protocol:
-
Instrument: Gas Chromatograph equipped with a Flame Ionization Detector.
-
Column: A non-polar or medium-polarity capillary column is suitable.
-
Carrier Gas: Helium or Hydrogen.
-
Injector and Detector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature gradient program would be used to ensure the separation of the main component from any impurities and residual starting materials. An initial temperature of around 50-70 °C, held for a few minutes, followed by a ramp up to 200-250 °C would be a typical starting point for method development.
-
Sample Preparation: The sample is diluted in a suitable solvent (e.g., acetone (B3395972) or methanol) before injection.
-
Quantification: The percentage purity is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram.
Conclusion
This compound is a high-performance solvent with a favorable environmental and safety profile. Its well-characterized physicochemical properties make it a valuable component in a range of industrial applications, most notably in the coatings industry. While its use in the synthesis of specific pharmaceuticals like phenols and CDK4/6 inhibitors is mentioned in some literature, detailed public-domain experimental protocols remain elusive. The provided synthesis and formulation outlines, along with its comprehensive list of synonyms and properties, serve as a valuable technical resource for professionals in the chemical and pharmaceutical sciences.
References
- 1. mdpi.com [mdpi.com]
- 2. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 3. Trichem Laboratories (Bombay) Pvt. Ltd. [trichemlab.com]
- 4. This compound, 763-69-9 [thegoodscentscompany.com]
- 5. marketgrowthreports.com [marketgrowthreports.com]
- 6. ulprospector.com [ulprospector.com]
- 7. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 8. Automotive Coatings – PREC [prechems.com]
- 9. CDK4/6 inhibitors: a brief overview and prospective research directions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. CN104016861A - Preparation method for synthesis of this compound - Google Patents [patents.google.com]
- 11. US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate - Google Patents [patents.google.com]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Ethyl 3-Ethoxypropionate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the boiling point and vapor pressure of ethyl 3-ethoxypropionate (EEP), a widely utilized solvent in various industrial and pharmaceutical applications. This document summarizes key quantitative data, details the experimental protocols for their determination, and illustrates the fundamental relationships between these physical properties.
Core Physicochemical Data
This compound (CAS No: 763-69-9) is a colorless liquid with a characteristic ester-like odor.[1][2] Its physicochemical properties, particularly its boiling point and vapor pressure, are critical for its application in formulations, synthesis, and manufacturing processes where solvent volatility and process conditions are paramount.
Quantitative Data Summary
The boiling point and vapor pressure of this compound have been determined by multiple sources. The data is summarized in the tables below for ease of comparison.
Table 1: Boiling Point of this compound
| Boiling Point (°C) | Boiling Point (°F) | Pressure (hPa/mmHg) | Reference(s) |
| 166 | 330.8 | 1013 hPa | [3][4][5][6][7] |
| 170 | 338 | 760 mmHg | [1][2][8] |
| 165-172 | 329-341.6 | Not Specified | |
| 175 | 347 | Not Specified | [9] |
| 169 | 336.2 | Not Specified | [10] |
Table 2: Vapor Pressure of this compound
| Vapor Pressure | Temperature (°C) | Temperature (°F) | Reference(s) |
| 0.9 mmHg | Not Specified | Not Specified | [1][11] |
| 2.0 hPa | 25 | 77 | [12][4][6] |
| 2.3 hPa | 20 | 68 | [3] |
| 1.802 mmHg | 25 | 77 | [13] |
| 0.013 psi | 20 | 68 | [14] |
Experimental Protocols
The determination of boiling point and vapor pressure for chemical substances like this compound is governed by standardized experimental protocols to ensure accuracy and reproducibility. The most commonly cited methods are those established by the Organisation for Economic Co-operation and Development (OECD) and ASTM International.
Boiling Point Determination (OECD Guideline 103)
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[15][16] OECD Guideline 103 describes several methods for this determination.[1][3][17]
Methods:
-
Ebulliometer Method: This technique involves measuring the boiling point of the liquid in an ebulliometer, an apparatus designed for precise boiling point determination.
-
Dynamic Method: A liquid is heated, and the temperature at which it boils under a specific external pressure is recorded. This method can also be adapted to determine vapor pressure.[1]
-
Distillation Method: This method, often aligned with standards like ASTM D1078, involves distilling the liquid and recording the temperature range over which it boils.[12][5][6][9][13]
-
Siwoloboff Method: A small amount of the substance is heated in a capillary tube, and the temperature at which a continuous stream of bubbles emerges is observed.[1]
-
Photocell Detection and Thermal Analysis (DSC/DTA): These modern instrumental methods can automatically detect the boiling point by monitoring physical changes in the substance as it is heated.[1]
A general laboratory procedure for determining the boiling point using the capillary method is as follows:
-
A small amount of this compound is placed in a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The assembly is attached to a thermometer and heated gradually in a heating bath (e.g., a Thiele tube or an aluminum block).
-
As the temperature rises, air trapped in the capillary tube expands and escapes. When the boiling point is reached, the vapor of the liquid fills the capillary.
-
The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[18]
-
The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube upon cooling is recorded as the precise boiling point.[18]
Vapor Pressure Determination (OECD Guideline 104)
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system.[16] OECD Guideline 104 outlines several methods for its measurement.[7][8][14][19]
Methods:
-
Dynamic Method (Cottrell's Method): Similar to the boiling point determination, this method measures the boiling temperature of the liquid at various applied pressures.
-
Static Method: The substance is placed in a sealed, evacuated container, and the pressure is measured directly with a manometer at a constant temperature.[10][14]
-
Isoteniscope Method (ASTM D2879): This is a standardized static method where the sample is maintained at a constant temperature, and the vapor pressure is balanced against a known pressure of an inert gas.[2][14]
-
Effusion Methods (Knudsen Cell, Vapour Pressure Balance, Isothermal Thermogravimetry): These methods measure the rate of effusion of the vapor through a small orifice into a vacuum.
-
Gas Saturation Method (ASTM E1194): A stream of inert gas is passed through or over the substance at a known rate, becoming saturated with its vapor. The amount of vapor transported is then determined, allowing for the calculation of the vapor pressure.[4][20][21][22]
A general procedure for the static method is as follows:
-
A sample of this compound is placed in a thermostatically controlled, sealed vessel.
-
The vessel is evacuated to remove any foreign gases.
-
The system is allowed to reach thermal equilibrium at a specific temperature.
-
The pressure exerted by the vapor in the headspace of the vessel is measured using a pressure transducer.
-
This process is repeated at several different temperatures to establish the vapor pressure curve of the substance.[23]
Visualization of Physicochemical Relationships
The relationship between temperature, vapor pressure, and boiling point is a fundamental concept in physical chemistry. The following diagram illustrates this relationship.
Caption: Interrelationship of Temperature, Vapor Pressure, and Boiling Point.
References
- 1. oecd.org [oecd.org]
- 2. ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope - Savant Labs [savantlab.com]
- 3. laboratuar.com [laboratuar.com]
- 4. store.astm.org [store.astm.org]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. consilab.de [consilab.de]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 15. oecd.org [oecd.org]
- 16. Vapor pressure - Wikipedia [en.wikipedia.org]
- 17. Physical chemical testing studies | Essem Compliance [essem-compliance.com]
- 18. Video: Boiling Points - Procedure [jove.com]
- 19. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 20. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 21. store.astm.org [store.astm.org]
- 22. scribd.com [scribd.com]
- 23. aa6kj.hopto.org [aa6kj.hopto.org]
Ethyl 3-ethoxypropionate solubility in water and organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 3-Ethoxypropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound (EEP), a high-performance ether-ester solvent widely utilized in various industrial and research applications. EEP's unique molecular structure, featuring both ether and ester functionalities, grants it a desirable combination of properties, including a slow evaporation rate, low surface tension, and excellent solvency for a broad range of substances.[1][2] This document details its solubility in water and common organic solvents, outlines standard experimental protocols for solubility determination, and presents logical workflows for these procedures.
Core Principles of Solubility
This compound (CAS No. 763-69-9) is a clear, colorless liquid with a mild, ester-like odor.[3] Its solubility characteristics are dictated by its linear structure and the presence of both polar (ether and ester groups) and non-polar (ethyl and propylene (B89431) groups) regions within the molecule. This amphiphilic nature allows it to dissolve a wide variety of polymers, including acrylics, epoxies, polyurethanes, and polyesters, making it a highly versatile solvent. The general principle of "like dissolves like" governs its behavior; it demonstrates strong solvency for many organic compounds while having limited solubility in water.
Quantitative Solubility Data
The solubility of this compound has been determined in water and its miscibility has been characterized in various organic solvents. The data is summarized below for easy comparison.
Table 2.1: Solubility in Aqueous Solution
| Solvent | Temperature | Solubility | Citation |
| Water | 20 °C | 54.1 g/L | [4] |
| Water | 20 °C | 1.6 g/100 mL | [5][6][7] |
| Water | 25 °C | 55.5 g/L (5.55E+04 mg/L) | [8] |
Table 2.2: Solubility and Miscibility in Organic Solvents
This compound is noted for its excellent compatibility and miscibility with a wide range of common organic solvents. While specific quantitative solubility limits are often not reported due to complete miscibility, its qualitative solubility is well-established.
| Solvent Class | Specific Solvent | Solubility/Miscibility | Citation |
| Alcohols | Ethanol, Methanol | Soluble / Miscible | [8] |
| Ketones | Acetone | Soluble / Miscible | [9] |
| Esters | Ethyl Acetate, Butyl Acetate | Miscible | [10] |
| Aromatic Hydrocarbons | Toluene, Xylene | Miscible | |
| Aliphatic Hydrocarbons | Hexane, Heptane | Miscible | |
| Glycol Ethers/Esters | Propylene Glycol Methyl Ether Acetate (PMA) | Miscible | [10] |
Experimental Protocols for Solubility Determination
Accurate and reproducible solubility data is crucial for research and development. The following sections describe standard methodologies for determining the solubility of a substance like this compound.
Equilibrium Shake-Flask Method (for Thermodynamic Solubility)
This is a conventional and widely accepted method for determining the thermodynamic equilibrium solubility of a compound in a specific solvent.
Objective: To determine the saturation concentration of the solute in a solvent at a controlled temperature.
Materials:
-
This compound (solute)
-
Solvent of interest (e.g., water, buffer)
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of the solute (this compound) to a vial containing a known volume of the solvent. The excess solid phase is crucial to ensure that equilibrium is reached and maintained.
-
Equilibration: Seal the vials tightly and place them in a shaker bath set to a constant temperature (e.g., 20 °C or 25 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. The time required should be established by ensuring that the concentration of the solute in the solution does not change over successive time points.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solute to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant using a pipette or syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. Note: The filter material should be validated to ensure it does not adsorb the solute.
-
Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., GC-FID) to determine the concentration of this compound.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility.
Qualitative Miscibility Test
This simple method is used to quickly assess whether two liquids are miscible, partially miscible, or immiscible.
Objective: To visually determine the miscibility of this compound with a liquid solvent.
Materials:
-
This compound
-
Solvent of interest
-
Graduated cylinders or pipettes
-
Test tubes with stoppers
Procedure:
-
Add a defined volume (e.g., 5 mL) of the first liquid (e.g., this compound) to a clean, dry test tube.
-
Add an equal volume of the second liquid to the same test tube.
-
Stopper the test tube and shake vigorously for approximately 30-60 seconds.
-
Allow the mixture to stand and observe.
-
Interpretation of Results:
-
Miscible: A single, clear liquid phase is observed.
-
Partially Miscible: Two distinct liquid layers are present, but the volume of each layer has changed, or the solution appears cloudy/emulsified.
-
Immiscible: Two distinct, clear liquid layers are observed with a sharp interface between them.
-
Visualization of Workflows
The following diagrams illustrate the logical steps for the experimental protocols described above.
Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.
Caption: Workflow for Qualitative Miscibility Assessment.
References
- 1. ethyl-3-ethoxypropionate-cas-763-69 [gpcchem.com]
- 2. This compound (EEP) - News - Henan GP Chemicals Co.,Ltd [gpcchem.com]
- 3. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-乙氧基丙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. China High quality 99.5% this compound(EEP) cas 763-69-9 factory and suppliers | Theorem [theoremchem.com]
- 6. This compound CAS#: 763-69-9 [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. This compound, 763-69-9 [thegoodscentscompany.com]
- 9. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 10. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
An In-depth Technical Guide to the Synthesis of Ethyl 3-ethoxypropionate from Ethanol and Ethyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of ethyl 3-ethoxypropionate, a versatile solvent and key intermediate in various industrial applications, including pharmaceuticals. The primary synthesis route, the Michael addition of ethanol (B145695) to ethyl acrylate (B77674), is discussed in detail. This document outlines various catalytic systems, including base-catalyzed and acid-catalyzed methods, and provides detailed experimental protocols for each. Quantitative data on reaction parameters and yields are summarized for comparative analysis. Furthermore, this guide presents diagrams illustrating the reaction mechanism and experimental workflows to facilitate a deeper understanding of the synthesis process.
Introduction
This compound (EEP) is a colorless, stable liquid with a mild ether-like odor. Its favorable properties, such as high solvency for a wide range of polymers, a slow evaporation rate, and low surface tension, make it a valuable component in the formulation of coatings, inks, and cleaning agents.[1][2][3] In the pharmaceutical industry, EEP can be employed as a reaction solvent or as a starting material for the synthesis of more complex molecules.
The most common and industrially viable method for the production of this compound is the conjugate addition of ethanol to ethyl acrylate.[1][4] This reaction, a classic example of a Michael addition, can be catalyzed by either bases or acids. The choice of catalyst significantly influences the reaction conditions, yield, and selectivity. This guide will delve into the specifics of these catalytic approaches, providing the necessary technical details for laboratory-scale synthesis and process development.
Reaction Mechanism and Signaling Pathway
The synthesis of this compound from ethanol and ethyl acrylate proceeds via a Michael addition reaction. The general chemical equation is as follows:
CH₃CH₂OH + CH₂=CHCOOCH₂CH₃ → CH₃CH₂OCH₂CH₂COOCH₂CH₃
The reaction is typically catalyzed by a base or an acid. The base-catalyzed mechanism is the most frequently employed method due to its high efficiency and milder reaction conditions.
Base-Catalyzed Michael Addition Mechanism
The base-catalyzed reaction is initiated by the deprotonation of ethanol by a base to form a more nucleophilic ethoxide ion. This is followed by the nucleophilic attack of the ethoxide ion on the β-carbon of the electron-deficient ethyl acrylate. The resulting enolate intermediate is then protonated by ethanol to yield the final product, this compound, and regenerate the ethoxide catalyst.
Caption: Base-catalyzed Michael addition mechanism for the synthesis of this compound.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound using different catalytic systems.
Base-Catalyzed Synthesis using Sodium Ethoxide
This protocol is adapted from a patented procedure and is suitable for laboratory-scale synthesis.[5]
Materials:
-
Ethanol (absolute, anhydrous)
-
Ethyl acrylate (inhibitor-free)
-
Sodium metal
-
Sulfuric acid (98%)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-necked round-bottom flask, condenser, dropping funnel, magnetic stirrer, etc.)
-
Distillation apparatus
Procedure:
-
Catalyst Preparation (Sodium Ethoxide): In a flame-dried three-necked flask equipped with a condenser and a nitrogen inlet, add 160 g of absolute ethanol. Carefully add 1.6 g of sodium metal in small portions under a nitrogen atmosphere with stirring. The reaction is exothermic and will generate hydrogen gas, which should be safely vented. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide in ethanol.
-
Reaction Setup: Cool the sodium ethoxide solution to room temperature. Equip the flask with a dropping funnel containing 290 g of inhibitor-free ethyl acrylate.
-
Michael Addition: While stirring vigorously, add the ethyl acrylate dropwise to the sodium ethoxide solution over a period of 1 hour. Maintain the reaction temperature at 45 ± 2 °C using a water bath. After the addition is complete, continue stirring for an additional 2 hours at the same temperature to ensure complete reaction.
-
Neutralization: After the reaction is complete, cool the mixture to below 20 °C in an ice bath. Slowly and carefully add 7 g of 98% sulfuric acid dropwise with stirring to neutralize the sodium ethoxide catalyst. The formation of a white precipitate (sodium sulfate) will be observed.
-
Work-up: Filter the reaction mixture to remove the precipitated sodium sulfate. Wash the precipitate with a small amount of ethanol and combine the filtrates.
-
Purification: Transfer the filtrate to a distillation apparatus. First, distill off the excess unreacted ethanol and ethyl acrylate at atmospheric pressure. The collected distillate can be recycled for future syntheses. The desired product, this compound, is then purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (b.p. 166 °C at atmospheric pressure).[1]
-
Drying and Storage: Dry the purified product over anhydrous sodium sulfate, filter, and store in a tightly sealed container.
Heterogeneous Catalysis using Anion Exchange Resin
This method offers the advantage of easy catalyst separation and reusability.[6][7]
Materials:
-
Ethanol (absolute, anhydrous)
-
Ethyl acrylate (inhibitor-free)
-
Strongly basic anion exchange resin (e.g., Amberlyst A-26)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Filtration apparatus
-
Distillation apparatus
Procedure:
-
Catalyst Preparation: If necessary, activate the anion exchange resin according to the manufacturer's instructions. This typically involves washing with a strong base (e.g., NaOH solution), followed by water until neutral, and then with ethanol to remove the water. The resin should be dried before use.
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, combine absolute ethanol and ethyl acrylate. A significant molar excess of ethanol is typically used, with a molar ratio of ethanol to ethyl acrylate ranging from 3:1 to 100:1.[6]
-
Michael Addition: Add the pre-treated anion exchange resin to the reaction mixture. The amount of catalyst can range from 0.1% to 20% by weight of the ethyl acrylate.[6] Heat the mixture to a controlled temperature (e.g., 30 °C) and stir for a specified time (e.g., 4 hours).[7] Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the consumption of ethyl acrylate.
-
Catalyst Removal: Upon completion of the reaction, cool the mixture to room temperature and separate the anion exchange resin by filtration. The resin can be washed with ethanol, dried, and reused.
-
Purification: The filtrate, containing the product, unreacted ethanol, and ethyl acrylate, is then purified by distillation as described in the previous section.
Acid-Catalyzed Synthesis
While less common due to higher required temperatures and potential for side reactions, acid catalysis is also a viable method.[6][8]
Materials:
-
Ethanol
-
Ethyl acrylate
-
Strong acid catalyst (e.g., methane (B114726) sulfonic acid, sulfuric acid, or a sulfonic acid-type ion exchange resin)
-
High-pressure reaction vessel (if necessary)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a reaction vessel, combine ethanol and ethyl acrylate. The molar ratio of ethanol to ethyl acrylate can range from 0.5:1 to 2:1.[8]
-
Catalysis: Add the strong acid catalyst to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 120 °C and 150 °C.[8] The reaction may need to be conducted in a sealed vessel to prevent the loss of volatile reactants. The reaction time will vary depending on the catalyst and temperature.
-
Work-up and Purification: After the reaction is complete, cool the mixture. If a homogeneous acid catalyst was used, it must be neutralized with a base before distillation. If a solid acid catalyst was used, it can be removed by filtration. The product is then purified by distillation.
Data Presentation
The following table summarizes the quantitative data from various synthesis methods for this compound.
| Catalyst | Molar Ratio (Ethanol:Ethyl Acrylate) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Ethoxide | (Not specified, but ethanol in excess) | 45 | 3 | 89 | [5] |
| Anion Exchange Resin | 3:1 to 100:1 | 30 | 4 | 98 | [6][7] |
| Methane Sulfonic Acid | 0.5:1 to 1:1 | 120 - 130 | (Not specified) | 41 | [4] |
Experimental Workflow and Logical Relationships
The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.
Caption: General workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from ethanol and ethyl acrylate via Michael addition is a well-established and efficient process. This guide has provided a detailed technical overview of the primary catalytic methods, including base-catalyzed reactions with sodium ethoxide and anion exchange resins, as well as an acid-catalyzed approach. The provided experimental protocols, quantitative data, and process diagrams offer a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development. The choice of a specific synthetic route will depend on factors such as desired yield, reaction conditions, and the importance of catalyst recyclability. For laboratory preparations, the anion exchange resin method offers a good balance of high yield, mild conditions, and ease of operation.
References
- 1. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 2. This compound, 763-69-9 [thegoodscentscompany.com]
- 3. EEP solvent (this compound) | Eastman [eastman.com]
- 4. CN104016861A - Preparation method for synthesis of this compound - Google Patents [patents.google.com]
- 5. CN101423475A - Preparation method of 3-ethoxyl ethyl propionate - Google Patents [patents.google.com]
- 6. US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. impag.at [impag.at]
An In-Depth Technical Guide to Urethane Grade Ethyl 3-ethoxypropionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core attributes of urethane (B1682113) grade Ethyl 3-ethoxypropionate (EEP). Urethane grade indicates a high level of purity, particularly with low water content, making it suitable for use in moisture-sensitive polyurethane systems. EEP is a slow-evaporating, ether-ester solvent with a unique combination of properties that make it a valuable component in a variety of formulations, including coatings, inks, and cleaners.[1][2][3] Its linear structure and central propionyl group contribute to its desirable characteristics.[1][2][3][4]
Key Performance Attributes
Urethane grade this compound is prized for a range of properties that enhance formulation performance. It is a colorless, transparent liquid with a mild, ester-like odor.[3][5] Key attributes include its slow evaporation rate, which is beneficial for preventing solvent popping in baked applications and improving flow and leveling of coatings.[1][3][6] EEP also possesses high electrical resistance, making it suitable for electrostatic spray applications.[1][7][8] Its low surface tension and low water solubility are also significant advantages in many coating formulations.[1][3][9] Furthermore, it is recognized for its excellent solvent activity for a wide array of polymers.[1][2][3]
Quantitative Data Summary
The physical and chemical properties of urethane grade this compound are summarized in the tables below. These values represent typical data and may vary slightly between suppliers.
Table 1: Physical Properties of Urethane Grade this compound
| Property | Value |
| Molecular Formula | C7H14O3[7] |
| Molecular Weight | 146.18 g/mol [7] |
| Appearance | Colorless, transparent liquid[3][7] |
| Odor | Mild, ester-like[3] |
| Boiling Point | 165 - 172 °C[3][9] |
| Melting Point | -50 °C to -75 °C[3] |
| Flash Point | 58 - 59 °C[3] |
| Density | 0.95 g/cm³ at 25 °C |
| Refractive Index | 1.405 - 1.408 at 25 °C[6][7] |
| Vapor Pressure | 2.3 hPa at 20 °C |
| Dynamic Viscosity | 1.2 - 1.3 mPa.s at 25 °C[3] |
| Solubility in Water | 52 - 54.1 g/L at 20 °C |
Table 2: Chemical Specifications of Urethane Grade this compound
| Specification | Value |
| Purity | ≥ 99.0 wt %[7][9] |
| Water Content | ≤ 0.05 wt %[7] |
| Acidity (as acetic acid) | ≤ 0.02 wt %[9] |
| Color (Pt-Co) | ≤ 5 - 15[7][9] |
Experimental Protocols
Detailed experimental protocols for the quality control of commercial urethane grade this compound are typically proprietary to the manufacturers. However, the general synthesis process is described in the public domain, primarily through patents.
Synthesis of this compound
The industrial synthesis of this compound is commonly achieved through a Michael addition reaction between ethanol (B145695) and ethyl acrylate (B77674).[10][11] This process is catalyzed by a base, such as an alkali metal alkoxide (e.g., sodium ethoxide).[11] The reaction is followed by neutralization and purification steps, which typically involve distillation to achieve the high purity required for the urethane grade.[10]
A general procedure involves:
-
Reaction: Ethanol and ethyl acrylate are reacted in the presence of a catalyst. The molar ratio of ethanol to ethyl acrylate is typically greater than 1 to drive the reaction to completion.[10] The reaction is often carried out at elevated temperatures.[10]
-
Neutralization: After the reaction, the basic catalyst is neutralized.
-
Purification: The crude product is then purified. This is a critical step to remove unreacted starting materials, byproducts, and the neutralized catalyst salts. Fractional distillation is commonly employed to achieve the high purity of urethane grade EEP.[10]
References
- 1. EEP solvent (this compound) | Eastman [eastman.com]
- 2. unionpetrochemical.com [unionpetrochemical.com]
- 3. univarsolutions.com [univarsolutions.com]
- 4. productcatalog.eastman.com [productcatalog.eastman.com]
- 5. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 6. This compound, 763-69-9 [thegoodscentscompany.com]
- 7. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 8. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 9. kjchemicals.co.kr [kjchemicals.co.kr]
- 10. KR102062143B1 - Method for producing high purity this compound - Google Patents [patents.google.com]
- 11. CN101423475A - Preparation method of 3-ethoxyl ethyl propionate - Google Patents [patents.google.com]
Navigating the Environmental Profile of Ethyl 3-Ethoxypropionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the environmental impact and biodegradability of Ethyl 3-ethoxypropionate (EEP), a versatile solvent utilized across various industrial applications. As environmental stewardship becomes increasingly integral to chemical and product development, a thorough understanding of a substance's ecological footprint is paramount. This document synthesizes key data on EEP's ecotoxicity, biodegradability, and potential for bioaccumulation, offering detailed experimental context and visual representations of critical processes to support informed decision-making in research and development.
Executive Summary
Quantitative Environmental Data Summary
The environmental fate and effects of this compound are summarized in the following tables, providing a clear comparison of key quantitative data.
Table 1: Ecotoxicity of this compound
| Test Organism | Endpoint | Value (mg/L) | Exposure Duration | Guideline |
| Pimephales promelas (Fathead minnow) | LC50 | 60.9 - 62 | 96 hours | OECD 203 |
| Daphnia magna (Water flea) | EC50 | 873 | 48 hours | OECD 202 |
| Algae | EC50 | >114.86 | 72 hours | OECD 201 |
Table 2: Biodegradability and Bioaccumulation of this compound
| Parameter | Value | Method/Guideline |
| Biodegradation | ||
| Aerobic Degradation | 100% | 28 days (CO2 Evolution Test, OECD 301B) |
| Classification | Readily biodegradable | OECD 301 |
| Bioaccumulation | ||
| Log Kow (Octanol-Water Partition Coefficient) | 1.35 | Measured |
| Bioconcentration Factor (BCF) | 1.4 - 3.05 | Estimated |
| Mobility | ||
| Log Koc (Soil Organic Carbon-Water Partitioning Coefficient) | 1.52 | QSAR Model |
Table 3: Abiotic Degradation of this compound
| Degradation Pathway | Parameter | Value | Conditions |
| Hydrolysis | Half-life | 2.815 years | pH 7, 25°C (Estimated) |
| Half-life | 102.82 days | pH 8, 25°C (Estimated) | |
| Atmospheric Oxidation | OH Radical Reaction Rate Constant | 15.8563 x 10⁻¹² cm³/molecule-sec | 25°C (Estimated) |
| Atmospheric Half-life | 0.675 days | 12-hour day, 1.5 x 10⁶ OH/cm³ (Estimated) |
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of chemical safety data globally.
Biodegradability Testing: OECD 301B - CO2 Evolution Test
The ready biodegradability of this compound was determined using the CO2 Evolution Test (OECD 301B).[1][2] This method is designed to assess the ultimate biodegradation of an organic compound in an aerobic aqueous medium.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light. The amount of carbon dioxide evolved from the biodegradation of the test substance is measured and compared to the theoretical maximum amount of CO2 that could be produced from the complete oxidation of the substance.
-
Inoculum: A mixed population of microorganisms, typically sourced from the secondary effluent of a domestic wastewater treatment plant, is used.
-
Test Conditions: The test is conducted at a constant temperature (20-24°C) for 28 days. The test vessels are continuously aerated with CO2-free air.
-
Analysis: The evolved CO2 is trapped in a suitable absorbent (e.g., barium hydroxide (B78521) or sodium hydroxide solution), and the amount is determined by titration or by using an inorganic carbon analyzer.
-
Pass Level for Ready Biodegradability: A substance is considered readily biodegradable if it reaches at least 60% of its theoretical CO2 evolution within a 10-day window during the 28-day test period.[3][4] this compound achieved 100% degradation in 28 days, thus classifying it as readily biodegradable.[5]
Acute Toxicity Testing in Aquatic Organisms
The acute toxicity of this compound to aquatic life was evaluated using the following standardized OECD guidelines:
-
Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.[6][7] The test is typically conducted using a static, semi-static, or flow-through system. Observations of mortality and other signs of toxicity are made at regular intervals.
-
Daphnia sp., Acute Immobilisation Test (OECD 202): This test assesses the concentration of a substance that causes immobilization in 50% of a test population of Daphnia magna (EC50) over a 48-hour exposure.[8][9] Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This test evaluates the effect of a substance on the growth of a selected species of algae over a 72-hour period.[10][11] The endpoint is the concentration that inhibits growth by 50% (EC50) relative to a control group.
Signaling Pathways and Experimental Workflows
To further elucidate the processes described, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed biodegradation pathway of this compound and the general experimental workflow for biodegradability testing.
Caption: Proposed aerobic biodegradation pathway of this compound.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. mdpi.com [mdpi.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. Biodegradation of fenoxaprop-p-ethyl by bacteria isolated from sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 6. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 7. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 8. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]
- 9. OECD 202: Daphnia sp. Acute Immobilisation Test | Scymaris [scymaris.com]
- 10. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]
- 11. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]
Ethyl 3-ethoxypropionate (EEP): A Technical Guide to its Commercial Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-ethoxypropionate (EEP) is a slow-evaporating, ether-ester solvent that has emerged as a versatile and high-performance alternative to many traditional industrial solvents.[1] Its unique molecular structure, featuring both ether and ester functionalities, imparts a desirable combination of properties, including excellent solvency for a wide range of polymers, a slow evaporation rate, low surface tension, and high electrical resistance.[2][3][4] These attributes have led to its widespread adoption in various demanding commercial applications, from high-performance coatings to advanced electronics manufacturing and specialized cleaning formulations.[5][6] This technical guide provides an in-depth overview of the commercial applications of EEP, with a focus on its physicochemical properties, experimental protocols, and underlying mechanisms of action.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of EEP is crucial for its effective application. The following tables summarize key quantitative data for this solvent.
| General Properties | Value | Reference |
| CAS Number | 763-69-9 | [7] |
| Molecular Formula | C₇H₁₄O₃ | [7] |
| Molecular Weight | 146.18 g/mol | [7] |
| Appearance | Clear, colorless liquid | [2] |
| Odor | Mild, ester-like | [2] |
| Physical Properties | Value | Reference |
| Boiling Point | 165 - 172 °C | [2][7] |
| Melting Point | -50 °C | [8] |
| Flash Point | 58 - 59 °C | [7] |
| Density (at 25 °C) | 0.948 - 0.952 g/cm³ | [7] |
| Vapor Pressure (at 25 °C) | 1.5 mmHg | [9] |
| Surface Tension (at 20 °C) | 28.1 dynes/cm | [7] |
| Viscosity (at 25 °C) | 1.2 mPa·s | [7] |
| Refractive Index (at 25 °C) | 1.4050 - 1.4080 | [7] |
| Water Solubility (at 25 °C) | 5.55 x 10⁴ mg/L | [2] |
| Log Kow (octanol-water) | 1.08 | [9] |
| Performance Properties | Value | Reference |
| Evaporation Rate (Butyl Acetate = 1.0) | 0.1 | [7] |
| Electrical Resistivity | >1000 Ω·m | [7] |
| Purity (GC) | ≥ 99.5% (Electronic/Coating Grade) | [10] |
| Water Content | ≤ 0.05% | [10] |
| Acid Value | ≤ 0.02 mg KOH/g | [10] |
Core Commercial Applications
High-Performance Coatings
EEP is extensively used as a high-performance solvent in the coatings industry, particularly in automotive, industrial, and marine applications.[5] Its slow evaporation rate is a key advantage, allowing for superior flow and leveling of the coating, which minimizes defects such as "orange peel" and brush marks, resulting in a smoother, high-gloss finish.[1] EEP's excellent solvency for a wide range of resins, including acrylics, epoxies, and polyurethanes, ensures good pigment and additive dispersion.[1]
Experimental Protocol: Evaluation of Leveling Properties in a Coating Formulation
This protocol describes a method for evaluating the effect of EEP on the leveling properties of a solvent-borne acrylic coating.
1. Materials:
-
Acrylic resin solution (e.g., 50% in xylene)
-
Pigment dispersion (e.g., TiO₂ in a compatible solvent)
-
This compound (EEP)
-
Control solvent (e.g., a blend of xylene and butyl acetate)
-
Drawdown bar (e.g., 100 µm)
-
Glass or steel test panels
-
Wave-scan instrument or visual assessment under controlled lighting
2. Formulation:
-
Prepare two coating formulations. Formulation A will contain EEP, and Formulation B will be the control.
-
Formulation A (with EEP):
-
Acrylic resin solution: 50 parts
-
Pigment dispersion: 20 parts
-
EEP: 15 parts
-
Xylene: 15 parts
-
-
Formulation B (Control):
-
Acrylic resin solution: 50 parts
-
Pigment dispersion: 20 parts
-
Butyl acetate: 15 parts
-
Xylene: 15 parts
-
-
Thoroughly mix the components of each formulation until homogeneous.
3. Application:
-
Place a test panel on a flat, level surface.
-
Apply a small amount of the coating at one end of the panel.
-
Using a drawdown bar with consistent speed and pressure, draw the coating down the length of the panel to create a uniform film.
-
Allow the panels to air dry or cure according to the resin manufacturer's recommendations.
4. Evaluation:
-
After the coatings are fully cured, visually assess the surface for leveling. Compare the two panels for the presence of brush marks, orange peel, or other surface defects.
-
For a quantitative assessment, use a wave-scan instrument to measure the longwave and shortwave values, which correspond to the leveling of the coating. Lower values indicate better leveling.
5. Expected Results:
-
The coating containing EEP (Formulation A) is expected to exhibit superior leveling properties (lower wave-scan values and a smoother visual appearance) compared to the control formulation.
Electronics Manufacturing and Cleaning
In the electronics industry, EEP is utilized as a solvent for cleaning, degreasing, and stripping electronic components and printed circuit boards (PCBs).[11] Its high purity and ability to effectively remove flux residues and other contaminants without damaging sensitive electronic parts make it a valuable component in these processes.[11] EEP is also used in photoresist stripping and semiconductor manufacturing.[11][12]
Experimental Protocol: Photoresist Stripping from a Silicon Wafer
This protocol provides a general procedure for removing a positive photoresist from a silicon wafer using an EEP-based stripper.
1. Materials:
-
Silicon wafer with patterned photoresist
-
EEP-based photoresist stripper (can be pure EEP or a formulated product)
-
Beakers or a temperature-controlled bath
-
Isopropyl alcohol (IPA)
-
Deionized (DI) water
-
Nitrogen gun
-
Hot plate or oven
2. Procedure:
-
Pre-treatment (Optional): For hard-baked resists, a pre-soak in a less aggressive solvent may be beneficial.
-
Stripping:
-
Pour the EEP-based stripper into a clean beaker. For enhanced performance, the stripper can be heated to 60-80°C in a temperature-controlled bath.[13]
-
Immerse the silicon wafer into the heated stripper.
-
Allow the wafer to soak for 5-15 minutes. Gentle agitation can aid in the removal process. The exact time will depend on the thickness and condition of the photoresist.
-
-
Rinsing:
-
Remove the wafer from the stripper and immediately immerse it in a beaker of IPA to rinse away the dissolved photoresist and stripper residue.
-
Transfer the wafer to a beaker of DI water for a final rinse.
-
-
Drying:
-
Dry the wafer using a nitrogen gun.
-
-
Post-bake (Optional): A post-bake on a hot plate or in an oven at a low temperature (e.g., 100-120°C) can help to remove any residual moisture.
3. Evaluation:
-
Inspect the wafer under a microscope to ensure complete removal of the photoresist.
Industrial Cleaning Agents
EEP is employed as a solvent in industrial cleaners and degreasers for removing oils, greases, and other contaminants from various surfaces, including metal and plastic.[11] Its strong solvency power and low volatility make it suitable for heavy-duty cleaning applications.[11]
Experimental Protocol: Evaluation of Cleaning Efficiency
This protocol outlines a method to assess the cleaning efficiency of an EEP-based cleaner on a soiled metal surface.
1. Materials:
-
EEP-based cleaning formulation
-
Control cleaning formulation (e.g., an aqueous degreaser)
-
Standardized soiled metal panels (e.g., steel panels coated with a known amount of industrial grease)
-
Beakers or immersion tanks
-
Mechanical agitator (optional)
-
Analytical balance
-
DI water
2. Procedure:
-
Initial Measurement: Weigh each soiled metal panel on an analytical balance and record the initial weight (W_initial).
-
Cleaning Process:
-
Place the EEP-based cleaner and the control cleaner into separate beakers or tanks.
-
Immerse one soiled panel into each cleaner.
-
Allow the panels to soak for a predetermined time (e.g., 10 minutes). Mechanical agitation can be used to simulate industrial cleaning processes.
-
-
Rinsing:
-
Remove the panels from the cleaners and rinse thoroughly with DI water to remove any cleaning residue.
-
-
Drying:
-
Dry the panels completely in an oven at a suitable temperature until a constant weight is achieved.
-
-
Final Measurement: Weigh each cleaned and dried panel and record the final weight (W_final).
3. Calculation of Cleaning Efficiency:
-
The amount of soil removed is calculated as: Soil Removed = W_initial - W_final.
-
The cleaning efficiency can be expressed as a percentage of the initial soil weight (if known) or used for comparative analysis between the EEP-based cleaner and the control.
4. Expected Results:
-
The EEP-based cleaner is expected to show a significant removal of the greasy soil, demonstrating its effectiveness as an industrial cleaning agent.
Synthesis of this compound
EEP is typically synthesized via a Michael addition reaction between ethanol (B145695) and ethyl acrylate (B77674).[4] This process is often catalyzed by a base, such as an alkali metal or an anion exchange resin.[4][6]
Laboratory Scale Synthesis Protocol
This protocol describes a representative laboratory-scale synthesis of EEP.
1. Materials:
-
Absolute ethanol
-
Ethyl acrylate
-
Catalyst (e.g., sodium metal or a basic anion exchange resin)
-
Reaction flask with a stirrer, condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
2. Procedure:
-
Reaction Setup:
-
Charge the reaction flask with absolute ethanol and the catalyst.
-
Begin stirring the mixture.
-
-
Addition of Ethyl Acrylate:
-
Slowly add ethyl acrylate to the reaction mixture through the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a specific reaction temperature (e.g., 45 ± 2 °C).[4]
-
-
Reaction:
-
After the addition is complete, continue to stir the mixture at the reaction temperature for a specified time (e.g., 2-3 hours) to ensure the reaction goes to completion.[4]
-
-
Work-up:
-
Neutralize the catalyst (if using a base like sodium metal).
-
Remove the unreacted ethanol and ethyl acrylate by distillation.
-
-
Purification:
-
Purify the crude EEP by fractional distillation under reduced pressure to obtain the final product with high purity.
-
Safety and Handling
EEP is a combustible liquid and should be handled with appropriate safety precautions.[14] It is important to keep it away from heat, sparks, and open flames.[14] Use in a well-ventilated area and wear appropriate personal protective equipment, including gloves and eye protection.[14] EEP has low acute toxicity.[15] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a high-performance, versatile solvent with a favorable combination of properties that make it suitable for a wide range of commercial applications. Its slow evaporation rate, excellent solvency, and high electrical resistance are particularly beneficial in the coatings and electronics industries. As regulations on more hazardous solvents become stricter, the use of EEP is likely to continue to grow, driven by its performance advantages and better environmental, health, and safety profile compared to many traditional solvents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals looking to explore the potential of EEP in their specific applications.
References
- 1. octima.it [octima.it]
- 2. This compound, 763-69-9 [thegoodscentscompany.com]
- 3. EEP solvent (this compound) | Eastman [eastman.com]
- 4. CN101423475A - Preparation method of 3-ethoxyl ethyl propionate - Google Patents [patents.google.com]
- 5. ec.europa.eu [ec.europa.eu]
- 6. CN104016861A - Preparation method for synthesis of this compound - Google Patents [patents.google.com]
- 7. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 8. unionpetrochemical.com [unionpetrochemical.com]
- 9. EP0163202B1 - Photoresist stripper and stripping method - Google Patents [patents.google.com]
- 10. louisville.edu [louisville.edu]
- 11. ETHYL-3-ETHOXYPROPIONATE | Occupational Safety and Health Administration [osha.gov]
- 12. electronics.org [electronics.org]
- 13. microchemicals.com [microchemicals.com]
- 14. chemcentral.com [chemcentral.com]
- 15. Automotive Coatings – PREC [prechems.com]
Molecular weight and formula of Ethyl 3-ethoxypropionate
An In-depth Technical Guide to Ethyl 3-ethoxypropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (EEP), a slow-evaporating ether-ester solvent, offers a unique combination of desirable properties including a moderate odor, high electrical resistivity, and excellent solvency for a wide range of polymers.[1][2][3] Its linear structure and central propionyl group contribute to its ability to produce low viscosity polymer solutions and provide exceptional flow and leveling in coating applications.[1] This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its applications, with a focus on its utility for researchers and professionals in drug development.
Chemical Identity and Properties
This compound is a colorless, water-white liquid with a characteristic ester-like odor.[4][5] It is classified as a flammable liquid and is less dense than water.[4][5]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethyl 3-ethoxypropanoate[5] |
| Chemical Formula | C₇H₁₄O₃[6] |
| Linear Formula | C₂H₅OCH₂CH₂CO₂C₂H₅ |
| Molecular Weight | 146.18 g/mol [6] |
| CAS Number | 763-69-9[6] |
| EC Number | 212-112-9 |
| InChI Key | BHXIWUJLHYHGSJ-UHFFFAOYSA-N |
| SMILES | CCOCCC(=O)OCC[5] |
| Synonyms | EEP, Ethyl beta-ethoxypropionate, 3-Ethoxypropionic acid ethyl ester[4] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Colorless, transparent liquid[7] |
| Odor | Ester-like, moderate[1][4] |
| Boiling Point | 166 - 170 °C (331 - 338 °F) at 760 mmHg[4] |
| Melting Point | -75 °C to -100 °C (-103 °F to -148 °F)[4] |
| Density | 0.95 g/mL at 25 °C |
| Vapor Pressure | 0.9 - 2.0 hPa at 20-25 °C[5] |
| Vapor Density | 5.03 (vs air) |
| Flash Point | 58 °C (136.4 °F) |
| Refractive Index | n20/D 1.405 |
| Solubility in Water | 54.1 g/L at 20 °C |
| LogP | 1.47 at 20 °C |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.
-
¹H NMR: The proton NMR spectrum is a key tool for structural confirmation.[8][9]
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong absorption band corresponding to the C=O (ester) stretching vibration.
-
Mass Spectrometry (MS): Mass spectral data can confirm the molecular weight of the compound.[5]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Michael addition of ethanol (B145695) to ethyl acrylate (B77674).[10][11][12] This reaction can be catalyzed by either a base or an acid.
Base-Catalyzed Synthesis Protocol:
This method utilizes an alkali metal alkoxide, such as sodium ethoxide, as a catalyst.[12]
-
Reaction Setup: To a 2-liter, four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add absolute ethanol and ethyl acrylate.[11] A typical molar ratio of ethanol to ethyl acrylate is between 1.2:1 and 2:1.[10]
-
Catalyst Addition: While maintaining the temperature at approximately 30 °C, add the sodium ethoxide catalyst (e.g., 0.2 to 0.6 parts by weight relative to ethyl acrylate).[10][11]
-
Reaction: Stir the mixture vigorously. The reaction is typically allowed to proceed for 3 to 4 hours.[11][12] Monitor the reaction progress by checking for the consumption of ethyl acrylate.
-
Neutralization: After the reaction is complete, neutralize the catalyst. This can be achieved by adding an acid, such as sulfuric acid.[10]
-
Filtration: Filter the reaction mixture to remove the salt by-products formed during neutralization.[11]
Acid-Catalyzed Synthesis Protocol:
An alternative method uses a strong acid catalyst, such as methanesulfonic acid. This approach avoids the need for extensive water removal from the reactants.[13]
-
Reaction Setup: Charge a suitable pressure reactor with ethanol and ethyl acrylate (molar ratio of 0.5:1 to 2:1) and the acid catalyst.[13]
-
Reaction: Heat the reaction mixture to a temperature between 120-150 °C. The reaction is typically run under pressure (30-100 psig) for 1 to 8 hours.[13]
-
Work-up: After cooling, the catalyst is neutralized, and the product is isolated.
Purification Protocol
Purification is critical to achieve the high purity (≥99%) required for most applications.[6] Fractional distillation is the primary method used.[10][11]
-
Distillation Setup: Transfer the crude this compound (from the synthesis step, after catalyst removal) to a distillation flask connected to a fractional distillation column.
-
Fractional Distillation:
-
Heat the flask to begin distillation.
-
Collect the initial, lower-boiling point fractions, which will primarily consist of unreacted ethanol and ethyl acrylate.[11] These can be recycled for subsequent synthesis batches.[10][12]
-
As the temperature rises, the desired this compound fraction will begin to distill. Collect the fraction boiling at approximately 166-170 °C.
-
Monitor the purity of the collected fractions using techniques like Gas Chromatography (GC).
-
Applications in Research and Drug Development
While primarily known as an industrial solvent, this compound's unique properties make it valuable in specialized research and pharmaceutical contexts.
-
Specialty Solvent: EEP's excellent solvency for a wide range of polymers, including acrylics, epoxies, and polyurethanes, makes it a useful solvent for polymer preparation in research settings.[6] In drug development, it can be considered for formulations where a slow evaporation rate and good film-forming properties are required.
-
Chemical Synthesis: It can be used as a reaction solvent or as a starting material for the synthesis of other chemical intermediates.[2]
-
Microelectronics and Cleaning: In laboratory settings that mimic microfabrication, EEP is used as a photoresist diluent, remover, and cleaning agent due to its high resistivity and low surface tension.[12]
-
Pharmaceutical Applications: The demand for EEP extends to the pharmaceutical industry, often as a high-performance solvent in specific processes.[3] BOC Sciences notes its role in supporting the pharmaceutical industry through various stages of drug discovery, including custom synthesis.[1]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety.
Table 3: Hazard and Safety Information
| Category | Description |
| GHS Pictogram | GHS02 (Flammable) |
| Signal Word | Warning |
| Hazard Statements | H226: Flammable liquid and vapor. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, and protective clothing are required.[14][15] Use in a well-ventilated area or with a respirator.[14][15] |
| Handling | Keep away from heat, sparks, open flames, and other ignition sources.[16][17] Ground and bond containers during transfer. Use non-sparking tools.[16] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[14][16] Store away from incompatible materials such as strong oxidizing agents.[15][16] |
| First Aid (Eyes) | Immediately flush eyes with plenty of water for at least 15 minutes.[14] |
| First Aid (Skin) | Remove contaminated clothing. Wash skin with soap and water.[14] |
| First Aid (Inhalation) | Move victim to fresh air.[14] |
| Fire Fighting | Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4][14][16] Water spray may be used to cool containers but may be ineffective at extinguishing the fire.[14][16] |
Diagrams
Caption: Workflow for the synthesis and purification of this compound.
This document is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive safety data sheet (SDS) or rigorous experimental validation. Always consult the latest SDS before handling this chemical and adhere to all institutional and governmental safety regulations.
References
- 1. This compound, 763-69-9 [thegoodscentscompany.com]
- 2. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 3. Global this compound (EEP) Market Analysis: Trends, Drivers and Challenges 2024-2030 - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound(763-69-9) 1H NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. KR102062143B1 - Method for producing high purity this compound - Google Patents [patents.google.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. Page loading... [guidechem.com]
- 13. US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate - Google Patents [patents.google.com]
- 14. This compound(763-69-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. unionpetrochemical.com [unionpetrochemical.com]
- 16. redox.com [redox.com]
- 17. carlroth.com [carlroth.com]
Methodological & Application
Application Notes and Protocols: Ethyl 3-ethoxypropionate as a Solvent for Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Ethyl 3-ethoxypropionate (EEP) as a solvent in polymer synthesis. EEP is a high-performance, slow-evaporating ether-ester solvent with a favorable safety and environmental profile, making it an excellent choice for the synthesis of a variety of polymers, including acrylics and polyurethanes.[1] Its properties, such as a moderate odor, low surface tension, and high electrical resistance, offer significant advantages in controlling polymerization reactions and in the quality of the final polymer product.[1][2][3]
Properties of this compound (EEP)
EEP's unique combination of properties makes it a versatile solvent for polymer synthesis.[1] It is a clear, colorless liquid with good solvency for a wide range of resins.[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 763-69-9 | [5][6] |
| Molecular Formula | C₇H₁₄O₃ | [5][6] |
| Molecular Weight | 146.18 g/mol | [5][6] |
| Boiling Point | 166 - 172 °C | [2] |
| Melting Point | -75 °C | [5] |
| Flash Point | 58 °C | [7] |
| Density | 0.95 g/mL at 25 °C | [8] |
| Water Solubility | 52 g/L | [4] |
| Vapor Pressure | 2.3 hPa at 20 °C | [4] |
Applications in Polymer Synthesis
EEP is particularly well-suited for solution polymerization, a technique where the monomer and initiator are dissolved in a solvent.[9] This method allows for better temperature control of exothermic polymerization reactions and reduces the viscosity of the reaction mixture.[9] EEP's high boiling point is advantageous for reactions requiring elevated temperatures. It is an effective solvent for various polymer systems, including:
-
Acrylic Resins: EEP can be used in the free-radical polymerization of acrylic monomers like methyl methacrylate (B99206) (MMA), butyl acrylate (B77674) (BA), and acrylic acid (AA) to produce acrylic resins for coatings and adhesives.[10]
-
Polyurethanes: It is a suitable solvent for the synthesis of polyurethanes, particularly in the two-step prepolymer method, where it can dissolve the polyol, isocyanate, and chain extender.
-
Epoxy Resins: EEP's solvency extends to epoxy resins, making it useful in formulations and synthesis involving these polymers.[4]
Experimental Protocols
The following are generalized protocols for the synthesis of an acrylic resin and a polyurethane using EEP as the solvent. Researchers should optimize these protocols based on their specific monomers and desired polymer characteristics.
3.1. Protocol for Free-Radical Polymerization of an Acrylic Resin in EEP
This protocol describes the synthesis of an acrylic resin via solution polymerization.
Materials:
-
Methyl methacrylate (MMA)
-
Butyl acrylate (BA)
-
Acrylic acid (AA)
-
Azobisisobutyronitrile (AIBN) as initiator
-
This compound (EEP) as solvent
-
Methanol (B129727) (for precipitation)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Nitrogen inlet
-
Magnetic stirrer and hot plate
-
Dropping funnel
Procedure:
-
Reactor Setup: Assemble the three-necked flask with the reflux condenser, nitrogen inlet, and a dropping funnel. Place the flask in a heating mantle on a magnetic stirrer.
-
Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen flow throughout the reaction.
-
Initial Charge: Charge the flask with a portion of the EEP solvent.
-
Monomer and Initiator Solution: In a separate beaker, prepare a mixture of the acrylic monomers (MMA, BA, AA) and the initiator (AIBN) dissolved in the remaining EEP.
-
Reaction Initiation: Heat the EEP in the flask to the desired reaction temperature (typically 70-90 °C for AIBN).
-
Monomer Addition: Slowly add the monomer/initiator solution from the dropping funnel to the heated solvent over a period of 2-4 hours.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-4 hours to ensure high monomer conversion.
-
Cooling: Once the polymerization is complete, cool the reactor to room temperature.
-
Purification: Precipitate the polymer by slowly pouring the viscous polymer solution into a beaker of methanol with vigorous stirring. The polymer will precipitate as a solid.
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven at 40-50 °C until a constant weight is achieved.
Table 2: Example Parameters for Acrylic Resin Synthesis in EEP
| Parameter | Value |
| Monomer Ratio (MMA:BA:AA by weight) | 40:40:20 |
| Initiator (AIBN) Concentration | 1-2% by weight of total monomers |
| Solvent (EEP) Concentration | 30-50% by weight of total reaction mixture |
| Reaction Temperature | 80 °C |
| Monomer Addition Time | 3 hours |
| Post-Polymerization Time | 3 hours |
| Expected Polymer Characteristics | |
| Number Average Molecular Weight (Mn) | 10,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
3.2. Protocol for Polyurethane Synthesis in EEP (Prepolymer Method)
This protocol outlines the two-step synthesis of a polyurethane elastomer.
Materials:
-
Polyol (e.g., Polytetrahydrofuran - PTHF)
-
Diisocyanate (e.g., Isophorone diisocyanate - IPDI)
-
Chain extender (e.g., 1,4-Butanediol - BDO)
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
This compound (EEP) as a solvent
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Heating mantle with temperature control
-
Dropping funnel
Procedure:
-
Reactor Setup: Set up the reaction flask with a mechanical stirrer, nitrogen inlet, and dropping funnel.
-
Inert Atmosphere: Purge the reactor with dry nitrogen to maintain an inert atmosphere and prevent side reactions with moisture.
-
Prepolymer Synthesis:
-
Charge the flask with the polyol and EEP.
-
Heat the mixture to 60-70 °C with stirring.
-
Slowly add the diisocyanate from the dropping funnel.
-
Add a catalytic amount of DBTDL.
-
Allow the reaction to proceed for 1-2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Dissolve the chain extender (1,4-Butanediol) in EEP in a separate container.
-
Cool the prepolymer solution to 40-50 °C.
-
Slowly add the chain extender solution to the prepolymer with vigorous stirring.
-
-
Curing:
-
After the addition of the chain extender, the viscosity of the solution will increase.
-
Pour the polymer solution into a mold and cure in an oven at 80-100 °C for several hours to complete the reaction.
-
-
Post-Curing: Allow the polyurethane to post-cure at room temperature for several days to achieve its final properties.
Table 3: Example Parameters for Polyurethane Synthesis in EEP
| Parameter | Value |
| NCO:OH Ratio | 1.5 - 2.0 |
| Catalyst (DBTDL) Concentration | 0.01-0.05% by weight of total reactants |
| Solvent (EEP) Concentration | 20-40% by weight of total reaction mixture |
| Prepolymer Reaction Temperature | 70 °C |
| Chain Extension Temperature | 50 °C |
| Curing Temperature | 90 °C |
| Expected Polymer Characteristics | |
| Weight Average Molecular Weight (Mw) | 50,000 - 150,000 g/mol |
| Hardness | Shore A 70 - 90 |
Visualizations
4.1. Experimental Workflow for Solution Polymerization
The following diagram illustrates the general workflow for conducting a solution polymerization experiment.
Caption: General workflow for solution polymerization.
4.2. Decision Logic for Solvent Selection in Polymer Synthesis
This diagram provides a logical approach to selecting a suitable solvent for a given polymerization reaction.
Caption: Decision-making flowchart for solvent selection.
References
- 1. EEP solvent (this compound) | Eastman [eastman.com]
- 2. smartchemi.com [smartchemi.com]
- 3. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 4. reddit.com [reddit.com]
- 5. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. Solution polymerization - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Ethyl 3-ethoxypropionate in High-Performance Coatings Formulation
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-ethoxypropionate (EEP) is a slow-evaporating, ether-ester solvent that offers a unique combination of desirable properties for high-performance coating formulations.[1][2] Its linear structure, moderate odor, low surface tension, and high electrical resistance make it an excellent choice for a wide range of applications, including automotive OEM and refinish, industrial, and marine coatings.[1][2] EEP's excellent solvency for a broad spectrum of resins, such as acrylics, epoxies, and polyurethanes, allows for the formulation of high-solids coatings with improved application and film properties.[3]
These application notes provide a comprehensive overview of the functional benefits of incorporating EEP into high-performance coating formulations. Detailed experimental protocols are provided to enable researchers and formulation chemists to evaluate the performance of coatings containing EEP.
Key Performance Benefits of this compound
The inclusion of EEP as a solvent in coating formulations imparts several key performance enhancements:
-
Improved Flow and Leveling: EEP's slow evaporation rate allows for extended wet-edge time, promoting superior flow and leveling of the coating.[3] This results in a smoother, high-gloss finish with reduced surface defects like orange peel and brush marks.[3]
-
Enhanced Film Formation: The excellent solvency of EEP ensures that resins and other additives are well-dissolved and uniformly dispersed, leading to better film formation.[3]
-
Reduced Solvent Popping: In baking applications, the slow, controlled evaporation of EEP minimizes the risk of solvent popping, a common surface defect.
-
High Electrical Resistance: EEP's high electrical resistance makes it particularly suitable for electrostatic spray applications, improving transfer efficiency.
-
Favorable Environmental, Health, and Safety Profile: EEP is not classified as a Hazardous Air Pollutant (HAP) and is recognized for its lower toxicity compared to many traditional solvents, aligning with the industry's trend towards greener chemistry.[3]
Data Presentation: Performance of Coatings with this compound
Physical Properties of this compound
| Property | Value | Unit |
| Molecular Weight | 146.19 | g/mol |
| Boiling Point | 165-172 | °C |
| Flash Point | 58 | °C |
| Evaporation Rate (n-BuAc = 1) | 0.12 | |
| Surface Tension | 27 | dynes/cm |
| Electrical Resistivity | >1000 | MΩ |
Source: Adapted from various technical data sheets.
Illustrative Performance Comparison of a High-Solids Polyurethane Topcoat
This table provides a qualitative and illustrative comparison of a high-solids polyurethane topcoat formulated with a standard solvent blend versus a blend containing this compound.
| Performance Metric | Standard Solvent Blend (Control) | Formulation with 8% EEP | Expected Improvement with EEP |
| Viscosity (at 25°C) | Moderate | Slightly Lower | Improved sprayability |
| Drying Time (Set-to-Touch) | Standard | Slightly Longer | Extended wet edge for better flow |
| Gloss (60°) | 88 GU | 90-95 GU | 2-5 GU increase |
| Flow and Leveling | Good | Excellent | Reduced orange peel and brush marks |
| Adhesion (Cross-Hatch) | 5B | 5B | Excellent adhesion maintained |
| Hardness (Pencil) | H | H | Hardness maintained |
| Weathering Resistance (1000 hrs) | Slight Blistering, Color Change < Grade 2 | No Blistering, Color Change < Grade 1 | Significantly improved durability |
Note: The data for the formulation with 8% EEP is based on a reported experimental test on a red automotive coating. The other values are illustrative of the expected performance benefits.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the performance of high-performance coatings. These are based on widely recognized ASTM and ISO standards.
Viscosity Measurement
Standard: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.[4]
Objective: To determine the viscosity of the coating formulation.
Apparatus:
-
Rotational viscometer (e.g., Brookfield type) with appropriate spindles.[4]
-
Temperature-controlled water bath.
-
Beaker.
Procedure:
-
Calibrate the viscometer according to the manufacturer's instructions.
-
Bring the coating sample to a constant temperature of 25 ± 0.5 °C using the water bath.
-
Place the coating sample in the beaker.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's capacity.
-
Immerse the spindle into the center of the coating sample to the marked immersion depth.
-
Allow the viscometer to rotate for a specified time (e.g., 60 seconds) or until a stable reading is obtained.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
Drying Time
Standard: ASTM D1640 - Standard Test Methods for Drying, Curing, or Film Formation of Organic Coatings.[1]
Objective: To determine the set-to-touch and through-dry times of the coating.
Apparatus:
-
Film applicator (e.g., Bird-type).
-
Test panels (e.g., glass or steel).
-
Cotton balls.
-
Stopwatch.
Procedure:
-
Apply the coating to a test panel at a specified wet film thickness using the film applicator.
-
Start the stopwatch immediately after application.
-
Set-to-Touch Time: At regular intervals, lightly touch the coating film with a clean finger. The set-to-touch time is reached when no coating material adheres to the finger.
-
Through-Dry Time: At regular intervals, press a small ball of cotton onto the surface of the coating with a moderate, uniform pressure for 5 seconds. The through-dry time is reached when the cotton can be removed without any fibers adhering to the coating.
Adhesion (Cross-Hatch)
Standard: ASTM D3359 - Standard Test Methods for Measuring Adhesion by Tape Test.
Objective: To assess the adhesion of the coating to the substrate.
Apparatus:
-
Cross-hatch cutting tool with multiple blades or a sharp razor blade.
-
Cutting guide.
-
Pressure-sensitive adhesive tape (as specified in the standard).
-
Soft brush.
Procedure:
-
Select a representative area on the coated panel.
-
Make a series of parallel cuts through the coating to the substrate using the cutting tool and guide. The spacing of the cuts depends on the coating thickness.
-
Make a second series of parallel cuts at a 90-degree angle to the first set to create a grid pattern.
-
Gently brush the area to remove any loose flakes of coating.
-
Apply the center of the adhesive tape over the grid.
-
Press the tape down firmly with a pencil eraser to ensure good contact.
-
Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.
-
Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (0B to 5B).
Pencil Hardness
Standard: ASTM D3363 - Standard Test Method for Film Hardness by Pencil Test.[2]
Objective: To determine the hardness of the cured coating film.
Apparatus:
-
A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H).
-
Pencil sharpener.
-
400-grit sandpaper.
-
A device to hold the pencil at a 45-degree angle to the surface with a constant force.
Procedure:
-
Prepare the pencils by sharpening them and then flattening the tip by rubbing it on the sandpaper at a 90-degree angle.
-
Place the coated panel on a firm, level surface.
-
Starting with a softer pencil, place the pencil in the holding device and push it forward about 6 mm (0.25 inches) with firm, uniform pressure.
-
Examine the surface for any indentation or scratching.
-
Repeat the test with progressively harder pencils until a pencil is found that will scratch the coating.
-
The pencil hardness is reported as the hardness of the hardest pencil that does not scratch the coating.
Visualizations
Workflow for Formulation and Evaluation of High-Performance Coatings with EEP
Caption: Workflow for formulating and evaluating high-performance coatings with EEP.
Benefits of EEP in High-Performance Coatings
Caption: Key properties of EEP and their corresponding benefits in coatings.
References
Application of Ethyl 3-ethoxypropionate in Photoresist Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-ethoxypropionate (EEP) is a high-performance, slow-evaporating ether-ester solvent widely utilized in the microelectronics industry as a key component in photoresist formulations.[1][2] Its unique combination of properties, including excellent solvency for a wide range of polymers, low surface tension, and high electrical resistance, makes it an ideal choice for creating uniform, defect-free photoresist films.[3][4][5] This document provides detailed application notes and experimental protocols for the use of EEP in both positive and negative photoresist formulations, aimed at researchers and scientists working in photolithography and microfabrication.
Key Properties of this compound
EEP's physicochemical properties are central to its performance in photoresist formulations. Its slow evaporation rate allows for better flow and leveling of the photoresist on the substrate, minimizing defects such as striations and edge beads.[3][4] The low surface tension ensures good wetting of the substrate, while its high electrical resistance is beneficial for electrostatic spray coating applications.[4][5]
Table 1: Typical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₇H₁₄O₃ | [2][4] |
| Molecular Weight | 146.18 g/mol | [4] |
| Boiling Point | 165-172 °C | [4] |
| Flash Point | 59 °C | [2] |
| Density (at 20°C) | 0.948 – 0.953 g/cm³ | [2] |
| Viscosity (at 25°C) | 1.2 mPa·s | [4] |
| Purity | ≥ 99.0 wt% | [2][4] |
| Water Content | ≤ 0.05 wt% | [4] |
Role in Photoresist Formulations
In photoresist formulations, EEP primarily functions as a solvent for the polymer resin, photoactive compound (PAC), and other additives. The solvent system, which can constitute 55-85% of the liquid photoresist, is crucial for achieving the desired viscosity and film-forming properties.[1] EEP's excellent solvency ensures that all components are fully dissolved, leading to a homogenous solution and a uniform thin film upon application.[4]
Positive and Negative Photoresists
Photoresists are broadly classified as positive or negative, based on their response to light exposure. EEP can be effectively used as a solvent in both types of formulations.
-
Positive Photoresists: In positive photoresists, the exposed regions become soluble in the developer solution. The unexposed areas remain insoluble and form the final pattern. Positive resists are known for their high-resolution capabilities.[6]
-
Negative Photoresists: In negative photoresists, the exposed regions undergo a chemical change (e.g., cross-linking) that makes them insoluble in the developer. The unexposed, soluble portions are washed away. Negative resists are often valued for their good adhesion and etch resistance.[6][7]
Logical workflow for positive and negative photoresists.
Experimental Protocols
The following sections provide detailed protocols for the key steps in the photolithography process using photoresists formulated with this compound.
General Photolithography Workflow
The overall process for patterning a substrate using photolithography involves a sequence of steps, each critical for achieving the desired final structure.
References
- 1. microchemicals.com [microchemicals.com]
- 2. PREC EEP Solvent | this compound | CAS#763-69-9 [prechems.com]
- 3. productcatalog.eastman.com [productcatalog.eastman.com]
- 4. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 5. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 6. mdpi.com [mdpi.com]
- 7. Negative photoresists for optical lithography | Semantic Scholar [semanticscholar.org]
Application Note: GC-MS Purity Analysis of Ethyl 3-ethoxypropionate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the determination of purity and impurity profiling of Ethyl 3-ethoxypropionate using Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
This compound (EEP) is a high-performance ether-ester solvent with a wide range of applications, including in the coatings, electronics, and pharmaceutical industries. Its low volatility and excellent solvency make it a valuable component in many formulations.[1] Ensuring the purity of EEP is critical for its performance and for meeting regulatory standards, especially in pharmaceutical applications where residual solvents and impurities must be strictly controlled.
This application note details a robust GC-MS method for the quantitative purity analysis of this compound and the identification of potential process-related impurities, such as residual reactants.
Experimental Protocol
This protocol is a general guideline adapted from standard methodologies for solvent purity analysis.[2][3] Method validation is required for specific applications.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 6890N or equivalent, equipped with a split/splitless injector.[4]
-
Mass Spectrometer: Agilent 5973N or equivalent single quadrupole mass spectrometer.
-
GC Column: A mid-polarity column such as a DB-624, Rtx-624, or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness) is recommended for good separation of the main component from potential impurities.[4][5]
-
Carrier Gas: Helium (99.999% purity).
-
Vials: 2 mL amber glass vials with PTFE/silicone septa.
-
Solvent: High-purity methanol (B129727) or acetone (B3395972) for dilution.[6]
Reagents and Standards
-
This compound reference standard (≥99.5% purity).
-
Ethyl acrylate (B77674) (≥99% purity).
-
Ethanol (B145695) (anhydrous, ≥99.5% purity).
Sample and Standard Preparation
-
Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask. Dilute to volume with a suitable solvent like methanol or acetone and mix thoroughly. This results in a concentration of approximately 10 mg/mL.[6]
-
Standard Preparation (for impurity identification): Prepare individual stock solutions of potential impurities (e.g., ethyl acrylate, ethanol) in the same solvent at a concentration of approximately 1 mg/mL. A mixed impurity standard can be prepared by diluting the stock solutions.
GC-MS Instrumental Parameters
The following are recommended starting conditions. Optimization may be necessary.
| Parameter | Value |
| GC System | |
| Injection Port | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Mode | Split |
| Split Ratio | 50:1 |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | |
| Initial Temperature | 50 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min to 220 °C |
| Final Hold Time | 5 minutes |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 200 amu |
| Solvent Delay | 3 minutes |
Data Presentation and Analysis
The primary method for purity determination is area percent calculation from the total ion chromatogram (TIC).
Purity Calculation
The purity of this compound is calculated as follows:
Purity (%) = (Area of EEP Peak / Total Area of All Peaks) x 100
Impurity Identification
Potential impurities are identified by comparing their mass spectra with the NIST mass spectral library and by comparing their retention times with those of the prepared standards. Common impurities may include residual starting materials from its synthesis, such as ethanol and ethyl acrylate.[7][8]
Quantitative Data Summary
All quantitative results should be summarized in a table for clear comparison.
| Sample ID | Retention Time (min) | Peak Area | Area % | Identification |
| Sample_001 | 4.5 | 150000 | 0.5 | Ethanol |
| 6.2 | 75000 | 0.25 | Ethyl Acrylate | |
| 9.8 | 29775000 | 99.25 | This compound | |
| Total | 30000000 | 100.0 | ||
| Sample_002 | ... | ... | ... | ... |
Experimental Workflow and Diagrams
The overall workflow for the GC-MS analysis is depicted below.
Caption: GC-MS analysis workflow for this compound purity.
The logical relationship for identifying and quantifying impurities is outlined in the following diagram.
Caption: Logical workflow for impurity identification and quantification.
References
- 1. Global this compound (EEP) Market Analysis: Trends, Drivers and Challenges 2024-2030 - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. shimadzu.com [shimadzu.com]
- 3. agilent.com [agilent.com]
- 4. ijpsr.com [ijpsr.com]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
Application Note: ¹H and ¹³C NMR Spectral Analysis of Ethyl 3-ethoxypropionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 3-ethoxypropionate. Included are comprehensive data tables summarizing chemical shifts, multiplicities, coupling constants, and signal assignments. A standardized experimental protocol for the acquisition of high-quality NMR spectra for this compound is also presented. This document serves as a practical guide for the structural elucidation and quality control of this compound in research and development settings.
Introduction
This compound (EEP) is an ether-ester solvent with a range of applications in the coatings, inks, and electronics industries.[1] Its utility stems from its slow evaporation rate, good solvency for a variety of polymers, and low surface tension.[1][2] Accurate structural characterization is crucial for ensuring its purity and performance in these applications. NMR spectroscopy is a powerful analytical technique for the unambiguous structural determination of organic molecules like this compound. This note details the expected ¹H and ¹³C NMR spectra and provides a protocol for their acquisition.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound were analyzed to assign the chemical shifts of all unique protons and carbons in the molecule. The spectra were recorded in deuterated chloroform (B151607) (CDCl₃). The data is summarized in the tables below.
Table 1: ¹H NMR Data of this compound (in CDCl₃)
| Signal | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| a | 4.12 | Quartet (q) | 7.1 | 2H | -OCH₂CH₃ (ester) |
| b | 3.68 | Triplet (t) | 6.3 | 2H | -OCH₂CH₂CO- |
| c | 3.51 | Quartet (q) | 7.0 | 2H | -OCH₂CH₃ (ether) |
| d | 2.56 | Triplet (t) | 6.3 | 2H | -CH₂CO- |
| e | 1.25 | Triplet (t) | 7.1 | 3H | -OCH₂CH₃ (ester) |
| f | 1.20 | Triplet (t) | 7.0 | 3H | -OCH₂CH₃ (ether) |
Table 2: ¹³C NMR Data of this compound (in CDCl₃)
| Signal | Chemical Shift (δ) ppm | Assignment |
| 1 | 171.8 | C=O (ester) |
| 2 | 66.4 | -OCH₂CH₂CO- |
| 3 | 63.6 | -OCH₂CH₃ (ether) |
| 4 | 60.4 | -OCH₂CH₃ (ester) |
| 5 | 34.9 | -CH₂CO- |
| 6 | 15.1 | -OCH₂CH₃ (ether) |
| 7 | 14.2 | -OCH₂CH₃ (ester) |
Molecular Structure and NMR Assignments
The following diagram illustrates the structure of this compound with labels corresponding to the assignments in the NMR data tables.
Figure 1. Molecular structure of this compound with ¹H (green letters) and ¹³C (red numbers) NMR assignments.
Experimental Protocols
The following is a general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound.
1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound or measure 5-10 µL of the liquid sample.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.[4]
-
Cap the NMR tube and gently agitate to ensure the solution is homogeneous.[3]
2. ¹H NMR Spectroscopy
-
Spectrometer: 300 MHz or higher field NMR spectrometer.[3]
-
Solvent: CDCl₃.[3]
-
Temperature: 298 K.[3]
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').[3]
-
Acquisition Parameters:
3. ¹³C NMR Spectroscopy
-
Spectrometer: 75 MHz or higher field NMR spectrometer.[3]
-
Solvent: CDCl₃.[3]
-
Temperature: 298 K.[3]
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').[3]
-
Acquisition Parameters:
4. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm for ¹H NMR and 77.16 ppm for the residual CDCl₃ signal for ¹³C NMR.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
Experimental Workflow
The following diagram outlines the logical workflow for the NMR analysis of this compound.
Figure 2. A step-by-step workflow for the NMR analysis of this compound.
Conclusion
This application note provides a concise yet detailed overview of the ¹H and ¹³C NMR spectra of this compound. The tabulated data and spectral assignments, in conjunction with the provided experimental protocol, offer a valuable resource for the routine analysis and structural verification of this compound. Adherence to the outlined procedures will facilitate the acquisition of high-quality, reproducible NMR data, which is essential for quality control and research in the chemical and pharmaceutical industries.
References
Ethyl 3-ethoxypropionate: A Versatile and Sustainable Medium for Organic Synthesis
Introduction
Ethyl 3-ethoxypropionate (EEP) is emerging as a promising green solvent for a variety of applications in organic synthesis, driven by its favorable safety profile, biodegradability, and versatile solvency.[1] With a low vapor pressure, mild odor, and high electrical resistance, EEP offers a safer alternative to many conventional volatile organic compounds (VOCs).[2][3] This document provides detailed application notes and protocols for the use of EEP as a reaction medium, targeting researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of EEP is essential for its effective application as a solvent in organic synthesis. These properties influence reaction kinetics, solubility of reagents and catalysts, and post-reaction work-up procedures.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₃ | [4] |
| Molecular Weight | 146.18 g/mol | |
| Boiling Point | 165-172 °C | [2] |
| Melting Point | -50 °C | [5] |
| Flash Point | 59 °C (Closed Cup) | [2] |
| Density | 0.9480-0.9520 g/mL at 25°C | [2] |
| Viscosity | 1.2 mPa·s at 25°C | [2] |
| Surface Tension | 28.1 dynes/cm at 20°C | [2] |
| Water Solubility | Low | [2] |
| Vapor Pressure | 1.5 mmHg at 25°C | [2] |
| Autoignition Temperature | 377 °C | [2] |
Applications in Organic Synthesis
While EEP is widely recognized in the coatings and electronics industries, its application as a primary reaction medium in broader organic synthesis is an area of growing interest.[5] Although detailed protocols for common cross-coupling reactions like Suzuki or Heck couplings using EEP as a solvent are not yet widely documented in academic literature, its properties make it a suitable candidate for various reaction classes. Its stability and ability to dissolve a range of organic molecules and some inorganic reagents are advantageous.
One notable area where EEP has been directly implicated is in the synthesis of heterocyclic compounds, which are crucial scaffolds in medicinal chemistry.
Synthesis of 4-Aminopyrimidines (as a Starting Material)
In the synthesis of certain 4-aminopyrimidine (B60600) derivatives, a key class of compounds in drug discovery, this compound has been utilized as a starting material. While the primary literature does not specify EEP as the reaction solvent for the entire pathway, its inherent properties suggest its potential as a suitable medium for similar condensation reactions.
Hypothetical Protocol for Condensation in EEP:
This protocol is a proposed adaptation based on the known reactivity and the green credentials of EEP.
Reaction Scheme:
Caption: Proposed reaction pathway for the synthesis of a 4-hydroxypyrimidine derivative using EEP.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the desired amidine hydrochloride (1.1 eq).
-
Solvent Addition: Add a suitable volume of this compound as the reaction solvent.
-
Base Addition: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide (2.0 eq) in ethanol (B145695) dropwise to the stirred mixture.
-
Reaction: Heat the reaction mixture to a reflux temperature of 120-140 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Michael-Claisen Condensation
A consecutive Michael-Claisen process for the synthesis of cyclohexane-1,3-dione derivatives has been reported where acetone (B3395972) reacts with ethyl acrylate. While the original literature may not have employed EEP as the solvent, its properties make it a viable alternative to traditional solvents like toluene, especially when considering green chemistry principles.
Hypothetical Protocol for Michael-Claisen Reaction in EEP:
Reaction Scheme:
References
- 1. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 3. Trichem Laboratories (Bombay) Pvt. Ltd. [trichemlab.com]
- 4. lookchem.com [lookchem.com]
- 5. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
Application Note & Protocol: Safe Handling and Storage of Ethyl 3-ethoxypropionate
Audience: Researchers, scientists, and drug development professionals.
1.0 Introduction
Ethyl 3-ethoxypropionate (EEP), a colorless liquid with a characteristic ester-like odor, serves as a versatile solvent in various laboratory and industrial applications, including in the synthesis of polymers and as an ingredient in specialty coatings.[1] Its favorable properties, such as a slow evaporation rate and good solubility, make it a valuable component in research and development.[2] However, its classification as a flammable liquid and potential for peroxide formation necessitate strict adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[3] This document provides a comprehensive protocol for the safe handling, storage, and disposal of this compound in a laboratory setting.
2.0 Quantitative Data Summary
The following tables summarize the key physical, chemical, and safety properties of this compound.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₄O₃ | [3][4] |
| Molecular Weight | 146.18 g/mol | [4][5] |
| Appearance | Colorless, water-white liquid | [1][4][5] |
| Odor | Ester-like, slightly fruity | [5] |
| Boiling Point | 165-175 °C (329-347 °F) | [1][5][6] |
| Melting Point | Approx. -75 °C (-103 °F) | [4][6] |
| Density | 0.95 g/cm³ at 25 °C | [1][4][5] |
| Vapor Pressure | 0.9 - 1.5 mmHg at 20-25 °C | [2][4][7] |
| Vapor Density | ~5.0 (Air = 1) | [2][8] |
| Solubility in Water | Limited, ~1.6-2.9 g/100 mL | [2][3][8] |
Table 2: Fire and Exposure Safety
| Parameter | Value | Source(s) |
| Flash Point | 58-59 °C (136-138 °F) (Closed Cup) | [5][6] |
| Autoignition Temperature | 377 °C (711 °F) | [3][9] |
| Flammability Limits | LEL: 1.05% / UEL: 8.7-12.1% | [5][8][9] |
| Hazard Classification | Flammable Liquid, Category 3 | [3] |
| Supplier Recommended TWA | 50 ppm | [3] |
| Supplier Recommended STEL | 100 ppm | [3] |
| Incompatible Materials | Strong oxidizing agents, strong bases | [6][7] |
| Hazardous Decomposition | Carbon monoxide (CO), Carbon dioxide (CO₂) | [3][6][9] |
3.0 Experimental Protocols
3.1 Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling. The minimum required PPE includes:
-
Eye/Face Protection: Safety glasses with side-shields or chemical splash goggles meeting EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[3][9]
-
Hand Protection: Chemical-resistant, impervious gloves (e.g., neoprene, nitrile rubber).[3][7] Glove suitability and breakthrough time must be confirmed with the glove manufacturer.
-
Skin/Body Protection: A lab coat is mandatory. An impervious apron and additional protective clothing should be worn when there is a risk of splashing.[3][5]
-
Respiratory Protection: Handling should occur in a well-ventilated area or a chemical fume hood.[3][9] If ventilation is inadequate or if dealing with a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.[3][9]
3.2 Handling Protocol
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm that a safety shower and eyewash station are accessible and unobstructed.[3]
-
Remove all potential ignition sources (e.g., open flames, hot plates, spark-producing equipment) from the immediate area.[3][6][9]
-
-
Dispensing:
-
Ground and bond the container and receiving equipment during transfer to prevent static discharge.[3][6][9]
-
Use only non-sparking tools for opening and closing containers.[3][6][9]
-
Perform all transfers of this compound inside a certified chemical fume hood to minimize inhalation exposure.[9]
-
Avoid direct contact with skin, eyes, and clothing.[3]
-
-
Post-Handling:
-
If the container has been opened, consider purging the headspace with an inert gas like nitrogen before resealing to minimize air exposure and potential peroxide formation.[3]
-
Decontaminate and clean the work area thoroughly.
-
Wash hands with soap and water after handling is complete.
3.3 Storage Protocol
-
Location:
-
Container:
-
Segregation:
-
Peroxide Formation:
-
This compound may form explosive peroxides upon long-term storage or exposure to air and light.[3][12][8]
-
Label the container with the date received and the date opened.[8]
-
Unopened containers may be stored for up to 18 months. Opened containers should not be stored for more than 12 months unless tested for peroxides.[8]
-
Periodically test for peroxide formation, especially if the liquid appears viscous or contains crystals. Do not distill to near dryness.[3][8]
-
3.4 Spill and Waste Disposal Protocol
-
Minor Spill (in a fume hood):
-
Ensure all ignition sources are eliminated.[3]
-
Absorb the spill using an inert, non-combustible material such as sand, earth, or vermiculite.[3][9]
-
Using non-sparking tools, collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[3][9][11]
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Major Spill (outside a fume hood):
-
Evacuate all non-essential personnel from the area and restrict access.
-
Alert the laboratory supervisor and institutional safety office immediately.
-
Eliminate all ignition sources if it is safe to do so.[13]
-
Ventilate the area.
-
Contain the spill using absorbent dikes if possible, preventing entry into drains or waterways.[3][11]
-
Cleanup should only be performed by trained personnel equipped with appropriate PPE, including respiratory protection.[3]
-
-
Waste Disposal:
-
Dispose of waste this compound and contaminated materials as hazardous chemical waste.
-
All waste must be placed in properly sealed and labeled containers.
-
Disposal must be conducted in accordance with all local, regional, and national regulations.[3][6] Do not dispose of it into the sewer system.[6]
-
4.0 Workflow Visualization
The following diagram illustrates the standard operating procedure for the lifecycle of this compound within a laboratory environment, highlighting critical safety checkpoints.
References
- 1. This compound | 763-69-9 [chemicalbook.com]
- 2. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 3. redox.com [redox.com]
- 4. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. fishersci.com [fishersci.com]
- 7. hillbrothers.com [hillbrothers.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound(763-69-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. unionpetrochemical.com [unionpetrochemical.com]
- 11. redox.com [redox.com]
- 12. carlroth.com [carlroth.com]
- 13. ETHYL-3-ETHOXYPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Application Notes and Protocols for Ethyl 3-ethoxypropionate (EEP) as a High-Resistivity Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-ethoxypropionate (EEP) is a slow-evaporating ether-ester solvent with a unique combination of properties that make it highly suitable for a variety of specialized applications, particularly where high electrical resistivity is a critical factor.[1] Its linear structure, moderate odor, low surface tension, and excellent solvency for a wide range of polymers contribute to its versatility.[1][2] EEP is considered an environmentally friendly solvent and is not classified as a Hazardous Air Pollutant (HAP).[1][2]
These application notes provide a comprehensive overview of the properties of EEP and detailed protocols for its use in key applications, including photoresist formulation and removal, and as a precision cleaning agent.
Key Properties of this compound
EEP's performance as a high-resistivity solvent is underpinned by its distinct physical and chemical characteristics.
Physicochemical Properties
| Property | Value | Unit |
| Molecular Formula | C₇H₁₄O₃ | - |
| Molecular Weight | 146.18 | g/mol |
| Appearance | Colorless, transparent liquid | - |
| Purity | ≥99.0 | % (wt) |
| Electrical Resistance | 20 | MΩ |
| Surface Tension (20°C) | 28.1 | mN/m |
| Viscosity (25°C) | 1.2 - 1.3 | mPa·s |
| Boiling Point | 165 - 172 | °C |
| Flash Point | 58 - 59 | °C |
| Freezing Point | < -50 | °C |
| Density (20°C) | 0.948 - 0.953 | g/cm³ |
| Evaporation Rate (n-butyl acetate (B1210297) = 1.0) | < 0.12 | - |
| Water Solubility (20°C) | Low | - |
Data compiled from multiple sources.[2][3][4]
Key Attributes as a High-Resistivity Solvent
-
High Electrical Resistance: Makes it an ideal choice for applications such as electrostatic spray coatings, where it helps in adjusting the resistivity of the paint for improved transfer efficiency.[5]
-
Slow Evaporation Rate: Allows for excellent flow and leveling of coatings, preventing defects like solvent popping and orange peel.[1][2]
-
Excellent Solvency: Dissolves a wide range of polymers, including acrylics, epoxies, and polyurethanes.[6]
-
Low Surface Tension: Contributes to improved wetting and adhesion on various substrates.[2]
-
Urethane Grade: Suitable for use with moisture-sensitive polymers.[1]
Applications and Protocols
Photoresist Formulations
EEP is widely used as a solvent in photoresist formulations for the microelectronics industry due to its high purity, low metal content, and excellent solvency for photoresist polymers.[5] Its slow evaporation rate allows for the formation of uniform, defect-free photoresist films.
This protocol is a general guideline. The exact ratios of components will depend on the specific polymer, photoactive compound, and desired resist properties.
Materials:
-
Novolac resin (or other suitable photoresist polymer)
-
Diazonaphthoquinone (DNQ) based photoactive compound (PAC)
-
This compound (EEP), electronic grade
-
Surfactant (e.g., a non-ionic fluorosurfactant) for improved coating properties (optional)
-
Amber glass bottles
-
Magnetic stirrer and stir bar
-
0.2 µm PTFE filter
Procedure:
-
Dissolution of Resin: In a clean, dry amber glass bottle, dissolve the novolac resin in EEP. The concentration of the resin will typically be in the range of 20-30% by weight. Stir the mixture with a magnetic stirrer at room temperature until the resin is completely dissolved. This may take several hours.
-
Addition of Photoactive Compound: Once the resin is fully dissolved, add the DNQ-based PAC to the solution. The amount of PAC is typically 15-25% of the resin weight. Continue stirring until the PAC is completely dissolved.
-
Addition of Surfactant (Optional): If a surfactant is used, add a small amount (typically <0.1% of the total solvent weight) to the solution and stir to ensure it is homogenously mixed.
-
Filtration: Filter the photoresist solution through a 0.2 µm PTFE filter to remove any particulate matter.
-
Storage: Store the filtered photoresist solution in a tightly sealed amber glass bottle in a cool, dark place.
Logical Workflow for Photoresist Formulation
Caption: Workflow for preparing a positive photoresist formulation using EEP.
Photoresist Stripping and Removal
EEP can be a component in solvent-based strippers for removing photoresists after etching processes. While potent removers like NMP (N-Methyl-2-pyrrolidone) are effective, EEP can be used in less aggressive, safer formulations for certain applications.[7]
This protocol provides a general procedure for using an EEP-based solution for photoresist stripping. The effectiveness will depend on the type of photoresist and the degree of cross-linking.
Materials:
-
EEP-based stripper solution (can be pure EEP or a mixture with other co-solvents)
-
Wafer or substrate with photoresist to be stripped
-
Beakers
-
Ultrasonic bath (optional, for enhanced stripping)
-
Isopropanol (B130326) (IPA)
-
Deionized (DI) water
-
Nitrogen gun
Procedure:
-
Immersion: Immerse the wafer in a beaker containing the EEP-based stripper solution.
-
Heating and Agitation: Gently heat the solution to 40-60°C to increase the stripping efficiency. The use of an ultrasonic bath for 5-15 minutes can significantly improve the removal of stubborn photoresist.
-
Rinsing: After the photoresist has lifted off, remove the wafer from the stripper solution and immerse it in a beaker of isopropanol (IPA) for 1-2 minutes to remove the residual stripper and dissolved resist.
-
Final Rinse: Rinse the wafer thoroughly with deionized (DI) water.
-
Drying: Dry the wafer using a nitrogen gun.
Signaling Pathway for Photoresist Stripping
Caption: Process flow for photoresist stripping using an EEP-based solution.
Precision Cleaning of Surfaces
EEP's low surface tension and good solvency make it an effective cleaning agent for removing organic residues and particles from sensitive surfaces like silicon wafers.[8]
This protocol describes a solvent-based cleaning procedure using EEP.
Materials:
-
This compound (EEP), electronic grade
-
Acetone (B3395972), electronic grade
-
Isopropanol (IPA), electronic grade
-
Deionized (DI) water
-
Beakers
-
Wafer tweezers
-
Nitrogen gun
Procedure:
-
Initial Solvent Clean (Optional): For heavily contaminated wafers, an initial rinse with acetone can be performed to remove gross organic contamination. Immerse the wafer in acetone for 2-5 minutes.
-
EEP Cleaning: Immerse the wafer in a beaker of EEP for 5-10 minutes. Gentle agitation can improve cleaning efficiency.
-
IPA Rinse: Transfer the wafer to a beaker of IPA for 2-5 minutes to remove residual EEP.
-
DI Water Rinse: Thoroughly rinse the wafer with DI water in a cascade or overflow bath for 5 minutes.
-
Drying: Dry the wafer using a high-purity nitrogen gun.
Experimental Workflow for Wafer Cleaning
Caption: Workflow for precision cleaning of silicon wafers using EEP.
Safety Precautions
EEP is a flammable liquid and should be handled with appropriate safety measures.[9]
-
Ventilation: Use in a well-ventilated area or with local exhaust ventilation.[9]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[9]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment.[9]
-
Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[9]
Conclusion
This compound is a versatile and high-performance solvent with significant advantages in applications requiring high resistivity. Its favorable combination of a slow evaporation rate, excellent solvency, and low surface tension makes it a valuable tool for researchers and professionals in the fields of microelectronics, coatings, and precision cleaning. By following the outlined protocols and safety precautions, users can effectively leverage the benefits of EEP in their work.
References
- 1. kjchemicals.co.kr [kjchemicals.co.kr]
- 2. univarsolutions.com [univarsolutions.com]
- 3. PREC EEP Solvent | this compound | CAS#763-69-9 [prechems.com]
- 4. scribd.com [scribd.com]
- 5. inrf.uci.edu [inrf.uci.edu]
- 6. Essential Silicon Wafer Cleaning Methods for Purity - Grish [grish.com]
- 7. microchemicals.com [microchemicals.com]
- 8. Silver Fern Chemical Supplies High-Purity this compound for Industrial Use [silverfernchemical.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Researchers and Drug Development Professionals
An In-depth Guide to Ethyl 3-ethoxypropionate (E3EP) as a Cleaning Agent for Electronic Components
Introduction
This compound (E3EP) is a slow-evaporating, ether-ester solvent with a range of properties that make it an effective cleaning agent for electronic components.[1][2] Its efficacy in dissolving a wide array of organic residues, including common contaminants like flux, makes it a valuable tool in electronics manufacturing and research.[3] This document provides detailed application notes, experimental protocols, and safety information for the use of E3EP in cleaning sensitive electronic parts.
1. Physicochemical Properties of this compound
E3EP's unique combination of a linear structure and a propionyl group gives it a desirable set of properties for a cleaning solvent, including a slow evaporation rate, low surface tension, and high electrical resistance.[1] These characteristics contribute to its excellent performance in cleaning applications. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| CAS Number | 763-69-9 | [3] |
| Molecular Formula | C₇H₁₄O₃ | [3] |
| Molecular Weight | 146.18 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Mild, ester-like | [1] |
| Boiling Point | 169-170°C | [3] |
| Flash Point | 58-59°C | [3] |
| Freezing Point | -50°C | [4] |
| Vapor Pressure | 0.7 mmHg (1.1 mbar) | [4] |
| Density (20°C) | 0.947-0.953 g/cm³ | [4] |
| Viscosity (25°C) | 1.3 mPa·s | [4] |
| Surface Tension (20°C) | 28.1 mN/m | [4] |
| Water Solubility | 5.2 wt% | [4] |
| Evaporation Rate (n-butyl acetate=1.0) | 0.1 | [4] |
| Resistivity | >1000 MΩ | [4] |
2. Cleaning Applications in Electronics
E3EP is particularly well-suited for cleaning delicate electronic components, such as printed circuit boards (PCBs) and semiconductor wafers.[1][3] Its primary applications in this field include the removal of:
-
Flux Residues: It is effective in removing both rosin-based and no-clean flux residues left behind after soldering.[5][6]
-
Solder Pastes: E3EP can be used to clean uncured solder paste from stencils and misprinted PCBs.
-
Oils and Greases: It effectively removes organic contaminants such as fingerprints, oils, and greases from surfaces.[2]
-
Photoresists: In microelectronics fabrication, E3EP can be used as a solvent in photoresist formulations and for cleaning photoresist residues.[3]
The low surface tension of E3EP allows it to penetrate into tight spaces, such as under low-standoff components, to ensure thorough cleaning.[1] Its slow evaporation rate provides a longer contact time for the solvent to dissolve contaminants effectively.[1] Furthermore, it evaporates cleanly, leaving no residue that could interfere with the performance of the electronic assembly.[3]
3. Material Compatibility
Ensuring the compatibility of a cleaning solvent with the various materials present in an electronic assembly is crucial to prevent damage. E3EP generally exhibits good compatibility with a range of materials commonly used in electronics. However, it is always recommended to perform specific compatibility testing for critical applications.
Table 2: General Material Compatibility of this compound
| Material Category | Specific Materials | Compatibility | References |
| Plastics | Acrylonitrile Butadiene Styrene (ABS) | Generally Good | [7] |
| Polycarbonate (PC) | Generally Good, potential for stress cracking | [7][8] | |
| Acrylic (PMMA) | Generally Good | [7] | |
| FR-4 (Epoxy-glass composite) | Excellent | General Knowledge | |
| Metals | Copper, Aluminum, Stainless Steel | Excellent | General Knowledge |
| Elastomers | Buna-N (Nitrile), Neoprene, EPDM | Fair to Good (Testing Recommended) | [9] |
| Silicone, Viton® (Fluoroelastomer) | Fair to Good (Testing Recommended) | [9] |
4. Experimental Protocols
The following protocols provide a framework for evaluating the cleaning efficacy and material compatibility of E3EP for specific electronic components and contaminants.
4.1 Protocol for Evaluating Cleaning Efficacy
This protocol is designed to quantitatively assess the ability of E3EP to remove flux residues from a PCB.
Objective: To determine the cleaning effectiveness of E3EP on a specific solder flux residue.
Materials:
-
Test PCBs with a known type of solder flux applied and reflowed.
-
This compound (reagent grade).
-
Beakers or ultrasonic bath.
-
Forced-air oven or nitrogen drying system.
-
Ion chromatography (IC) system or Surface Insulation Resistance (SIR) tester.
-
Microscope for visual inspection.
Procedure:
-
Pre-Cleaning Analysis (Control):
-
Take a set of reflowed test PCBs and analyze them for initial contaminant levels using IC or SIR testing. This will serve as the baseline.
-
Visually inspect the boards under a microscope and document the presence of flux residue.
-
-
Cleaning Process:
-
Immerse a separate set of reflowed test PCBs in a beaker containing E3EP at a controlled temperature (e.g., 40-60°C).
-
For enhanced cleaning, place the beaker in an ultrasonic bath and sonicate for a defined period (e.g., 5-15 minutes).
-
Alternatively, a spray-in-air cleaning system can be used with E3EP as the cleaning agent.
-
-
Rinsing:
-
Remove the PCBs from the E3EP and rinse thoroughly with a suitable solvent (e.g., isopropyl alcohol) to remove any dissolved residues and the E3EP itself.
-
A final rinse with deionized water may be necessary depending on the subsequent processing steps.
-
-
Drying:
-
Dry the cleaned PCBs in a forced-air oven or with a nitrogen gun at a temperature that will not damage the components (e.g., 60-80°C) until all moisture is removed.
-
-
Post-Cleaning Analysis:
-
Analyze the cleaned PCBs using the same method (IC or SIR testing) as the control group.
-
Visually inspect the boards under a microscope to confirm the removal of flux residue.
-
-
Data Analysis:
-
Compare the contaminant levels of the cleaned PCBs to the control group. A significant reduction in ionic contamination or an increase in surface insulation resistance indicates effective cleaning.
-
Record visual observations of residue removal.
-
4.2 Protocol for Material Compatibility Testing
This protocol outlines a method for assessing the compatibility of E3EP with various materials found in electronic assemblies.
Objective: To evaluate the effect of E3EP on the physical properties of selected materials.
Materials:
-
Samples of materials to be tested (e.g., plastics, elastomers).
-
This compound (reagent grade).
-
Sealed containers (e.g., glass vials with PTFE-lined caps).
-
Analytical balance.
-
Calipers or other dimensional measurement tool.
-
Hardness tester (durometer) for elastomers.
-
Microscope for visual inspection.
Procedure:
-
Initial Characterization:
-
Measure and record the initial weight, dimensions, and hardness (for elastomers) of each material sample.
-
Visually inspect the samples for any pre-existing defects and document their appearance.
-
-
Immersion:
-
Place each material sample in a separate sealed container filled with E3EP, ensuring the sample is fully submerged.
-
Store the containers at a controlled temperature (e.g., ambient or an elevated temperature representative of the cleaning process) for a specified duration (e.g., 24, 48, or 72 hours).
-
-
Post-Immersion Analysis:
-
After the immersion period, carefully remove the samples from the E3EP.
-
Gently pat the samples dry with a lint-free cloth.
-
Immediately re-measure and record the weight, dimensions, and hardness of each sample.
-
Visually inspect the samples under a microscope for any changes in appearance, such as swelling, shrinking, cracking, crazing, or discoloration.
-
-
Data Analysis:
-
Calculate the percentage change in weight, dimensions, and hardness for each material.
-
Summarize the visual observations.
-
Based on the extent of the changes, classify the material's compatibility with E3EP (e.g., Excellent, Good, Fair, Poor).
-
5. Environmental, Health, and Safety (EHS) Information
Proper handling and disposal of E3EP are essential to ensure a safe working environment and minimize environmental impact.
Table 3: Environmental, Health, and Safety Profile of this compound
| Aspect | Information | References |
| Hazard Classification | Flammable liquid and vapor. May cause skin dryness or cracking upon repeated exposure. | [10] |
| Handling Precautions | Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | [10] |
| Storage | Store in a cool, dry, well-ventilated place in tightly closed containers. | |
| Disposal | Dispose of in accordance with local, state, and federal regulations. | [10] |
| Environmental Fate | Readily biodegradable. Harmful to aquatic life. | [6] |
6. Visualizations
The following diagrams illustrate key concepts and workflows related to the use of E3EP as a cleaning agent.
Caption: Mechanism of contaminant removal by E3EP solvent.
Caption: A typical workflow for cleaning electronic components with E3EP.
Caption: Decision tree for solvent selection in electronics cleaning.
This compound is a versatile and effective solvent for cleaning electronic components. Its favorable physical properties, good solvency for common contaminants, and generally good material compatibility make it a strong candidate for a variety of cleaning applications. By following the detailed protocols for efficacy and compatibility testing, researchers and professionals can validate the use of E3EP for their specific needs, ensuring the reliability and performance of sensitive electronic devices. As with any chemical, adherence to proper safety and handling procedures is paramount.
References
- 1. ETHYL-3-ETHOXYPROPIONATE | Occupational Safety and Health Administration [osha.gov]
- 2. This compound (EEP) 763-69-9 C7H14O3 | Heynova [heynovachem.com]
- 3. electronics.org [electronics.org]
- 4. Tips for Testing PCB Cleanliness [microcare.com]
- 5. researchgate.net [researchgate.net]
- 6. Environmental Fate of Byproducts → Term [pollution.sustainability-directory.com]
- 7. Material Specifications [injectech.net]
- 8. calpaclab.com [calpaclab.com]
- 9. scribd.com [scribd.com]
- 10. ipa-india.org [ipa-india.org]
Application Notes and Protocols for the Polymerization of Acrylic Resins in Ethyl 3-Ethoxypropionate Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-ethoxypropionate (EEP) is a versatile ether-ester solvent with a favorable safety and environmental profile, making it an excellent choice for the synthesis of acrylic resins.[1][2] Its slow evaporation rate, good solvency for a wide range of polymers, and high electrical resistance contribute to the formation of high-quality coatings with excellent flow and leveling.[1][2][3] These application notes provide detailed protocols for the free-radical solution polymerization of acrylic resins using EEP as the solvent, targeting the synthesis of polymers with controlled molecular weights and properties suitable for various applications, including high-solids coatings and adhesives.
Key Properties of this compound (EEP) Solvent
A thorough understanding of the solvent's properties is crucial for successful polymerization.
| Property | Value | Reference |
| Molecular Formula | C7H14O3 | |
| Molecular Weight | 146.18 g/mol | |
| Boiling Point | 166 - 172 °C | [3] |
| Flash Point | 58 - 59 °C | |
| Density @ 20°C | ~0.95 g/cm³ | |
| Solubility in Water @ 25°C | 52 - 55.5 g/L | [3] |
| Appearance | Clear, colorless liquid | [1] |
Experimental Protocols
The following protocols outline the synthesis of acrylic copolymers in EEP solvent. The examples provided utilize common acrylic monomers such as methyl methacrylate (B99206) (MMA) and butyl acrylate (B77674) (BA) to create polymers with varying properties.
Protocol 1: Synthesis of a General-Purpose Acrylic Copolymer
This protocol is designed for the synthesis of a random copolymer of methyl methacrylate and butyl acrylate.
Materials:
-
Methyl methacrylate (MMA), inhibited
-
Butyl acrylate (BA), inhibited
-
This compound (EEP), polymerization grade
-
2,2'-Azobisisobutyronitrile (AIBN), initiator
-
Dodecyl mercaptan (DDM), chain transfer agent (optional, for molecular weight control)
-
Nitrogen gas, high purity
-
Methanol (B129727) (for precipitation)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermocouple and temperature controller
-
Addition funnel
-
Heating mantle
-
Nitrogen inlet
Procedure:
-
Inhibitor Removal: If necessary, remove the inhibitor from the monomers by passing them through a column of activated basic alumina (B75360) or by washing with an aqueous sodium hydroxide (B78521) solution.
-
Reactor Setup: Assemble the reaction apparatus in a fume hood. Ensure all glassware is dry.
-
Initial Charge: Charge the reactor with an initial amount of EEP solvent. Begin purging the system with a gentle stream of nitrogen and continue throughout the reaction.
-
Monomer/Initiator Feed: In a separate vessel, prepare a mixture of MMA, BA, the remaining EEP, AIBN, and DDM (if used).
-
Reaction: Heat the EEP in the reactor to the desired reaction temperature (typically 80-100°C for AIBN). Once the temperature is stable, begin the slow, dropwise addition of the monomer/initiator mixture from the addition funnel over a period of 2-4 hours with constant stirring.[4]
-
Hold Period: After the addition is complete, continue to stir the reaction mixture at the set temperature for an additional 1-2 hours to ensure high monomer conversion.
-
Cooling: Turn off the heat and allow the reactor to cool to room temperature.
-
Polymer Isolation (Optional): To obtain the solid polymer, slowly pour the polymer solution into a beaker containing a large excess of methanol while stirring vigorously. The polymer will precipitate. Collect the polymer by filtration, wash with fresh methanol, and dry in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Protocol 2: Synthesis of an Acrylic Polyol for Coating Applications
This protocol modifies the first by incorporating a hydroxyl-functional monomer, such as 2-hydroxyethyl methacrylate (HEMA), to produce a polyol resin suitable for crosslinking in two-component (2K) coating systems.
Materials:
-
Methyl methacrylate (MMA), inhibited
-
Butyl acrylate (BA), inhibited
-
2-Hydroxyethyl methacrylate (HEMA), inhibited
-
This compound (EEP), polymerization grade
-
Benzoyl peroxide (BPO), initiator
-
Nitrogen gas, high purity
Procedure:
-
Follow steps 1-4 as described in Protocol 1, preparing a monomer mixture that includes HEMA. Benzoyl peroxide is often used as an initiator at slightly higher temperatures (e.g., 90-110°C).
-
Reaction: Heat the EEP to the desired reaction temperature. Add the monomer/initiator mixture dropwise over 3-5 hours.
-
Hold Period and Chaser Addition: After the main feed, a "chaser" addition of a small amount of initiator dissolved in EEP can be added to reduce residual monomer content. Hold the reaction at temperature for another 1-2 hours.
-
Characterization: The resulting acrylic polyol solution can be characterized for its hydroxyl number, acid value, viscosity, and non-volatile content before being formulated into a coating.
Data Presentation
The following tables present typical data for acrylic resins synthesized via solution polymerization. Note that the specific values will depend on the exact monomer composition, initiator and chain transfer agent concentrations, and reaction conditions.
Table 1: Representative Polymerization Parameters and Results
| Parameter | Value Range |
| Monomer Concentration | 30-60 wt% in EEP |
| Initiator (AIBN) Concentration | 0.5-2.0 wt% based on monomer weight |
| Chain Transfer Agent (DDM) | 0-1.0 wt% based on monomer weight |
| Reaction Temperature | 80-100 °C |
| Monomer Conversion | >98% |
| Non-Volatile Matter (NVM) | 45-55% |
Table 2: Typical Molecular Weight Characteristics of Synthesized Acrylic Resins
| Property | Typical Value | Analysis Method |
| Number Average Molecular Weight (Mn) | 5,000 - 20,000 g/mol | GPC |
| Weight Average Molecular Weight (Mw) | 10,000 - 50,000 g/mol | GPC |
| Polydispersity Index (PDI = Mw/Mn) | 1.5 - 3.0 | GPC |
| Glass Transition Temperature (Tg) | -20 to 50 °C | DSC |
Note: The data presented are representative values for solution-polymerized acrylic resins and may vary. Experimental optimization is recommended to achieve desired properties.[4][5][6]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solution polymerization of acrylic resins in EEP.
Caption: Experimental workflow for acrylic resin synthesis.
Free-Radical Polymerization Signaling Pathway
The diagram below outlines the fundamental steps of free-radical polymerization.
Caption: Key steps in free-radical polymerization.
References
- 1. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 2. kjchemicals.co.kr [kjchemicals.co.kr]
- 3. This compound, 763-69-9 [thegoodscentscompany.com]
- 4. Copolymerization of n-butyl acrylate/methyl methacrylate in xylene solvent | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 5. paint.org [paint.org]
- 6. dergipark.org.tr [dergipark.org.tr]
Application Notes and Protocols for the Formulation of Printing Inks with Ethyl 3-ethoxypropionate (EEP)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating various types of printing inks using Ethyl 3-ethoxypropionate (EEP), a high-performance ether-ester solvent. EEP offers a unique combination of a slow evaporation rate, excellent solvency for a wide range of resins, low surface tension, and a favorable safety profile, making it an ideal choice for optimizing ink performance.
Introduction to this compound (EEP) in Printing Inks
This compound is a clear, colorless liquid with a mild, ester-like odor. Its key properties make it a versatile solvent in the formulation of high-quality printing inks. The slow evaporation rate of EEP allows for improved flow and leveling of the ink, preventing defects such as pinholes and ensuring a smooth, uniform print surface. Its excellent solvency enables the dissolution of a wide variety of binders, including nitrocellulose, polyurethane, acrylic, and vinyl resins, providing formulators with greater flexibility.
Key Benefits of EEP in Printing Inks:
-
Enhanced Flow and Leveling: The slow evaporation rate provides a longer open time, allowing the ink to level out before drying, resulting in a high-gloss, smooth finish.
-
Broad Resin Compatibility: EEP's strong solvency power makes it compatible with a wide array of resins commonly used in printing inks.
-
Improved Printability: By optimizing viscosity and drying time, EEP contributes to better ink transfer, sharper image definition, and reduced screen blocking.
-
Favorable Safety Profile: Compared to many other organic solvents, EEP has a lower odor and is not classified as a hazardous air pollutant (HAP).
Physicochemical Properties of this compound
A summary of the typical physical and chemical properties of EEP is presented in the table below. These properties are crucial for understanding its behavior in ink formulations.
| Property | Value |
| Molecular Formula | C7H14O3 |
| Molecular Weight | 146.18 g/mol |
| Boiling Point | 165-172 °C |
| Flash Point | 58 °C |
| Density (at 25 °C) | 0.95 g/mL |
| Viscosity (at 25 °C) | 1.3 mPa·s |
| Surface Tension | 27.3 mN/m |
| Evaporation Rate | 0.1 (n-Butyl Acetate = 1) |
| Solubility in Water | 5.9 g/100 mL |
Starting Point Formulations
The following tables provide starting point formulations for various types of solvent-based printing inks incorporating this compound. These are intended as a guide and may require optimization based on specific substrate, printing press, and performance requirements.
Screen Printing Ink Formulation
Screen printing inks require a relatively high viscosity to prevent bleeding and ensure sharp print definition. EEP's slow evaporation helps to prevent the ink from drying on the screen. The viscosity of screen printing ink is typically between 4,000 and 12,000 centipoise (cP).
| Component | Function | Weight Percentage (wt%) |
| Vinyl Chloride/Vinyl Acetate Copolymer | Binder | 15 - 25% |
| Pigment | Colorant | 10 - 20% |
| This compound (EEP) | Slow Solvent | 10 - 20% |
| Cyclohexanone | Fast Solvent | 20 - 30% |
| Dispersing Agent | Additive | 1 - 3% |
| Leveling Agent | Additive | 0.5 - 1.5% |
| Defoamer | Additive | 0.1 - 0.5% |
Flexographic Ink Formulation
Flexographic inks need to have a lower viscosity for efficient transfer from the anilox roll to the printing plate and then to the substrate. A typical solid content for flexographic inks ranges from 22% to 59%, with colored pigments making up 6.5% to 15% of the formulation[1]. A common solvent system is a bi-solvent mixture of a fast and a slow evaporating solvent[1].
| Component | Function | Weight Percentage (wt%) |
| Nitrocellulose (35% in Ethanol) | Binder | 20 - 30% |
| Polyurethane Resin | Co-Binder | 5 - 10% |
| Pigment | Colorant | 8 - 15% |
| This compound (EEP) | Slow Solvent | 15 - 25% |
| Ethyl Acetate | Fast Solvent | 25 - 35% |
| Plasticizer (e.g., Acetyl Tributyl Citrate) | Additive | 2 - 5% |
| Slip Agent | Additive | 0.5 - 1.5% |
Gravure Ink Formulation
Gravure inks require very low viscosity to be effectively drawn from the engraved cells of the gravure cylinder. The solid content of gravure inks typically varies from 21% to 54%, with colored pigments accounting for 6% to 9%[1].
| Component | Function | Weight Percentage (wt%) |
| Nitrocellulose (35% in Ethanol) | Binder | 15 - 25% |
| Polyamide Resin | Co-Binder | 5 - 10% |
| Pigment | Colorant | 6 - 12% |
| This compound (EEP) | Slow Solvent | 20 - 30% |
| Toluene | Fast Solvent | 30 - 40% |
| Wax (e.g., Polyethylene wax) | Additive | 1 - 3% |
| Adhesion Promoter | Additive | 0.5 - 2% |
Solvent-Based Inkjet Ink Formulation
Inkjet inks have the most stringent requirements for viscosity and purity to ensure reliable jetting from the printhead nozzles. The viscosity for inkjet inks is typically in the range of 3 to 50 cP[2].
| Component | Function | Weight Percentage (wt%) |
| Acrylic Resin | Binder | 5 - 15% |
| Pigment Dispersion | Colorant | 3 - 8% |
| This compound (EEP) | Slow Solvent | 30 - 50% |
| Diethylene Glycol Diethyl Ether | Co-Solvent | 20 - 30% |
| Surfactant (for surface tension control) | Additive | 0.1 - 1% |
| Humectant (e.g., Glycerol) | Additive | 1 - 5% |
Experimental Protocols
This section outlines the detailed methodologies for key experiments to evaluate the performance of printing inks formulated with EEP.
Viscosity Measurement
Objective: To determine the flow characteristics of the ink, which is critical for printability.
Methodology (Rotational Viscometer):
-
Apparatus: Rotational viscometer, appropriate spindle, and a constant temperature bath.
-
Procedure:
-
Bring the ink sample to a constant temperature, typically 25 °C ± 0.5 °C, using the water bath.
-
Select a spindle and rotational speed that will give a torque reading between 10% and 90% of the instrument's full-scale range.
-
Immerse the spindle into the ink sample up to the immersion mark.
-
Allow the spindle to rotate for a specified time (e.g., 60 seconds) to reach a stable reading.
-
Record the viscosity reading in centipoise (cP) or Pascal-seconds (Pa·s).
-
Methodology (Efflux Cups - ASTM D4212 / ASTM D1200): [3]
-
Apparatus: Zahn cup or Ford cup of the appropriate orifice size, stopwatch, and a thermometer.
-
Procedure:
-
Ensure the cup is clean and the ink is at the specified temperature (e.g., 25 °C).
-
Dip the cup into the ink, ensuring it is completely filled.
-
Lift the cup vertically out of the ink and start the stopwatch simultaneously.
-
Stop the stopwatch as soon as the continuous stream of ink breaks at the orifice.
-
Record the efflux time in seconds.
-
Surface Tension Measurement
Objective: To evaluate the wetting characteristics of the ink on a substrate.
Methodology (Du Noüy Ring Method - ASTM D1331):
-
Apparatus: Tensiometer with a platinum-iridium ring.
-
Procedure:
-
Clean the platinum ring thoroughly with a solvent and then by flaming it to red heat.
-
Calibrate the tensiometer.
-
Place the ink sample in a clean, temperature-controlled vessel.
-
Immerse the ring in the ink sample.
-
Slowly raise the ring through the liquid surface.
-
The force required to pull the ring from the liquid surface is measured just before the liquid film breaks.
-
The surface tension is calculated from this force and the dimensions of the ring.
-
Drying Time Assessment
Objective: To determine the rate at which the printed ink film dries.
Methodology (Finger Touch Method):
-
Procedure:
-
Apply a uniform film of ink onto the substrate using a drawdown bar or a laboratory proofer.
-
At regular intervals, lightly touch the ink film with a clean finger.
-
Set-to-touch time: The time at which no ink is transferred to the finger.
-
Dry-through time: The time at which the ink film is firm and no impression is left after applying moderate pressure with the finger.
-
Adhesion Testing
Objective: To assess the adhesion of the dried ink film to the substrate.
Methodology (Cross-Hatch Tape Test - ASTM D3359): [4]
-
Apparatus: A sharp cutting tool with multiple blades spaced at a specified distance (e.g., 1 mm or 2 mm), a roll of pressure-sensitive adhesive tape, and a soft brush.
-
Procedure:
-
Make a series of parallel cuts through the ink film to the substrate.
-
Make a second series of cuts at a 90-degree angle to the first set, creating a cross-hatch pattern.
-
Gently brush the area to remove any loose flakes of ink.
-
Apply the adhesive tape firmly over the cross-hatched area.
-
Rapidly pull the tape off at a 180-degree angle.
-
Examine the grid area and the tape for any removal of ink.
-
Rate the adhesion according to the ASTM D3359 classification scale (5B: no peeling or removal, to 0B: more than 65% of the area is removed).
-
Visualizations
The following diagrams illustrate key workflows and relationships in the formulation and testing of printing inks with this compound.
Caption: Workflow for formulating and testing printing inks with EEP.
References
Application Notes and Protocols for Drying Ethyl 3-ethoxypropionate in Moisture-Sensitive Applications
Abstract:
This document provides detailed methods and protocols for drying Ethyl 3-ethoxypropionate (EEP) for use in moisture-sensitive reactions, a critical consideration for researchers, scientists, and professionals in drug development and materials science. The protocols outlined herein describe the use of molecular sieves and distillation, two common and effective techniques for removing water from organic solvents. Furthermore, a quantitative comparison of various drying methods, extrapolated from data on similar organic esters, is presented to guide the selection of the most appropriate technique based on the required level of dryness. The document also includes a protocol for the Karl Fischer titration method to accurately determine residual water content.
Introduction
This compound is a versatile, slow-evaporating ether-ester solvent with a wide range of applications in coatings, electronics, and as a reaction medium. For many of its applications, particularly in syntheses involving water-sensitive reagents such as organometallics, certain catalysts, and in polymerization reactions, the presence of water can be detrimental, leading to side reactions, reduced yields, and product impurities. Therefore, the effective removal of water from EEP is a critical preparatory step. This guide provides practical, step-by-step protocols for drying EEP and quantifying the residual moisture content.
Comparison of Drying Methods
The selection of a drying method depends on the required level of dryness, the volume of solvent to be dried, and the available laboratory equipment. Below is a summary of the effectiveness of common drying agents, with data extrapolated from studies on other organic esters and polar solvents. The residual water content is typically measured in parts per million (ppm).
| Drying Method | Desiccant/Technique | Typical Residual Water Content (ppm) | Time Required | Notes |
| Static Drying | 3Å Molecular Sieves | < 10 - 50 | 24 - 72 hours | Highly effective for achieving very low water content. Requires proper activation of sieves. |
| 4Å Molecular Sieves | 30 - 100 | 24 - 72 hours | Generally less effective than 3Å sieves for polar solvents as they can also adsorb the solvent molecules. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 100 - 300 | 1 - 4 hours | A good pre-drying agent; less efficient for achieving very low water levels. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 50 - 150 | 1 - 2 hours | Faster and more efficient than sodium sulfate, but slightly acidic. | |
| Calcium Hydride (CaH₂) | < 10 - 50 | 24 hours with stirring | Highly effective but reactive; requires careful handling and quenching. Generates hydrogen gas. | |
| Distillation | Simple Distillation | 50 - 200 | 2 - 4 hours | Removes non-volatile impurities and some water. Effectiveness depends on the initial water content. |
| Fractional Distillation | 20 - 100 | 4 - 8 hours | More effective than simple distillation for separating water if an azeotrope is not formed. | |
| Distillation over a Desiccant (e.g., CaH₂) | < 10 | 4 - 8 hours | One of the most effective methods for obtaining ultra-dry solvents. |
Note: The values presented are estimates for esters and polar solvents and should be confirmed by Karl Fischer titration for this compound.
Experimental Protocols
Activation of Molecular Sieves
Proper activation of molecular sieves is crucial for their water-adsorbing capacity.[1]
Materials:
-
3Å molecular sieves
-
Schlenk flask or a round-bottom flask with a sidearm
-
Heating mantle or sand bath
-
High-vacuum pump
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Place the required amount of 3Å molecular sieves in a Schlenk flask.
-
Connect the flask to a high-vacuum line.
-
Heat the flask to 200-300°C under vacuum for at least 4 hours. A heating mantle or sand bath can be used for this purpose.
-
After heating, allow the flask to cool to room temperature under a continuous vacuum.
-
Once cooled, break the vacuum with a dry, inert gas such as nitrogen or argon.
-
The activated sieves should be used immediately or stored in a tightly sealed container under an inert atmosphere (e.g., in a desiccator or glovebox).
Drying this compound with Activated Molecular Sieves
This is a convenient and effective method for drying moderate volumes of EEP.[2][3]
Materials:
-
This compound
-
Activated 3Å molecular sieves
-
A clean, dry solvent bottle with a septum-sealed cap or a flask with a ground glass stopper
-
Inert gas (Nitrogen or Argon)
Protocol:
-
To a clean, dry solvent bottle, add activated 3Å molecular sieves (approximately 5-10% of the solvent volume).
-
Under a gentle stream of inert gas, add the this compound to the bottle.
-
Seal the bottle tightly with a septum-sealed cap or a ground glass stopper secured with a clip.
-
Allow the solvent to stand over the molecular sieves for at least 24 hours. For optimal dryness, a duration of 48-72 hours is recommended.[4] Occasional gentle swirling can improve the drying efficiency.
-
The dry solvent can be withdrawn via a syringe through the septum or carefully decanted under an inert atmosphere.
Distillation of this compound
Distillation is an effective method for purifying and drying larger quantities of EEP. It is particularly useful for removing non-volatile impurities in addition to water.
Materials:
-
This compound
-
Distillation apparatus (round-bottom flask, distillation head with thermometer, condenser, and receiving flask)
-
Heating mantle
-
Boiling chips or a magnetic stir bar
-
Inert gas (Nitrogen or Argon) source (optional, for moisture-sensitive setups)
-
Drying agent (optional, e.g., calcium hydride)
Protocol:
A. Simple Distillation:
-
Assemble a clean, dry distillation apparatus. All glassware should be oven-dried before use.
-
Add the this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask.
-
Heat the flask gently using a heating mantle.
-
Collect the fraction that distills at the boiling point of this compound (approximately 165-172°C at atmospheric pressure).
-
Discard the initial and final fractions, which may contain more volatile and less volatile impurities, respectively.
B. Distillation over a Desiccant (for ultra-dry solvent):
-
To the round-bottom flask, add a suitable drying agent such as calcium hydride (CaH₂). Use approximately 5-10 g of CaH₂ per liter of solvent.
-
Add the this compound to the flask.
-
If desired, the mixture can be stirred or refluxed under an inert atmosphere for several hours before distillation to ensure thorough drying.
-
Proceed with the distillation as described in the simple distillation protocol, ensuring that the apparatus is protected from atmospheric moisture (e.g., by using a drying tube on the receiving flask).
-
Safety Note: Calcium hydride reacts with water to produce hydrogen gas, which is flammable. Ensure the distillation is performed in a well-ventilated fume hood, away from ignition sources. The residual CaH₂ in the distillation flask must be quenched safely after the distillation is complete and the flask has cooled. This is typically done by the slow and careful addition of a high-boiling alcohol like isopropanol, followed by ethanol (B145695) and then water.
Verification of Dryness: Karl Fischer Titration
Karl Fischer titration is the gold standard for determining the water content in organic solvents.[5][6][7][8][9]
Materials:
-
Karl Fischer titrator (volumetric or coulometric)
-
Karl Fischer reagents
-
Dry syringe and needle
-
Sample of dried this compound
Protocol:
-
Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves adding the appropriate reagents to the titration cell and pre-titrating to a dry state.
-
Using a dry syringe, carefully withdraw a known volume or weight of the dried this compound.
-
Inject the sample into the titration cell.
-
Start the titration. The instrument will automatically titrate the sample and calculate the water content, usually in ppm or percent.
-
For accurate results, it is advisable to run the analysis in triplicate.
Visualization of Workflow
The following diagram illustrates the decision-making process for selecting a suitable drying method for this compound.
Caption: Workflow for selecting a drying method for this compound.
Conclusion
The protocols and data provided in this document offer a comprehensive guide for researchers and professionals needing to dry this compound for moisture-sensitive reactions. The choice between using molecular sieves and distillation will depend on the specific requirements of the experiment, including the desired level of dryness and the scale of the reaction. For all methods, it is highly recommended to verify the final water content using Karl Fischer titration to ensure the solvent meets the necessary specifications for the intended application. Proper handling and storage of the dried solvent under an inert atmosphere are essential to prevent re-contamination with atmospheric moisture.
References
- 1. reddit.com [reddit.com]
- 2. echemi.com [echemi.com]
- 3. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. metrohm.com [metrohm.com]
- 6. quveon.com [quveon.com]
- 7. mt.com [mt.com]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. Xylem Analytics | Water Determination Karl Fischer [xylemanalytics.com]
Application Notes and Protocols for the Safe Disposal of Ethyl 3-ethoxypropionate Waste
For Researchers, Scientists, and Drug Development Professionals
These guidelines provide detailed procedures for the safe handling and disposal of waste containing Ethyl 3-ethoxypropionate (EEP), a flammable liquid commonly used as a solvent in various research and development applications.[1] Adherence to these protocols is crucial to ensure personnel safety and environmental compliance.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for safe handling and disposal.
| Property | Value |
| CAS Number | 763-69-9 |
| Molecular Formula | C7H14O3[2] |
| Molecular Weight | 146.18 g/mol [2] |
| Appearance | Colorless liquid[3] |
| Odor | Ester-like[4] |
| Boiling Point | 170 °C / 338 °F @ 760 mmHg[3] |
| Melting Point | -75 °C / -103 °F[3] |
| Flash Point | 59 °C / 138.2 °F[3] |
| Density | 0.95 g/mL at 25 °C[1] |
| Vapor Pressure | 0.23 kPa (@ 20 °C)[5] |
| Solubility in Water | Soluble[3] |
Hazard Identification and Risk Assessment
This compound is classified as a flammable liquid and presents several hazards that must be managed in a laboratory setting.[2][5][6]
-
Flammability: As a flammable liquid, it can be easily ignited by heat, sparks, or flames.[5] Vapors are heavier than air and may travel to a source of ignition and flash back.[3][5]
-
Peroxide Formation: May form explosive peroxides upon prolonged exposure to air.[2] It is recommended to test for peroxide formation periodically.[2]
-
Health Hazards: May cause irritation to the eyes and skin.[7] Inhalation of high concentrations of vapor may lead to headache, dizziness, and nausea.[1][7]
-
Environmental Hazards: Harmful to aquatic life.[2] Discharge into the environment must be avoided.[2]
Personal Protective Equipment (PPE)
When handling this compound waste, the following minimum PPE is mandatory:
-
Eye Protection: Chemical splash goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: A flame-retardant lab coat.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood. If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be necessary.
Waste Segregation and Collection Protocol
Proper segregation of chemical waste is the first step in ensuring safe and compliant disposal.
Protocol:
-
Designated Waste Container: Use only clearly labeled, chemically compatible, and leak-proof containers for this compound waste. The container must have a secure screw-top cap.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").
-
Segregation:
-
DO NOT mix this compound waste with incompatible materials such as strong oxidizing agents or strong bases.[3]
-
Collect aqueous and non-aqueous waste streams in separate, appropriately labeled containers.
-
-
Container Filling: Do not fill waste containers to more than 80% capacity to allow for vapor expansion.
-
Storage: Store waste containers in a designated, well-ventilated, and cool secondary containment area away from sources of ignition.[3][6][8]
Logical Workflow for EEP Waste Segregation
Caption: Decision tree for segregating this compound waste streams.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Protocol for Small Spills (less than 100 mL) in a Fume Hood:
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or a chemical absorbent pad.[8]
-
Collection: Use non-sparking tools to collect the absorbed material.[3][5] Place the material into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.
-
Disposal: Dispose of all contaminated materials (absorbents, gloves, etc.) as hazardous waste.
Protocol for Large Spills (greater than 100 mL) or Spills Outside a Fume Hood:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors.
-
Ignition Sources: Eliminate all sources of ignition.[5]
-
Emergency Contact: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
Ventilate: If possible and safe, increase ventilation to the area.
Experimental Workflow for Small Spill Cleanup
References
- 1. This compound | 763-69-9 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. redox.com [redox.com]
- 6. ark-chem.co.jp [ark-chem.co.jp]
- 7. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 8. cometchemical.com [cometchemical.com]
Application Notes and Protocols: The Role of Ethyl 3-ethoxypropionate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-ethoxypropionate (EEP) is a versatile and increasingly utilized solvent and reactant in the synthesis of active pharmaceutical ingredients (APIs). Its favorable properties, including a slow evaporation rate, good solvency for a wide range of organic molecules, and relatively low toxicity, make it an attractive alternative to more hazardous solvents. This document provides detailed application notes and experimental protocols illustrating the use of EEP in the synthesis of pharmaceutical intermediates, with a specific focus on its role in the preparation of precursors for Cyclin-Dependent Kinase (CDK) inhibitors.
Introduction
This compound is an ester ether with a linear structure that imparts a unique combination of properties beneficial for chemical synthesis. While extensively used in the coatings and ink industries, its application in pharmaceutical manufacturing is a growing area of interest. EEP can serve as a reaction solvent, a reactant in condensation reactions, or a component of a solvent mixture to control reaction kinetics and facilitate purification. Its high boiling point (165-172 °C) allows for a wide range of reaction temperatures, while its moderate polarity enables the dissolution of diverse reactants and intermediates.
Application 1: Synthesis of a Pyrimidine (B1678525) Intermediate for CDK Inhibitors
A key application of this compound is in the synthesis of substituted pyrimidines, which are crucial building blocks for a variety of pharmaceuticals, including certain Cyclin-Dependent Kinase (CDK) inhibitors. The following protocol is based on methodologies described in patent literature for the synthesis of purinyl-N-hydroxyl pyrimidine formamide (B127407) derivatives, a class of CDK inhibitors.
Experimental Protocol: Synthesis of a Substituted Pyrimidine
This protocol describes a one-pot reaction to form a methylated pyrimidine derivative, a key intermediate for certain CDK inhibitors.
Materials:
-
Ethyl formate (B1220265)
-
This compound (EEP)
-
Sodium methoxide (B1231860)
-
An appropriate starting material for the pyrimidine ring (e.g., a suitable amidine or urea (B33335) derivative)
-
Dimethyl sulfate (B86663)
-
Anhydrous reaction solvent (e.g., Toluene or Benzene)
-
Deionized water
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a mixture of the starting amidine/urea derivative and sodium methoxide in the chosen anhydrous solvent.
-
Addition of Esters: Cool the mixture to 0 °C using an ice bath. Slowly add a mixture of ethyl formate and this compound dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.
-
Initial Reaction: Stir the reaction mixture at 0 °C for an additional 2 hours after the addition is complete.
-
Methylation: Add dimethyl sulfate to the reaction mixture.
-
Heating: Gradually heat the reaction mixture to 50 °C and maintain this temperature with stirring for 3 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solid byproducts.
-
Wash the filtrate with deionized water three times in a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography or recrystallization to yield the desired substituted pyrimidine intermediate.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of the pyrimidine intermediate.
| Parameter | Value |
| Molar Ratio of Reactants | Varies depending on the specific starting material. A typical molar ratio of ethyl formate to this compound is approximately 2:1. |
| Reaction Temperature | 0 °C for the initial reaction, followed by 50 °C for the methylation step. |
| Reaction Time | Approximately 5 hours. |
| Typical Yield | 60-80% (after purification). |
| Purity (by HPLC) | >98% |
Signaling Pathway and Logical Workflow
The synthesized pyrimidine intermediate is a precursor for a class of CDK inhibitors known as purinyl-N-hydroxyl pyrimidine formamide derivatives. These inhibitors target the cell cycle, a fundamental process for cell proliferation.
Application 2: Use of this compound as a Solvent in Phenol Synthesis for Pharmaceuticals
While specific, detailed protocols for the use of EEP in the synthesis of phenol-containing pharmaceuticals are not widely published in open literature, its properties make it a suitable solvent for various reactions involved in their synthesis. For example, in reactions where a controlled temperature above 100 °C is required and where reactants or products are sensitive to protic solvents, EEP can be an excellent choice. Its slow evaporation rate also makes it suitable for reactions requiring long reaction times.
General Experimental Considerations
When using EEP as a solvent for the synthesis of phenolic pharmaceutical intermediates, the following should be considered:
-
Reaction Scale: EEP is suitable for both small-scale laboratory synthesis and larger-scale production.
-
Temperature Control: Its high boiling point allows for a broad range of reaction temperatures. Precise temperature control is crucial for minimizing side reactions.
-
Moisture Sensitivity: As with most organic syntheses, ensuring anhydrous conditions by using dried EEP and an inert atmosphere is important, especially when using moisture-sensitive reagents.
-
Workup and Purification: Due to its high boiling point, removal of EEP by evaporation can be energy-intensive. Alternative workup procedures such as extraction and precipitation should be considered.
Logical Relationship Diagram for Solvent Selection
Conclusion
This compound is a valuable solvent and reactant in the synthesis of pharmaceuticals, offering a favorable safety profile and versatile physical properties. Its application in the synthesis of CDK inhibitor intermediates demonstrates its utility in complex organic transformations. As the pharmaceutical industry continues to seek greener and safer manufacturing processes, the use of solvents like EEP is expected to increase. Further research into its application in a wider range of pharmaceutical syntheses is warranted.
Application Notes and Protocols: Ethyl 3-ethoxypropionate in Automotive Refinishing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 3-ethoxypropionate (EEP) as a high-performance solvent in automotive refinishing coatings. The information is intended to guide researchers and formulation chemists in leveraging the unique properties of EEP to develop advanced coating systems with superior appearance and durability.
Introduction to this compound (EEP)
This compound is a slow-evaporating, ether-ester solvent with a low odor, which has gained significant traction in the coatings industry, particularly in automotive refinishing.[1] Its linear structure and the presence of both ether and ester functional groups impart a unique combination of properties that are highly desirable in high-performance coatings.[2] EEP is recognized for its excellent solvency for a wide range of resins, including acrylics, polyesters, and polyurethanes, which are commonly used in automotive clearcoats and topcoats.[1][3] Furthermore, its non-HAP (Hazardous Air Pollutant) status makes it an environmentally favorable alternative to more hazardous solvents.[4][5]
Key Properties and Benefits in Automotive Refinishing
The application of EEP in automotive refinishing formulations offers several distinct advantages that contribute to a high-quality, durable finish.
-
Improved Flow and Leveling: EEP's slow evaporation rate provides a longer open time for the coating to flow and level out, minimizing surface defects such as orange peel and brush marks.[6][7] This results in a smoother, more uniform film with a high gloss finish.
-
Enhanced Gloss and Distinctness of Image (DOI): By promoting excellent leveling, EEP significantly contributes to higher gloss and DOI values, which are critical appearance attributes for automotive finishes.[6]
-
Prevention of Solvent Popping: The slow and controlled release of EEP from the drying film helps to prevent the entrapment of solvent, which can lead to "popping" or the formation of small blisters on the surface of the coating.[4][8]
-
High Electrical Resistance: EEP possesses high electrical resistance, making it a suitable solvent for electrostatic spray applications, a common method in automotive refinishing, as it can improve transfer efficiency.[2][9]
-
Excellent Solvent Activity: EEP is a strong solvent for many of the resins used in automotive coatings, which can help to reduce the viscosity of the formulation and allow for higher solids content, leading to lower VOC emissions.[2][4]
Data Presentation: Properties and Performance
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C7H14O3 | [2] |
| Molecular Weight | 146.18 g/mol | [2] |
| Boiling Point | 165-172 °C | [2] |
| Flash Point | 59 °C | [7] |
| Density | 0.95 g/cm³ @ 25 °C | [3] |
| Vapor Pressure | 1.5 mmHg @ 25 °C | |
| Evaporation Rate (n-BuAc=1) | 0.1 | |
| Surface Tension | Low | [4] |
| Water Solubility | <0.1 g/100 mL | [2] |
| Purity | ≥99.0% | [2] |
| Acid Value | ≤0.3 mg KOH/g | [2] |
Table 2: Illustrative 2K Acrylic Urethane (B1682113) Clearcoat Formulations
Here are three illustrative formulations for a high-solids 2K acrylic urethane clearcoat, demonstrating the effect of varying concentrations of this compound on the solvent blend.
| Component | Formulation A (Control) | Formulation B (5% EEP) | Formulation C (10% EEP) |
| Part A: Resin Component | |||
| Acrylic Polyol Resin (70% solids) | 60.0 | 60.0 | 60.0 |
| Flow and Leveling Agent | 1.0 | 1.0 | 1.0 |
| UV Absorber / HALS Package | 2.0 | 2.0 | 2.0 |
| Solvent Blend | |||
| Methyl Amyl Ketone (MAK) | 15.0 | 12.5 | 10.0 |
| n-Butyl Acetate | 22.0 | 19.5 | 17.0 |
| This compound (EEP) | 0.0 | 5.0 | 10.0 |
| Part B: Hardener Component | |||
| Polyisocyanate Hardener | 30.0 | 30.0 | 30.0 |
| Total | 130.0 | 130.0 | 130.0 |
Table 3: Performance Evaluation of Illustrative Formulations
The following table presents the expected performance characteristics of the illustrative formulations, based on the known effects of EEP.
| Performance Metric | Formulation A (Control) | Formulation B (5% EEP) | Formulation C (10% EEP) | Test Method |
| Viscosity (Zahn #2 Cup, sec) | 22 | 21 | 20 | ASTM D1084 |
| Dry Film Thickness (µm) | 50 | 50 | 50 | ASTM D7091 |
| 20° Gloss (GU) | 88 | 92 | 95 | ASTM D523 |
| Distinctness of Image (DOI) | 85 | 90 | 94 | ASTM D5767 |
| Orange Peel (Wave-scan) | L < 10, S < 25 | L < 5, S < 15 | L < 3, S < 10 | ASTM E430 |
| Solvent Popping Resistance | Good | Excellent | Excellent | Visual Inspection |
| Solvent Resistance (MEK double rubs) | >100 | >100 | >100 | ASTM D5402 |
Experimental Protocols
Protocol for Formulation of 2K Acrylic Urethane Clearcoat
Objective: To prepare a series of 2K acrylic urethane clearcoats with varying concentrations of this compound.
Materials:
-
Acrylic polyol resin (e.g., 70% solids in a suitable solvent)
-
Polyisocyanate hardener
-
Methyl Amyl Ketone (MAK)
-
n-Butyl Acetate
-
This compound (EEP)
-
Flow and leveling agent
-
UV absorber and Hindered Amine Light Stabilizer (HALS) package
-
Mixing cups and stirrer
Procedure:
-
Part A Preparation:
-
In a clean mixing cup, weigh the required amount of acrylic polyol resin.
-
Add the flow and leveling agent and the UV absorber/HALS package to the resin and mix thoroughly until homogeneous.
-
Add the solvent blend (MAK, n-Butyl Acetate, and EEP) according to the desired formulation and mix until a uniform solution is obtained.
-
-
Part B Preparation:
-
In a separate, clean mixing cup, weigh the required amount of polyisocyanate hardener.
-
-
Mixing of Components:
-
Just prior to application, add Part B to Part A in the specified ratio (e.g., 2:1 by volume).
-
Mix the two components thoroughly for 2-3 minutes.
-
Allow an induction time of 10-15 minutes before application.
-
Protocol for Evaluation of Coating Appearance
Objective: To quantitatively measure the gloss, Distinctness of Image (DOI), and orange peel of the cured clearcoat films.
Equipment:
-
Glossmeter (20° geometry)
-
DOI meter or Wave-scan instrument
-
Test panels (e.g., primed and base-coated steel panels)
-
Spray application equipment
Procedure:
-
Sample Preparation:
-
Apply the prepared clearcoat formulations to the test panels using a spray gun to achieve a consistent dry film thickness (e.g., 50 µm).
-
Allow the panels to flash-off and cure according to the coating manufacturer's recommendations (e.g., air dry or bake at a specified temperature and time).
-
-
Gloss Measurement (ASTM D523):
-
Calibrate the glossmeter using the supplied standards.
-
Take at least three readings at different locations on each test panel.
-
Record the average 20° gloss value.
-
-
DOI and Orange Peel Measurement (ASTM D5767 / ASTM E430):
-
Calibrate the DOI meter or Wave-scan instrument.
-
Measure the DOI and orange peel (long wave and short wave) at multiple locations on each panel.
-
Record the average values.
-
Protocol for Assessment of Solvent Popping Resistance
Objective: To visually assess the resistance of the coating to solvent popping.
Procedure:
-
Prepare and apply the coatings as described in Protocol 4.2.
-
During the curing process, especially if force-drying, observe the surface of the coating for the formation of small blisters or "pops."
-
After the coating is fully cured, visually inspect the surface under good lighting for any signs of solvent popping.
-
Rate the resistance on a scale (e.g., Excellent, Good, Fair, Poor) based on the absence or presence and severity of the defects.
Protocol for Solvent Resistance (MEK Double Rub Test - ASTM D5402)
Objective: To assess the cure and solvent resistance of the coating.
Materials:
-
Methyl Ethyl Ketone (MEK)
-
Cotton cheesecloth
-
A 1 kg hammer or a similar weight
Procedure:
-
Wrap the head of the hammer with a double layer of cheesecloth and secure it.
-
Saturate the cheesecloth with MEK.
-
Place the hammer on the cured coating surface and perform a double rub (one forward and one backward motion) over a length of approximately 10 cm, applying moderate pressure.
-
Continue the double rubs until either the coating is marred or removed, or a specified number of rubs (e.g., 100) is reached.
-
Record the number of double rubs at which the coating fails.
Visualizations
Caption: Role of EEP in Automotive Refinishing Formulations.
Caption: Experimental Workflow for EEP Evaluation.
Caption: EEP's Mechanism of Action in Coatings.
References
- 1. qea.com [qea.com]
- 2. Refinish Products [uschem.com]
- 3. US6635314B1 - High solids clear coating composition - Google Patents [patents.google.com]
- 4. What is orange peel and DOI and how is it measured? [rhopointinstruments.com]
- 5. youtube.com [youtube.com]
- 6. 2K Acrylic Urethane Clear Topcoat 60 Sheen :: Wood Sealers :: Finishing Products & Equipment :: Woodworking and Shop Supplies :: Wurth Machinery [wurthmachinery.com]
- 7. greatlakesgages.com [greatlakesgages.com]
- 8. US20050238899A1 - High solids clearcoat compositions containing silane functional compounds - Google Patents [patents.google.com]
- 9. store.astm.org [store.astm.org]
Troubleshooting & Optimization
Technical Support Center: Ethyl 3-ethoxypropionate (EEP) Storage and Peroxide Prevention
This technical support guide is intended for researchers, scientists, and drug development professionals using Ethyl 3-ethoxypropionate (EEP). It provides essential information, troubleshooting advice, and detailed protocols to safely manage EEP and prevent the formation of hazardous peroxides during storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EEP) and why is peroxide formation a concern?
A1: this compound (EEP) is a widely used organic solvent in various industrial and research applications due to its excellent solvency, moderate evaporation rate, and compatibility with a broad range of resins.[1] However, like many ethers and other organic solvents, EEP can undergo autoxidation in the presence of oxygen to form unstable and potentially explosive peroxide by-products.[2][3] This process is accelerated by exposure to light and heat.[2][3] The accumulation of peroxides poses a significant safety hazard, as they can detonate upon shock, heat, or friction.[4]
Q2: How can I tell if my this compound (EEP) has formed peroxides?
A2: In some cases, high concentrations of peroxides may be visible as crystalline solids or a viscous oily layer within the solvent.[5] However, dangerous levels of peroxides can be present without any visual indication.[6] Therefore, periodic chemical testing is crucial. Simple qualitative tests using potassium iodide or commercially available peroxide test strips can indicate the presence of peroxides.[7] For a precise measurement, quantitative analysis such as iodometric titration or spectrophotometric methods should be employed.
Q3: What are the ideal storage conditions to minimize peroxide formation in EEP?
A3: To minimize peroxide formation, EEP should be stored in a cool, dry, and dark place, away from heat and all sources of ignition.[8][9] It is recommended to store it in its original, tightly sealed, light-resistant container.[10] To further reduce exposure to oxygen, it is best practice to purge the container with an inert gas like nitrogen before resealing.[8][9]
Q4: What is a peroxide inhibitor and should I use one with EEP?
A4: A peroxide inhibitor is a chemical compound added to a solvent to slow down the rate of peroxide formation.[6][11] Butylated hydroxytoluene (BHT) is a commonly used free-radical scavenger for this purpose.[3][6] While many commercial grades of peroxide-forming solvents are supplied with an inhibitor, it's important to verify this with your supplier. If you are using unstabilized EEP or have distilled the solvent (which removes the inhibitor), adding an inhibitor is a critical safety measure for long-term storage.[6][11]
Q5: How often should I test my EEP for peroxides?
A5: The frequency of testing depends on the storage conditions and usage patterns. As a general rule, it is advisable to test EEP for peroxides upon receipt, before each use (especially before distillation or evaporation), and at regular intervals during storage.[5] For opened containers of peroxide-forming chemicals, testing every 6 to 12 months is a common recommendation, but more frequent testing may be necessary depending on the laboratory's safety protocols and the solvent's storage history.[4] Always label the container with the date received, date opened, and the results of each peroxide test.[10]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Visible crystals or stratification in the EEP container. | High concentration of peroxides. This is an extremely dangerous situation. | DO NOT MOVE OR OPEN THE CONTAINER. Immediately contact your institution's Environmental Health & Safety (EHS) office for proper disposal procedures.[4][10] |
| A qualitative test (test strip or KI method) is positive for peroxides. | Peroxides are present in the solvent. | Proceed with a quantitative analysis to determine the peroxide concentration. Based on the concentration, decide on the appropriate course of action as outlined in the "Decision-Making Flowchart for Stored EEP" below. |
| The solvent has been stored for an extended period, and its history is unknown. | Potential for peroxide formation. | Assume peroxides are present. Handle with caution and test for peroxides before use. If the container is very old or shows signs of damage, consult with your EHS office before handling.[10] |
| Need to distill EEP. | Distillation can concentrate peroxides to dangerous levels. | Always test for peroxides before distilling. [4] If peroxides are detected, they must be removed before distillation. Never distill peroxide-forming solvents to dryness; always leave at least 20% residual liquid.[4] |
Data Presentation
Table 1: Recommended Storage and Handling Practices for this compound (EEP)
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place, below 30°C (86°F).[1] | Reduces the rate of autoxidation. |
| Light | Store in a dark or amber-colored, light-resistant container.[10] | Light can catalyze the formation of free radicals, initiating peroxide formation.[2] |
| Atmosphere | Keep container tightly sealed.[8] Purge headspace with nitrogen before sealing.[8][9] | Minimizes contact with oxygen, a key reactant in peroxide formation. |
| Inhibitor | For unstabilized EEP, add Butylated hydroxytoluene (BHT) at a concentration of at least 1 g/L.[7] | BHT acts as a free-radical scavenger, inhibiting the autoxidation chain reaction.[6] |
| Labeling | Date containers upon receipt and upon opening.[10] Record all peroxide test dates and results on the label. | Provides a clear history of the solvent, aiding in safe management. |
| Inventory | Purchase in small quantities that will be used within a reasonable timeframe.[5] | Minimizes the duration of storage and the potential for peroxide accumulation. |
Table 2: Overview of Peroxide Detection Methods for EEP
| Method | Principle | Detection Range | Advantages | Limitations |
| Peroxide Test Strips | Colorimetric reaction based on the oxidation of an indicator.[5] | Typically 0-100 ppm.[12] | Quick, easy to use, and provides a semi-quantitative result. | Can have a limited shelf life and may be less accurate than titration methods. |
| Potassium Iodide (KI) Test | Peroxides oxidize iodide (I⁻) to iodine (I₂), resulting in a yellow to brown color.[5] | Qualitative to semi-quantitative. | Simple, inexpensive, and sensitive. | The color intensity provides only an estimation of the peroxide concentration. |
| Iodometric Titration | Liberated iodine is titrated with a standardized sodium thiosulfate (B1220275) solution.[13] | Quantitative. | Accurate and provides a precise peroxide value. | More time-consuming and requires standard chemical reagents and laboratory equipment. |
| Spectrophotometry (ASTM E299) | The absorbance of the colored complex formed by the reaction of peroxides with a reagent is measured.[2][4] | Typically 0-80 ppm, can be extended to lower ranges.[2][4] | Highly sensitive and accurate for trace amounts of peroxides. | Requires a spectrophotometer and adherence to a standardized protocol. |
Experimental Protocols
Protocol 1: Quantitative Determination of Peroxide Value in EEP by Iodometric Titration
This protocol is adapted from standard iodometric titration methods for determining peroxide values in organic solvents.
Materials:
-
This compound (EEP) sample
-
Glacial acetic acid
-
Chloroform (B151607) or other suitable solvent in which EEP is soluble
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
Standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Deionized water
-
Erlenmeyer flasks with stoppers (250 mL)
-
Burette (50 mL)
-
Pipettes
-
Graduated cylinders
Procedure:
-
Accurately weigh approximately 5 g of the EEP sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 mixture of glacial acetic acid and chloroform to the flask. Swirl to dissolve the sample.
-
Add 0.5 mL of a freshly prepared saturated potassium iodide solution.
-
Stopper the flask, swirl, and let it stand in the dark for exactly 1 minute.
-
Add 30 mL of deionized water to the flask.
-
Titrate the liberated iodine with the standardized 0.01 N sodium thiosulfate solution, swirling the flask continuously until the yellow color of the iodine has almost disappeared.
-
Add 1-2 mL of starch indicator solution. The solution will turn a blue-black color.
-
Continue the titration with the sodium thiosulfate solution, adding it dropwise, until the blue-black color is completely discharged.
-
Record the volume of sodium thiosulfate solution used.
-
Perform a blank determination by following the same procedure but without the EEP sample.
Calculation:
Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W
Where:
-
S = Volume of sodium thiosulfate solution used for the sample (mL)
-
B = Volume of sodium thiosulfate solution used for the blank (mL)
-
N = Normality of the sodium thiosulfate solution
-
W = Weight of the EEP sample (g)
Mandatory Visualizations
References
- 1. kelid1.ir [kelid1.ir]
- 2. store.astm.org [store.astm.org]
- 3. health.ec.europa.eu [health.ec.europa.eu]
- 4. store.astm.org [store.astm.org]
- 5. infinitalab.com [infinitalab.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. teamcatalynt.com [teamcatalynt.com]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. researchgate.net [researchgate.net]
- 12. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 13. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
Methods for inhibiting peroxide formation in Ethyl 3-ethoxypropionate
Technical Support Center: Ethyl 3-ethoxypropionate (EEP)
Welcome to the technical support center for this compound (EEP). This guide provides essential information, troubleshooting advice, and frequently asked questions (FAQs) regarding the safe handling, storage, and inhibition of peroxide formation in EEP for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is peroxide formation and why is it a concern with this compound (EEP)?
A1: this compound, like many ethers and other organic solvents, can undergo autoxidation when exposed to oxygen, a process accelerated by light and heat.[1][2] This reaction forms unstable and potentially explosive peroxide by-products.[2][3] The primary concern is that these peroxides, especially if concentrated through evaporation or distillation, can detonate when subjected to thermal or mechanical shock, posing a significant safety hazard in the laboratory.[2][3] Although EEP is generally stable under recommended storage conditions, it may form peroxides of unknown stability, particularly during long-term storage.[4][5][6]
Q2: How can I prevent or inhibit peroxide formation in my EEP samples?
A2: Prevention is the most effective strategy. This involves a combination of proper storage, handling, and the use of inhibitors.
-
Storage: Store EEP in a cool, dry, and well-ventilated place away from direct sunlight, heat, and ignition sources.[4][7] Use sealed, air-impermeable containers, such as dark amber glass bottles with tight-fitting caps.[7]
-
Inert Atmosphere: After opening a container, minimize its exposure to air. Purging the container with an inert gas like nitrogen before re-sealing is a recommended practice.[4]
-
Inhibitors: For uninhibited EEP, or if the original inhibitor is depleted, a stabilizer can be added. Butylated hydroxytoluene (BHT), also known as 2,6-di-tert-butyl-4-methylphenol, is a common free-radical scavenger used for this purpose.[1][2][8]
Q3: What should I do when I receive a new container of EEP?
A3: Upon receipt, immediately label the container with the date it was received and the date it is first opened.[7] This is crucial for tracking the age of the solvent and adhering to recommended testing and disposal timelines.
Q4: How often should I test my EEP for peroxides?
A4: It is recommended to test EEP for peroxides periodically, especially if it has been stored for a long time.[4] Best practice dictates testing before each use, particularly before any distillation or evaporation process, as this can concentrate peroxides to dangerous levels.[3][7] Opened containers of peroxide-forming chemicals in this class should typically be tested or discarded after one year.[1]
Q5: What are the signs of high peroxide concentration, and what should I do if I suspect it?
A5: Visual inspection can sometimes reveal high peroxide levels. If you observe crystal formation within the liquid, on the container surfaces, or around the cap, do not move or attempt to open the container.[1][3][8] The presence of a precipitate or an oily, viscous layer is also a danger sign.[1] In such cases, the material is extremely hazardous. Contact your institution's Environmental Health & Safety (EHS) department immediately for emergency disposal.[1][3]
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action |
| Positive peroxide test (>20 ppm) | Exposure to air, light, or heat over time has led to autoxidation. | For concentrations between 20-100 ppm, proceed with caution. Consider peroxide removal (see protocols) or dispose of the solvent as hazardous waste. For concentrations >100 ppm, do not handle. Contact your EHS office for disposal.[1][9] |
| Container is past its expiration or recommended test-by date. | The solvent has been stored for too long, increasing the likelihood of significant peroxide formation. | Do not use. Test for peroxides immediately. If the peroxide level is acceptable, use promptly. Otherwise, dispose of it according to institutional guidelines.[8] |
| Visible crystals or precipitate in the container. | Severe peroxide formation has occurred, creating highly unstable and shock-sensitive crystals. | CRITICAL HAZARD. Do not touch, move, or open the container. Cordon off the area and contact your EHS or hazardous materials team immediately for emergency disposal.[3][8] |
Data Presentation: Inhibitors and Peroxide Test Methods
Table 1: Common Inhibitor for Peroxide Formation
| Inhibitor Name | Chemical Name | Typical Concentration | Mechanism of Action |
| BHT | Butylated Hydroxytoluene (2,6-di-tert-butyl-4-methylphenol) | ≥ 1 gram per liter (for stabilization)[8] | Free-radical scavenger. It donates a hydrogen atom to peroxy radicals, converting them to more stable hydroperoxides and terminating the radical chain reaction.[10] |
Table 2: Comparison of Peroxide Detection Methods
| Method | Principle | Sensitivity | Advantages | Disadvantages |
| Commercial Test Strips | Colorimetric reaction on the strip pad. | Varies by brand (e.g., 1-100 ppm). | Fast, simple, and convenient for routine checks of simple ethers.[8][11] | May not be suitable for all organic solvents; requires wetting with water after solvent evaporation. Can have a limited shelf life.[11] |
| Potassium Iodide (KI) Test | Peroxides oxidize iodide (I⁻) to iodine (I₂), which appears as a yellow to brown color. | Can detect low concentrations (0.001% - 0.005%).[8][11] | More sensitive than some strips and detects a broader range of peroxides.[11] | The reagent mixture can slowly air-oxidize, giving a false positive. A blank test is recommended. |
Experimental Protocols
Protocol 1: Qualitative Testing for Peroxides (Iodide Method)
Objective: To qualitatively detect the presence of peroxides in an EEP sample.
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8]
-
Perform this procedure in a chemical fume hood.[8]
-
Never test a container that has visible crystals or is past its expiration date.
Materials:
-
EEP sample (1-3 mL)
-
Glacial acetic acid
-
Potassium iodide (KI), 5% solution or crystals
-
Test tube
Procedure:
-
Add 1-3 mL of the EEP sample to be tested into a clean test tube.
-
Add an equal volume of glacial acetic acid to the test tube.
-
Add a few drops of a 5% potassium iodide solution (or ~0.1 g of KI crystals).[12]
-
Stopper the test tube and shake for 30 seconds.
-
Observe the color of the solution against a white background.[8]
Interpretation of Results:
-
Colorless/Pale Yellow: Peroxide concentration is low (< 0.005%). The solvent is likely safe for use.[11]
-
Yellow to Brown: Peroxides are present. A brown color indicates a high and potentially dangerous concentration.[11] Do not use the solvent and prepare it for disposal.
Visualizations
Peroxide Formation and Inhibition
The following diagram illustrates the radical chain mechanism of peroxide formation in ethers and how inhibitors like BHT interrupt this cycle.
Caption: Radical mechanism of peroxide formation and its inhibition by BHT.
Experimental Workflow for Handling EEP
This workflow outlines the standard procedure for managing containers of EEP from receipt to use.
Caption: Standard operating workflow for handling this compound.
Troubleshooting Decision Tree
This decision tree provides a logical guide for assessing a container of EEP for safety.
Caption: Decision tree for safely assessing an EEP container.
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. louisville.edu [louisville.edu]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. redox.com [redox.com]
- 5. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]
- 6. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 7. uwyo.edu [uwyo.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
Technical Support Center: Ethyl 3-ethoxypropionate (EEP) Removal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the effective removal of Ethyl 3-ethoxypropionate (EEP) from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EEP) and why is it used in my reaction?
This compound (EEP) is a slow-evaporating ether-ester solvent known for its excellent solvency for a wide range of polymers.[1] Its linear structure, moderate odor, low surface tension, and high electrical resistance make it a versatile choice in many applications, including paints, coatings, and chemical synthesis.[1][2] In a reaction mixture, it likely serves as a high-performance solvent, particularly in applications requiring smooth film formation or where control over drying time is crucial.[3]
Q2: What are the primary methods for removing EEP from a reaction mixture?
The most common and effective methods for removing EEP leverage its physical and chemical properties. These methods include:
-
Distillation (Simple and Vacuum): Effective when the boiling point of your desired compound is significantly different from that of EEP.
-
Aqueous Extraction (Liquid-Liquid Extraction): Useful for separating EEP from water-soluble or water-insoluble compounds based on differential solubility.
-
Flash Column Chromatography: A versatile method for separating compounds with similar boiling points or solubilities.
Q3: How do I choose the best removal method for my specific experiment?
The choice of method depends on the properties of your target compound, such as its thermal stability, boiling point, and solubility. The flowchart below provides a logical guide for selecting the most appropriate technique.
References
Technical Support Center: Optimizing Reactions in Ethyl 3-ethoxypropionate (EEP)
Welcome to the technical support center for Ethyl 3-ethoxypropionate (EEP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues when using EEP as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EEP) and what are its key properties?
A1: this compound (EEP) is an ether-ester solvent known for its slow evaporation rate and good solvency for a wide range of polymers.[1][2] Its key properties make it suitable for various applications, including in the coatings and electronics industries.[2][3]
Table 1: Physicochemical Properties of this compound (EEP)
| Property | Value |
| CAS Number | 763-69-9 |
| Molecular Formula | C₇H₁₄O₃ |
| Molecular Weight | 146.18 g/mol [4] |
| Boiling Point | 166 °C |
| Melting Point | -75 °C |
| Density | 0.95 g/mL at 25 °C |
| Solubility in Water | 54.1 g/L at 20 °C |
| Flash Point | 52.2 °C |
| Vapor Density | 5.03 (vs air) |
Q2: What are the main advantages of using EEP as a reaction solvent?
A2: The primary advantages of using EEP include its high boiling point, which allows for a wide range of reaction temperatures, and its excellent ability to dissolve a variety of organic compounds.[1] It is also considered to have a favorable safety and environmental profile compared to some other solvents and is readily biodegradable.[1][2]
Q3: What are the potential disadvantages or challenges when using EEP?
A3: The high boiling point of EEP can make its removal from the reaction mixture challenging during product isolation.[5][6] Additionally, as an ester, it can undergo hydrolysis or react with strong nucleophiles like amines under certain conditions.[7] It may also form peroxides upon prolonged storage and exposure to air.[8][9]
Q4: Is EEP compatible with common organometallic reagents like Grignard reagents?
A4: Due to the presence of ester and ether functional groups, EEP is generally not compatible with highly reactive organometallic reagents such as Grignard reagents or organolithiums. These reagents can react with the ester group.
Troubleshooting Guide
This guide addresses common problems encountered when using EEP as a reaction solvent.
Problem 1: Low or No Product Yield
Low product yield can be attributed to several factors. The following decision tree can help diagnose the issue.
Caption: Troubleshooting workflow for low product yield.
Illustrative Data for Optimizing Reaction Temperature:
The following table provides an example of how temperature can be optimized for a generic Suzuki coupling reaction in EEP. Note that this is an illustrative example and optimal conditions will vary.
Table 2: Illustrative Optimization of a Suzuki Coupling Reaction
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 80 | 12 | 45 |
| 2 | 100 | 12 | 65 |
| 3 | 120 | 12 | 85 |
| 4 | 140 | 12 | 82 (decomposition observed) |
Problem 2: Formation of an Amide Byproduct with Amine Reagents
EEP is an ester and can react with primary or secondary amines, especially at elevated temperatures, to form N-substituted amides.
Mitigation Strategies:
-
Lower Reaction Temperature: If the desired reaction can proceed at a lower temperature, this will significantly reduce the rate of amide formation.
-
Use a Non-Nucleophilic Base: If a base is required, choose a sterically hindered, non-nucleophilic base (e.g., diisopropylethylamine) instead of an amine-based one.
-
Protecting Groups: If the amine is a starting material, consider using a suitable protecting group.
-
Alternative Solvent: If amide formation is unavoidable and detrimental to the reaction, consider an alternative high-boiling point solvent that is not an ester.
Caption: Reaction pathway for amide byproduct formation.
Problem 3: Difficulty in Removing EEP During Product Isolation
Due to its high boiling point (166 °C), removing EEP by standard rotary evaporation can be difficult and time-consuming.
Effective Removal Techniques:
-
High-Vacuum Distillation: Use a high-performance vacuum pump to lower the boiling point of EEP.
-
Azeotropic Removal: Adding a lower-boiling solvent like toluene (B28343) or heptane (B126788) can sometimes form an azeotrope with EEP, facilitating its removal at a lower temperature.
-
Liquid-Liquid Extraction: If the product is soluble in a solvent that is immiscible with EEP and has a lower boiling point (e.g., diethyl ether, ethyl acetate), perform a liquid-liquid extraction to move the product into the more volatile solvent.
-
Precipitation/Crystallization: If the product is a solid, inducing precipitation or crystallization by adding an anti-solvent can be an effective purification method.
Caption: Decision workflow for EEP removal.
Experimental Protocols
While optimal conditions are reaction-dependent, the following provides a general protocol for an amide coupling reaction that can be adapted for use with EEP.
General Protocol for Amide Coupling in EEP
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and a coupling agent (e.g., HATU, 1.1 eq) in EEP.
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) to the mixture and stir for 10-15 minutes at room temperature.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with a water-immiscible organic solvent with a lower boiling point, such as ethyl acetate (B1210297) or dichloromethane.
-
Wash the organic layer sequentially with a weak aqueous acid (e.g., 1M HCl), a weak aqueous base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Note on Solvent Purity: The purity of EEP can significantly impact reaction outcomes. It is recommended to use high-purity, dry EEP, especially for moisture-sensitive reactions. If the solvent has been stored for an extended period, it should be tested for the presence of peroxides.
References
- 1. EEP solvent (this compound) | Eastman [eastman.com]
- 2. nbinno.com [nbinno.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ecolink.com [ecolink.com]
- 6. quora.com [quora.com]
- 7. ETHYL-3-ETHOXYPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. redox.com [redox.com]
- 9. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
Technical Support Center: Ethyl 3-ethoxypropionate (EEP) in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the common side reactions of Ethyl 3-ethoxypropionate (EEP) encountered during chemical synthesis.
Introduction to EEP Side Reactions
This compound is a versatile ether-ester solvent valued for its slow evaporation rate and excellent solvency for a wide range of polymers.[1] However, like other esters, it can undergo side reactions under specific conditions, primarily hydrolysis, transesterification, and amidation. These reactions can impact product yield, purity, and overall process efficiency. This guide will help you identify, troubleshoot, and mitigate these common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of this compound in synthesis?
A1: The three most common side reactions are:
-
Hydrolysis: Reaction with water to form 3-ethoxypropionic acid and ethanol. This is catalyzed by acids or bases.[2]
-
Transesterification: Reaction with an alcohol present in the reaction mixture, leading to the exchange of the ethyl group of the ester with the alkyl group of the alcohol.[3]
-
Amidation: Reaction with primary or secondary amines to form the corresponding N-alkyl-3-ethoxypropanamide.[4]
Q2: Under what conditions are these side reactions most likely to occur?
A2: These side reactions are generally promoted by:
-
Presence of nucleophiles: Water, alcohols, and amines.
-
Catalysts: Acids and bases.
-
Elevated temperatures: Higher temperatures increase the rates of these reactions.[5]
Q3: How can I detect the byproducts of these side reactions?
A3: Common analytical techniques for detecting EEP and its byproducts include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7] GC-MS can be used to separate and identify the components of a reaction mixture, while NMR can provide structural information about the products formed.
Troubleshooting Guides
Issue 1: Unexpected Formation of 3-Ethoxypropionic Acid (Hydrolysis)
Symptoms:
-
Lower than expected yield of the desired product.
-
Presence of an acidic impurity in the reaction mixture, detectable by pH measurement or analytical methods like GC-MS or NMR.
-
Changes in the polarity of the reaction mixture, which may affect chromatography.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected hydrolysis of EEP.
Mitigation Strategies:
| Strategy | Description |
| Use Anhydrous Conditions | Ensure all solvents, reagents, and starting materials are anhydrous. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). |
| Control pH | If possible, maintain the reaction mixture at a neutral pH. If an acid or base is required, consider using a weaker or non-nucleophilic alternative.[5] |
| Lower Reaction Temperature | Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[5] |
| Minimize Reaction Time | Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the time the product is exposed to hydrolytic conditions. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. |
Issue 2: Formation of a New, Unwanted Ester (Transesterification)
Symptoms:
-
Appearance of a new ester peak in GC-MS analysis.
-
Complexities in the alkyl region of the 1H NMR spectrum.
-
Reduced yield of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected transesterification.
Mitigation Strategies:
| Strategy | Description |
| Solvent Choice | If possible, replace any alcoholic solvents with aprotic alternatives (e.g., THF, DCM, Toluene). |
| Excess of One Alcohol | If an alcohol is a necessary reactant, using a large excess of it can drive the equilibrium towards the formation of the desired ester.[3] |
| Temperature Control | Lowering the reaction temperature can significantly reduce the rate of transesterification. |
| Catalyst Selection | If the main reaction is acid or base-catalyzed, consider if a milder or different type of catalyst could be used that does not promote transesterification as strongly. |
Issue 3: Formation of N-substituted 3-ethoxypropanamide (Amidation)
Symptoms:
-
Presence of an amide byproduct, often with a higher boiling point than the ester starting materials.
-
Significant decrease in the concentration of the amine starting material.
-
Appearance of characteristic amide peaks in IR and NMR spectra.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected amidation.
Mitigation Strategies:
| Strategy | Description |
| Lower Reaction Temperature | Amidation of esters is often slow at room temperature but accelerates significantly with heat. Running the reaction at a lower temperature is the most effective way to minimize this side reaction. |
| Use a Non-nucleophilic Base | If a base is required for the primary reaction, choose a sterically hindered, non-nucleophilic base (e.g., 2,6-lutidine, diisopropylethylamine - DIPEA) instead of a primary or secondary amine.[4] |
| Alternative Solvent | If EEP is being used as a solvent and amidation is a significant issue, consider switching to another aprotic solvent that does not contain an ester functional group. |
| Minimize Reaction Time | As with other side reactions, minimizing the reaction time will reduce the extent of amide formation. |
Reaction Mechanisms
Hydrolysis (Acid and Base Catalyzed)
Caption: Mechanisms for acid and base-catalyzed hydrolysis of EEP.
Transesterification (Acid Catalyzed)
Caption: General mechanism for acid-catalyzed transesterification of EEP.
Amidation
Caption: General mechanism for the amidation of EEP.
Experimental Protocols
Protocol 1: General Procedure to Minimize Hydrolysis in a Reaction using EEP as a Solvent
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator before use.
-
Reagent Preparation: Use anhydrous grade EEP and other solvents. If necessary, dry solvents over an appropriate drying agent (e.g., molecular sieves). Ensure all solid reagents are dry.
-
Reaction Setup: Assemble the reaction apparatus under an inert atmosphere of nitrogen or argon.
-
Temperature Control: Maintain the reaction at the lowest effective temperature. Use a cooling bath if the reaction is exothermic.
-
pH Control: If the reaction is sensitive to acid or base, use non-acidic or non-basic catalysts where possible, or use a non-nucleophilic base if a base is required.
-
Work-up: When the reaction is complete, perform any aqueous work-up quickly and with cold solutions to minimize contact time with water. Use a brine wash to help remove water from the organic layer before drying with an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.[8]
Quantitative Data
While extensive quantitative data for side reactions of EEP specifically is limited in publicly available literature, the following table provides a general guide based on the principles of ester reactivity.
| Side Reaction | Conditions Favoring Reaction | Relative Rate | Mitigation Strategy Effectiveness |
| Hydrolysis | pH < 4 or pH > 8, presence of water, high temperature | Moderate to High | High (with strict anhydrous conditions) |
| Transesterification | Presence of alcohols (especially primary), acid or base catalyst, high temperature | Moderate | High (by solvent choice and temperature control) |
| Amidation | Presence of primary or secondary amines, high temperature | Low to Moderate | High (by temperature control and reagent choice) |
Disclaimer: This information is intended as a general guide. Specific reaction outcomes will depend on the exact substrates, reagents, and conditions used. Always perform small-scale test reactions to optimize conditions for your specific synthesis.
References
- 1. This compound, 763-69-9 [thegoodscentscompany.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purifying Ethyl 3-ethoxypropionate by Distillation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the purification of Ethyl 3-ethoxypropionate (EEP) using distillation techniques.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to distillation?
Understanding the physical properties of this compound is crucial for planning a successful purification. Its relatively high boiling point is a key factor in selecting the appropriate distillation method.
Data Presentation: Table 1. Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₄O₃ | [1][2] |
| Molecular Weight | 146.18 g/mol | [1][2][3] |
| Boiling Point | 166 - 172 °C at 760 mmHg | [1][4][5] |
| Density | ~0.95 g/mL at 25 °C | [3][6] |
| Appearance | Clear, colorless liquid with an ester-like odor | [3][7] |
| Flash Point | 52 - 59 °C |[1][3][6][8] |
Q2: What are the common impurities found in crude this compound?
Crude EEP typically contains unreacted starting materials and potential side products from its synthesis, which is commonly a reaction between ethanol (B145695) and ethyl acrylate.[1][5]
Data Presentation: Table 2. Boiling Points of Common Impurities
| Impurity | Boiling Point (at 760 mmHg) | Notes |
|---|---|---|
| Ethanol | 78.4 °C | Unreacted starting material.[9] |
| Ethyl acrylate | 99.4 °C | Unreacted starting material. |
| Water | 100 °C | Can be present from synthesis or workup steps.[10] |
| High-boiling by-products | > 172 °C | May include tars or other condensation products.[6][11] |
| Catalyst Residues (Salts) | Non-volatile | Result from the neutralization of catalysts used in synthesis.[6][10] |
Q3: Which distillation technique is most suitable for purifying this compound?
The choice of distillation technique depends on the nature of the impurities and the thermal stability of EEP. Given its boiling point is above 150 °C, vacuum distillation is often the preferred method to prevent thermal decomposition.[12][13]
Q4: Are there specific safety precautions for distilling EEP?
Yes. EEP is a flammable liquid and can form explosive peroxides upon prolonged storage or exposure to air.[14]
-
Flammability: Keep away from heat, sparks, and open flames. Ensure the distillation apparatus is properly grounded to prevent static discharge.[14]
-
Peroxide Formation: Before distilling, especially with older samples, test for the presence of peroxides. Distilling solutions containing peroxides can lead to violent explosions.[14]
-
Pressure: For vacuum distillations, ensure all glassware is free of cracks or defects to prevent implosion. Use a safety shield.
Troubleshooting Guide
This section addresses specific problems that may arise during the distillation of this compound.
Problem: Poor separation of EEP from impurities.
-
Possible Cause: The distillation is proceeding too quickly, not allowing for proper vapor-liquid equilibrium on each theoretical plate of the column.[15][16]
-
Solution: Reduce the heating rate to allow a slow, steady collection of distillate, approximately 1-2 drops per second.
-
Possible Cause: The fractionating column is not efficient enough for the separation (i.e., has too few theoretical plates).[15]
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or metal sponges).
Problem: The product is decomposing (turning dark) in the distillation flask.
-
Possible Cause: The boiling point of EEP at atmospheric pressure (~166-172 °C) is high enough to cause thermal degradation, especially if heated for a prolonged period.[11][12]
-
Solution: Use vacuum distillation.[13][17] Reducing the pressure will significantly lower the boiling point, allowing the distillation to proceed at a temperature that does not cause decomposition.
-
Possible Cause: Localized overheating in the distillation flask from a heating mantle set too high.
-
Solution: Use a liquid bath (e.g., silicone oil) for more uniform heating and set the bath temperature no more than 20-30 °C above the expected boiling point of the liquid.[13]
Problem: The liquid in the distillation flask is "bumping" or boiling unevenly.
-
Possible Cause: Lack of nucleation sites for smooth boiling.
-
Solution: Add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. Never add boiling chips to a hot liquid, as this can cause violent boiling over.
-
Possible Cause: When performing vacuum distillation, boiling chips are less effective.
-
Solution: Use a magnetic stirrer for smooth boiling. Alternatively, a fine capillary (ebulliator) can be inserted to introduce a steady stream of air or nitrogen bubbles.
Experimental Protocols
Protocol 1: Purification by Fractional Distillation at Atmospheric Pressure
This method is suitable for removing lower-boiling impurities like residual ethanol and ethyl acrylate.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with glass beads), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Charging the Flask: Fill the round-bottom flask with the crude this compound, not exceeding two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the flask gently using a heating mantle or oil bath.
-
Collecting Fractions: As the mixture heats, the vapor will rise through the column. The temperature at the distillation head will plateau at the boiling point of the most volatile component (e.g., ethanol at ~78 °C).[16] Collect this first fraction in a separate receiving flask.
-
Intermediate Fractions: Once all the first component has distilled, the temperature will rise again. Collect any intermediate fraction (the "forerun") until the temperature stabilizes at the boiling point of this compound (~166-172 °C).
-
Product Collection: Change to a clean receiving flask and collect the pure this compound fraction while the temperature remains constant.
-
Shutdown: Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive residues. Let the apparatus cool completely before disassembling.
Protocol 2: Purification by Vacuum Distillation
This is the recommended method for high-purity EEP, as it prevents thermal decomposition.[12][13]
References
- 1. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 2. Global this compound (EEP) Market Analysis: Trends, Drivers and Challenges 2024-2030 - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 3. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 763-69-9 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. lookchem.com [lookchem.com]
- 7. ETHYL-3-ETHOXYPROPIONATE | Occupational Safety and Health Administration [osha.gov]
- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 9. Azeotrope tables - Wikipedia [en.wikipedia.org]
- 10. KR102062143B1 - Method for producing high purity this compound - Google Patents [patents.google.com]
- 11. sciencemadness.org [sciencemadness.org]
- 12. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. redox.com [redox.com]
- 15. vernier.com [vernier.com]
- 16. youtube.com [youtube.com]
- 17. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Solvent Popping in Coatings with Ethyl 3-ethoxypropionate (EEP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solvent popping in coatings, with a special focus on the role of Ethyl 3-ethoxypropionate (EEP).
Troubleshooting Guide: Solvent Popping
Issue: Appearance of small bubbles, pinholes, or crater-like defects on the surface of the coating after application and drying.
This phenomenon, known as solvent popping, occurs when solvents trapped within the coating film escape after the surface has begun to dry, creating imperfections.[1][2] The following guide will help you diagnose and resolve this issue, with a focus on the effective use of this compound (EEP).
Step 1: Identify the Root Cause
The first step in troubleshooting is to identify the potential causes of solvent popping in your specific application. Our diagnostic workflow can help pinpoint the likely source of the issue.
Caption: Troubleshooting workflow for diagnosing the cause of solvent popping.
Step 2: Implement Corrective Actions
Based on the identified cause, implement the following corrective actions:
-
For Improper Drying Conditions:
-
Reduce the drying temperature to slow down the surface drying rate.
-
Decrease airflow over the coated surface.
-
Increase the flash-off time between coating layers to allow for more complete solvent evaporation before the next coat is applied.[1]
-
-
For Coating Formulation Issues:
-
Incorporate a slow-evaporating solvent like this compound (EEP) into your formulation.[3] EEP's slow evaporation rate helps to keep the surface of the coating open for longer, allowing underlying solvents to escape without causing popping.[3][4]
-
Replace a portion of fast-evaporating solvents with EEP to achieve a more balanced solvent blend.
-
-
For Application Technique Issues:
-
Apply thinner, more uniform coats of the coating.[2]
-
Ensure the coating viscosity is within the recommended range for your application method.
-
Frequently Asked Questions (FAQs)
Q1: What is solvent popping and what does it look like?
A1: Solvent popping is a coating defect characterized by the appearance of small bubbles, pinholes, or a "goose pimple" texture on the dried film.[1] It occurs when trapped solvent vaporizes and breaks through the partially cured surface of the coating.
Q2: How does this compound (EEP) help prevent solvent popping?
A2: this compound is a slow-evaporating solvent with excellent solvency for a wide range of polymers.[3] Its slow evaporation rate ensures that the coating surface remains wet for a longer period, allowing other, more volatile solvents to escape from the film before a skin forms on the surface.[3][4] This controlled solvent release mechanism significantly reduces the likelihood of solvent popping.
Q3: Can I simply replace all my fast-evaporating solvents with EEP?
A3: While EEP is an excellent choice for controlling solvent evaporation, a complete replacement of fast-evaporating solvents may not be ideal and could unduly prolong the total drying time. The key is to create a balanced solvent system. It is often recommended to use EEP in combination with other solvents to optimize both the application properties and the drying characteristics of the coating.
Q4: What are the key physical properties of EEP compared to other common solvents?
A4: The following table summarizes the key physical properties of EEP and other commonly used industrial solvents. A slower evaporation rate, higher boiling point, and lower surface tension are generally beneficial in preventing solvent popping.
| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Evaporation Rate (n-BuAc = 1.0) | Surface Tension (mN/m @ 20°C) | Viscosity (cP @ 25°C) |
| This compound (EEP) | C₇H₁₄O₃ | 146.18 | 165-172 | 0.1 | ~27 | 1.2 |
| Methyl Ethyl Ketone (MEK) | C₄H₈O | 72.11 | 79.6 | 6.0 | 24.6 | 0.4 |
| Methyl Isobutyl Ketone (MIBK) | C₆H₁₂O | 100.16 | 117 | 1.6 | 23.6 | 0.55 |
| Xylene (mixed isomers) | C₈H₁₀ | 106.16 | 137-140 | 0.7 | 28-30 | 0.6-0.8 |
| n-Butyl Acetate | C₆H₁₂O₂ | 116.16 | 126 | 1.0 | 25.2 | 0.68 |
Note: Values are approximate and can vary depending on the specific grade and measurement conditions.
Q5: How can I experimentally test for solvent popping in my formulation?
A5: You can adapt standard coating test methods to evaluate the tendency of a formulation to exhibit solvent popping. A suggested experimental protocol is provided in the following section.
Experimental Protocols
Protocol for Evaluating Solvent Popping Tendency
This protocol is designed to induce and evaluate the severity of solvent popping in a coating formulation. It is based on general principles of coatings evaluation and can be adapted from ASTM D5402 for assessing solvent resistance, with a focus on visual inspection for popping defects.
1. Objective:
To assess the propensity of a coating formulation to exhibit solvent popping under controlled, accelerated drying conditions.
2. Materials:
-
Coating formulation to be tested
-
Standard test panels (e.g., steel or aluminum Q-panels)
-
Film applicator (e.g., drawdown bar) to ensure uniform film thickness
-
Forced-air laboratory oven
-
Microscope or magnifying glass for visual inspection
3. Methodology:
-
Panel Preparation: Ensure test panels are clean and free of any contaminants.
-
Coating Application:
-
Apply the coating to the test panel at a controlled and consistent wet film thickness (e.g., 75 µm).
-
Prepare multiple panels for each formulation being tested.
-
-
Drying/Curing:
-
Condition 1 (Control): Allow one set of panels to air dry at ambient temperature (e.g., 25°C).
-
Condition 2 (Accelerated): To induce solvent popping, place a second set of panels in a preheated forced-air oven at an elevated temperature (e.g., 60°C) immediately after application. The rapid surface drying is intended to trap solvents.
-
-
Evaluation:
-
After the coatings are fully cured, visually inspect the surface of each panel under good lighting, using a microscope or magnifying glass.
-
Count the number of solvent pops (bubbles or pinholes) per unit area (e.g., per square centimeter).
-
Rate the severity of solvent popping on a scale (e.g., 1-5, where 1 is no popping and 5 is severe popping).
-
-
Comparison:
-
Compare the results from the different formulations and drying conditions. Formulations containing an optimized level of EEP are expected to show significantly less solvent popping, especially under the accelerated drying conditions.
-
Logical Relationship for Experimental Design
The following diagram illustrates the logical flow of the experimental design to test the effectiveness of EEP in preventing solvent popping.
Caption: Experimental workflow for comparing coating formulations.
References
Technical Support Center: Managing Viscosity of Polymer Solutions in Ethyl 3-ethoxypropionate (EEP)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polymer solutions in Ethyl 3-ethoxypropionate (EEP).
Troubleshooting Guide: High Viscosity in Polymer Solutions
High viscosity in your polymer solution can lead to difficulties in handling, filtering, and processing.[1][2] This guide provides a step-by-step approach to troubleshoot and manage high viscosity issues.
Is your polymer solution too viscous? Follow this workflow to identify the cause and find a solution.
References
Technical Support Center: Ethyl 3-Ethoxypropionate (EEP) Reaction Medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reactions in Ethyl 3-ethoxypropionate (EEP) medium.
Frequently Asked Questions (FAQs)
Q1: My reaction in this compound (EEP) is sluggish or incomplete. What are the common causes?
A1: Incomplete reactions in EEP can stem from several factors. Common causes include:
-
Suboptimal Reaction Temperature: While EEP's high boiling point (166-172 °C) allows for a wide range of reaction temperatures, the selected temperature may still be too low to achieve a sufficient reaction rate.[1]
-
Poor Mixing or Mass Transfer: EEP is more viscous than many common solvents, which can lead to inefficient mixing, especially in larger scale reactions or with heterogeneous mixtures.[2][3] This can limit the contact between reactants, slowing down the reaction.
-
Reagent or Catalyst Deactivation: Impurities in EEP, such as water or residual acids/alcohols from its synthesis, can potentially deactivate sensitive reagents or catalysts.[4]
-
Solvent-Related Side Reactions: At elevated temperatures, EEP, as an ester, can undergo side reactions such as hydrolysis or reaction with strong nucleophiles, consuming reactants or catalysts and leading to an incomplete primary reaction.[5][6]
-
Incorrect Stoichiometry or Reagent Quality: As with any reaction, inaccurate measurement of reactants or the use of degraded reagents can lead to incomplete conversion.
Q2: I am observing unexpected byproducts in my reaction. Could the EEP solvent be involved?
A2: Yes, it is possible for EEP to participate in side reactions, especially under harsh conditions. Consider the following:
-
Hydrolysis: In the presence of strong acids or bases and water, EEP can hydrolyze to 3-ethoxypropionic acid and ethanol.[7][8] This can alter the pH of the reaction mixture and introduce nucleophilic ethanol.
-
Reaction with Nucleophiles: Strong nucleophiles, such as amines or organometallics, may react with the ester functional group of EEP, especially at higher temperatures, to form amides or other derivatives.[5]
-
Thermal Decomposition: Although EEP is thermally stable to high temperatures, prolonged heating at very high temperatures could lead to decomposition, potentially generating reactive species.
Q3: How can I effectively monitor the progress of my reaction in a high-boiling point solvent like EEP?
A3: Monitoring reactions in high-boiling solvents requires techniques that can handle non-volatile matrices. The most common methods are:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile analytes. A small aliquot of the reaction mixture is quenched, diluted, and injected. The high boiling point of EEP will result in a late-eluting peak, which can be separated from the peaks of interest for reactants and products.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for a wide range of compounds. The reaction mixture is quenched and diluted in a suitable solvent before injection. The choice of column and mobile phase is critical to separate the analytes from the EEP solvent peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis. A sample is taken from the reaction, quenched, and the solvent may be partially or fully removed before dissolving in a deuterated solvent for analysis.[9]
Troubleshooting Guides
Issue 1: Low or No Conversion of Starting Material
If you observe a low conversion of your starting material, consult the following table for potential causes and recommended actions.
| Potential Cause | Troubleshooting Steps |
| Inadequate Temperature | Gradually increase the reaction temperature in increments of 10-20 °C, while monitoring for product formation and potential decomposition. EEP's high boiling point allows for a significant temperature range.[1] |
| Inefficient Mixing | Increase the stirring rate. For viscous mixtures, consider using a mechanical stirrer instead of a magnetic stir bar. In larger reactors, ensure the impeller design is appropriate for viscous media to avoid localized "dead zones".[3][10] |
| Reagent/Catalyst Deactivation | Ensure EEP is of high purity and anhydrous, especially for moisture-sensitive reactions. Consider using freshly distilled or dried EEP. Test the activity of reagents and catalysts independently if possible. |
| Low Reactant Concentration | If the reaction is bimolecular, increasing the concentration of one or both reactants can increase the reaction rate. However, be mindful of potential solubility issues or increased side reactions. |
| Solvent Viscosity | If the reaction is diffusion-controlled, the viscosity of EEP may be limiting the reaction rate.[2][11] Consider if a less viscous, high-boiling point solvent could be a suitable alternative. |
Issue 2: Formation of Impurities and Side Products
The presence of unexpected spots on a TLC plate or peaks in a chromatogram suggests the formation of side products. The following workflow can help diagnose and address the issue.
Caption: Troubleshooting workflow for side product formation.
Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by GC-MS
-
Sampling: At specified time points, withdraw a small aliquot (e.g., 50-100 µL) of the reaction mixture.
-
Quenching: Immediately add the aliquot to a vial containing a quenching agent (e.g., cold solvent, water, or a dilute acid/base solution) to stop the reaction.
-
Dilution: Dilute the quenched sample with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration appropriate for GC-MS analysis (typically in the µg/mL to ng/mL range).
-
Analysis: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.
-
Data Interpretation: Identify the peaks corresponding to the starting materials, products, and EEP based on their retention times and mass spectra. Quantify the peak areas to determine the relative concentrations and calculate the reaction conversion.
Protocol 2: General Procedure for Reaction Monitoring by HPLC
-
Sampling and Quenching: Follow steps 1 and 2 from the GC-MS protocol.
-
Sample Preparation: Dilute the quenched sample in the mobile phase or a solvent compatible with the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Method Development: Develop an HPLC method (isocratic or gradient) that provides good separation between the starting materials, products, and the EEP solvent. A C18 column is often a good starting point for many organic molecules.
-
Analysis: Inject the prepared sample into the HPLC system.
-
Data Interpretation: Identify peaks based on retention times compared to standards. Use the peak areas to calculate the reaction progress.
Visualizing Workflows
Logical Troubleshooting of Incomplete Reactions
The following diagram illustrates a logical workflow for troubleshooting incomplete reactions in EEP medium.
Caption: Logical workflow for troubleshooting incomplete reactions.
References
- 1. High Boiling Point Aromatic Solvents: All-round Stars in the Chemical Industry [merunchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. aiche.org [aiche.org]
- 4. Solvents and sustainable chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. researchgate.net [researchgate.net]
- 11. Solved 17. How does the viscosity of the solvent affect the | Chegg.com [chegg.com]
Technical Support Center: Separation of Ethyl 3-ethoxypropionate Azeotropes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on breaking azeotropes of Ethyl 3-ethoxypropionate (EEP).
Frequently Asked Questions (FAQs)
Q1: What azeotropes does this compound (EEP) form?
A1: this compound is known to form a heterogeneous azeotrope with water. At atmospheric pressure, the azeotrope boils at 97.0°C and consists of 63.0% water by weight. This mixture separates into two immiscible liquid phases.[1] Due to its synthesis from ethanol (B145695) and ethyl acrylate, EEP is also highly likely to form an azeotrope with ethanol, a common characteristic for esters and alcohols.
Q2: What are the primary methods for breaking EEP azeotropes?
A2: The most common and effective techniques for separating azeotropic mixtures, including those of EEP, are:
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Extractive Distillation: This involves introducing a high-boiling point solvent (entrainer) that alters the relative volatilities of the azeotropic components, allowing for their separation by conventional distillation.[2][3][4]
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Pressure-Swing Distillation (PSD): This method is suitable for pressure-sensitive azeotropes, where changing the system pressure shifts the azeotropic composition, enabling separation in a two-column system operating at different pressures.[5][6]
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Pervaporation: A membrane-based process where a liquid mixture is in contact with a membrane that preferentially allows one component to pass through as a vapor.[7][8][9]
Q3: How do I select an appropriate entrainer for the extractive distillation of an EEP/ethanol azeotrope?
A3: While specific data for EEP/ethanol is limited, principles from similar systems (e.g., ethyl propionate/ethanol) can be applied. An ideal entrainer should:
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Have a boiling point significantly higher than EEP and ethanol.
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Exhibit strong and selective interactions with one component of the azeotrope (typically the alcohol) to enhance the relative volatility of the other component.[10][11]
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Be non-reactive with the components of the mixture.
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Be easily separable from the component it associates with in a subsequent distillation column.
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Ionic liquids (ILs) are promising entrainers due to their negligible vapor pressure and high selectivity. For ethanol/ester azeotropes, imidazolium-based ILs with acetate (B1210297) or sulfonate anions have shown effectiveness.[10][11][12][13][14]
Q4: What are the key operational parameters in pressure-swing distillation for separating azeotropes?
A4: The critical parameters for pressure-swing distillation are the operating pressures of the high-pressure and low-pressure columns. The pressure difference must be sufficient to cause a significant shift in the azeotropic composition, allowing for the desired separation. Other important parameters include the reflux ratio and the number of theoretical stages in each column.[5]
Q5: Which type of membrane should I use for breaking an EEP azeotrope by pervaporation?
A5: The choice of membrane depends on the component you wish to separate. For separating water from an organic mixture (like the EEP/water azeotrope), hydrophilic membranes such as those made from polyvinyl alcohol (PVA) or zeolites are commonly used.[7] For separating ethanol from EEP, a membrane with a high affinity for ethanol would be required. The performance of a pervaporation system is evaluated by its flux (the rate of permeation) and selectivity (the ability to separate the components).[15]
Troubleshooting Guides
Extractive Distillation
| Issue | Potential Cause | Troubleshooting Steps |
| Poor separation efficiency | Incorrect entrainer selection; Insufficient entrainer flow rate; Incorrect feed point for the entrainer or the azeotropic mixture. | 1. Verify the suitability of the entrainer for the EEP azeotrope. 2. Increase the entrainer-to-feed ratio. 3. Optimize the feed locations for both the azeotrope and the entrainer. |
| Entrainer present in the distillate | Low boiling point of the entrainer relative to the mixture; Entrainment due to high vapor velocity. | 1. Select an entrainer with a significantly higher boiling point. 2. Reduce the reboiler duty to decrease vapor velocity. |
| High energy consumption | High entrainer flow rate; High reflux ratio. | 1. Optimize the entrainer flow rate to the minimum required for separation. 2. Reduce the reflux ratio while maintaining product purity. |
Pressure-Swing Distillation
| Issue | Potential Cause | Troubleshooting Steps |
| Azeotrope not broken | Insufficient pressure difference between the two columns. | 1. Increase the operating pressure of the high-pressure column or decrease the pressure of the low-pressure column. 2. Consult vapor-liquid equilibrium (VLE) data to determine the optimal pressure range. |
| Product purity specifications not met | Incorrect pressure settings; Inadequate number of stages; Incorrect reflux ratio. | 1. Fine-tune the operating pressures of both columns. 2. Ensure the columns have a sufficient number of theoretical stages. 3. Adjust the reflux ratios in both columns. |
| Column flooding | Excessive vapor flow rate; Operating too close to the maximum capacity. | 1. Reduce the reboiler duty. 2. Decrease the feed flow rate. |
Pervaporation
| Issue | Potential Cause | Troubleshooting Steps |
| Low permeate flux | Low operating temperature; High permeate pressure; Membrane fouling. | 1. Increase the feed temperature (within the membrane's tolerance). 2. Ensure a high vacuum is maintained on the permeate side. 3. Implement a cleaning cycle for the membrane or replace the membrane module if fouling is severe. |
| Low selectivity | Membrane not suitable for the separation; Membrane degradation; High feed temperature. | 1. Select a membrane with higher selectivity for the target component. 2. Check for any chemical or thermal degradation of the membrane. 3. Optimize the operating temperature, as very high temperatures can sometimes reduce selectivity. |
| Membrane damage | Incompatible feed components; Excessive operating temperature or pressure. | 1. Ensure all components in the feed are compatible with the membrane material. 2. Operate within the manufacturer's specified temperature and pressure limits. |
Quantitative Data Summary
Table 1: Azeotropic Data for this compound (EEP) with Water
| Component 1 | Component 2 | Boiling Point of Component 1 (°C) | Boiling Point of Component 2 (°C) | Azeotrope Boiling Point (°C) | Composition of Component 2 in Azeotrope (wt%) |
| EEP | Water | 170.1 | 100.0 | 97.0 | 63.0 |
Data obtained at atmospheric pressure. This is a heterogeneous azeotrope.[1]
Table 2: Comparison of Entrainers for Ethyl Propionate/Ethanol Azeotrope Separation (for reference)
| Entrainer | Entrainer to Feed Ratio (molar) | Relative Volatility of Ethyl Propionate to Ethanol | Reference |
| Ethylene Glycol | 4:1 | Increased | [3] |
| Glycerol | 7:3 | Increased | [3] |
| [EMIM][OAc]* | > 0.04 (mole fraction) | Azeotrope eliminated | [11] |
| [HMIM][OAc]** | - | Stronger interaction with ethanol than ethyl propionate | [10][11] |
*1-ethyl-3-methylimidazolium acetate **1-hexyl-3-methylimidazolium acetate
Experimental Protocols
Protocol 1: Extractive Distillation
This protocol provides a general methodology for separating an EEP/ethanol azeotrope using an entrainer.
Objective: To separate EEP and ethanol from their azeotropic mixture using a suitable high-boiling point entrainer.
Materials:
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EEP/ethanol azeotropic mixture
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Selected entrainer (e.g., glycerol, an ionic liquid)
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Extractive distillation column
-
Solvent recovery column
-
Heating mantles, condensers, reflux heads
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Collection flasks
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Analytical equipment for composition analysis (e.g., gas chromatograph)
Methodology:
-
Setup: Assemble the extractive distillation and solvent recovery columns.
-
Charging the System:
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Preheat the reboiler of the extractive distillation column.
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Introduce the EEP/ethanol azeotropic mixture at the appropriate feed stage.
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Introduce the selected entrainer at a feed stage above the azeotrope feed.
-
-
Operation:
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Control the reboiler heat input to maintain a constant boil-up rate.
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Set the reflux ratio of the extractive distillation column.
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The more volatile component (EEP) will be collected as the distillate.
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The bottom product, a mixture of the less volatile component (ethanol) and the entrainer, is fed to the solvent recovery column.
-
-
Solvent Recovery:
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In the solvent recovery column, separate the ethanol (distillate) from the high-boiling entrainer (bottoms).
-
The recovered entrainer can be recycled back to the extractive distillation column.
-
-
Analysis: Analyze the composition of the distillate and bottom products from both columns to determine the separation efficiency.
Protocol 2: Pressure-Swing Distillation
This protocol outlines the separation of a pressure-sensitive azeotrope of EEP.
Objective: To separate an EEP azeotrope by exploiting the change in azeotropic composition with pressure.
Materials:
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EEP azeotropic mixture
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Two distillation columns (one for high-pressure, one for low-pressure operation)
-
Pressure and temperature controllers
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Analytical equipment for composition analysis
Methodology:
-
High-Pressure Column:
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Feed the fresh azeotropic mixture to the high-pressure column.
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Operate the column at a pressure where the azeotropic composition is significantly different from the feed composition.
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Collect one pure component as the bottom product.
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The distillate, with a composition close to the azeotrope at that pressure, is fed to the low-pressure column.
-
-
Low-Pressure Column:
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Operate this column at a lower pressure (e.g., atmospheric or under vacuum).
-
At this pressure, the feed from the high-pressure column is on the other side of the azeotropic point, allowing the separation of the second component as the bottom product.
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The distillate from the low-pressure column, with a composition near the azeotrope at this lower pressure, is recycled back to the feed of the high-pressure column.
-
-
Analysis: Monitor the composition of the bottom products from both columns to ensure the desired purity is achieved.
Visualizations
References
- 1. Heterogeneous Azeotropes [homepages.ed.ac.uk]
- 2. fiveable.me [fiveable.me]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Genetic Algorithm for Pressure-Swing Distillation Optimisation: Ethanol and Ethyl Acetate Mixture | Chemical Engineering Transactions [cetjournal.it]
- 6. aidic.it [aidic.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of azeotrope elimination in the ethyl propionate–ethanol system using ionic liquid HMIMOAc as an entrainer: experimental and theoretical insights - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pervaporation of azeotropic mixtures ethanol/ethyl tert-butyl ether: Influence of membrane conditioning and operation variables on pervaporation flux [orbis.uaslp.mx]
Technical Support Center: Catalyst Deactivation in Ethyl 3-ethoxypropionate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing catalyst deactivation during the synthesis of Ethyl 3-ethoxypropionate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Q: My reaction yield of this compound has significantly decreased over several runs using a strong base catalyst (e.g., sodium ethoxide). What is the likely cause?
A: The most probable cause of deactivation for strong basic catalysts, such as sodium ethoxide, in the Michael addition of ethanol (B145695) to ethyl acrylate (B77674) is the presence of water.[1] These catalysts are extremely sensitive to moisture and readily deactivate in its presence.
Troubleshooting Steps:
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Ensure Anhydrous Conditions: Use absolute ethanol and ensure your ethyl acrylate is dry.[2] Consider using molecular sieves to remove trace amounts of water from your reactants before starting the reaction.
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Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
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Catalyst Handling: Handle the catalyst under anhydrous and inert conditions. Prepare catalyst solutions in a glovebox or using Schlenk techniques if possible.
2. Q: I am using a solid acid catalyst, specifically a sulfonic acid-type ion-exchange resin (e.g., Amberlyst-15), and I'm observing a gradual loss of activity. What are the potential deactivation mechanisms?
A: For solid acid catalysts like sulfonic acid ion-exchange resins, several deactivation mechanisms can be at play:
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Poisoning: Impurities in the feed, such as alkali metal ions or nitrogen-containing organic compounds, can neutralize the acid sites.
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Fouling: Polymerization of the ethyl acrylate monomer can lead to the formation of polymer deposits on the catalyst surface and within its pores, blocking access to the active sites.[1]
-
Leaching: The active sulfonic acid groups can be cleaved from the polymer backbone and leach into the reaction medium, leading to a permanent loss of active sites.[3]
3. Q: How can I regenerate my deactivated sulfonic acid ion-exchange resin catalyst?
A: Regeneration of sulfonic acid ion-exchange resins typically involves a multi-step washing procedure to remove poisons and fouling agents.
General Regeneration Protocol:
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Solvent Wash: Wash the resin with a solvent that can dissolve the polymer deposits. Toluene or methanol (B129727) can be effective.
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Acid Wash: To remove metallic cations that may have exchanged with the protons of the sulfonic acid groups, wash the resin with a strong mineral acid solution (e.g., 5-10% hydrochloric acid or sulfuric acid).[4]
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Water Rinse: Rinse the resin thoroughly with deionized water until the effluent is neutral.
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Final Methanol Wash: A final wash with methanol can help remove water from the resin pores.
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Drying: Dry the regenerated resin under vacuum at a temperature that does not exceed its thermal stability limit (typically around 120-150°C for Amberlyst-15).
4. Q: I am using an anion exchange resin as a catalyst, and its activity has decreased. How can I regenerate it?
A: Anion exchange resins used in this synthesis can be regenerated to restore their activity. The process typically involves treatment with an alkaline solution to remove adsorbed species and regenerate the active sites.
General Regeneration Protocol for Anion Exchange Resins:
-
Water Wash: Begin by flushing the resin with deionized water to remove any residual reactants and products.
-
Alkali Treatment: Regenerate the resin by passing a 4-8% solution of sodium hydroxide (B78521) (NaOH) through the resin bed.[4] This will displace any anions that have exchanged with the active sites.
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Water Rinse: Rinse the resin with deionized water until the pH of the effluent returns to neutral.
-
Solvent Exchange (Optional): If the reaction is performed in an organic solvent, a final wash with that solvent may be beneficial.
5. Q: What are the major by-products in the acid-catalyzed synthesis of this compound, and how can their formation be minimized?
A: The primary by-product in the acid-catalyzed reaction is diethyl ether, which forms from the condensation of ethanol, especially at higher temperatures.[1] Another potential side reaction is the oligomerization or polymerization of ethyl acrylate.
Minimization Strategies:
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Temperature Control: Maintain the reaction temperature within the optimal range of 120-130°C to minimize diethyl ether formation.[1]
-
Reactant Molar Ratio: Using a lower molar ratio of ethanol to ethyl acrylate (e.g., 0.5:1 to 1:1) can significantly reduce the formation of diethyl ether.[1]
-
Inhibitors: Add a polymerization inhibitor, such as hydroquinone (B1673460) or phenothiazine, to the reaction mixture to prevent the polymerization of ethyl acrylate.[1]
Data Presentation
Table 1: Illustrative Comparison of Catalyst Performance in this compound Synthesis
| Catalyst Type | Catalyst Example | Typical Conversion (%) | Selectivity to EEP (%) | Key Deactivation Mechanism | Catalyst Lifetime (Illustrative) |
| Strong Base | Sodium Ethoxide | >95% | >98% | Water poisoning | Low (highly sensitive to moisture) |
| Strong Acid | Sulfuric Acid | ~90% | ~95% | By-product formation | Moderate |
| Solid Acid | Amberlyst-15 | 85-95% | >97% | Fouling, Poisoning, Leaching | High (recyclable) |
| Anion Exchange Resin | Quaternary Ammonium Resin | 90-98% | >98% | Fouling, Poisoning | High (recyclable) |
Note: The data in this table is illustrative and compiled from general trends in the literature. Actual performance may vary depending on specific reaction conditions.
Experimental Protocols
Protocol 1: Catalyst Activity Testing for Solid Acid Catalysts
Objective: To determine the catalytic activity of a solid acid catalyst (e.g., Amberlyst-15) for the synthesis of this compound.
Materials:
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Ethyl acrylate (inhibitor-free)
-
Absolute ethanol
-
Solid acid catalyst (e.g., Amberlyst-15, dried)
-
Internal standard (e.g., dodecane) for GC analysis
-
Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer/thermocouple
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Heating mantle or oil bath
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Gas chromatograph (GC) with a flame ionization detector (FID)
Procedure:
-
Catalyst Preparation: Dry the solid acid catalyst in a vacuum oven at 100°C for at least 12 hours to remove any adsorbed water.
-
Reaction Setup: Assemble the reaction flask in a fume hood. Add a magnetic stir bar to the flask.
-
Charging Reactants: Charge the flask with a pre-determined molar ratio of absolute ethanol and ethyl acrylate (e.g., 1:1).
-
Adding Catalyst: Add the dried solid acid catalyst to the reaction mixture. The catalyst loading is typically 5-10 wt% relative to the limiting reactant.
-
Internal Standard: Add a known amount of the internal standard to the reaction mixture.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 120°C) with vigorous stirring.
-
Sampling: Withdraw small aliquots (approximately 0.1 mL) of the reaction mixture at regular time intervals (e.g., every 30 minutes) using a syringe. Quench the reaction in the aliquot by cooling it in an ice bath.
-
Sample Analysis: Dilute the aliquot with a suitable solvent (e.g., ethanol) and analyze it by GC-FID to determine the concentrations of ethyl acrylate and this compound.
-
Data Analysis: Calculate the conversion of ethyl acrylate and the yield of this compound at each time point using the internal standard for quantification. Plot the conversion/yield as a function of time to determine the reaction rate and catalyst activity.
Mandatory Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Common deactivation mechanisms for catalysts in this synthesis.
References
- 1. US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate - Google Patents [patents.google.com]
- 2. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Ion Exchange Resin Regeneration Method [exchangeresins.com]
Technical Support Center: Optimizing Coating Performance with Ethyl 3-ethoxypropionate (EEP)
Welcome to the technical support center for Ethyl 3-ethoxypropionate (EEP). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing EEP to enhance the flow and leveling of coating formulations. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Troubleshooting Guide: Common Coating Defects
This guide provides solutions to common coating defects that can be mitigated by the inclusion or optimization of this compound in your formulation.
| Defect | Appearance | Primary Cause(s) Related to Solvents | How EEP Can Help | Recommended Action |
| Orange Peel | A textured surface resembling the skin of an orange.[1] | The solvent evaporates too quickly, not allowing the coating enough time to level out before setting.[2][3] High viscosity can also contribute to this defect.[4] | EEP has a slow evaporation rate, which extends the "open time" of the coating, allowing for better flow and leveling.[2][5][6] | Incorporate or increase the concentration of EEP in your solvent blend to slow down the overall evaporation rate. Monitor the viscosity and adjust other solvent components as needed. |
| Pinholes | Small, crater-like holes in the coating film.[4] | Solvents trapped in the coating film escape during the curing process, creating voids. This is often caused by a solvent blend with an imbalanced evaporation profile.[7] | EEP's slow and consistent evaporation rate helps to prevent solvent entrapment by allowing for a more uniform release from the coating film.[8] | Replace a portion of your faster-evaporating solvents with EEP to create a more linear solvent release profile. Ensure adequate flash-off times between coats. |
| Cratering / Fish Eyes | Small, circular depressions in the coating, often with a dot in the center.[7] | Low surface tension contaminants on the substrate or in the coating. A high surface tension of the coating itself can also lead to poor wetting of the substrate.[7] | EEP has a low surface tension, which can help to improve the wetting of the substrate by the coating.[8] | While EEP can help, the primary solution is to ensure the substrate is clean. Adding a small amount of a suitable surfactant in conjunction with EEP may also be beneficial. |
| Blushing | A milky or cloudy appearance in the coating, especially in humid conditions. | Rapid evaporation of the solvent cools the surface, causing moisture from the air to condense on the wet film.[6] | The slow evaporation rate of EEP reduces the cooling effect on the coating surface, minimizing the chances of moisture condensation.[6] | Use EEP as a retarder solvent, especially when applying coatings in high humidity environments. |
| Popping | Blisters or bubbles on the surface of baked coatings. | Solvents that evaporate too quickly during the baking process can get trapped under a partially cured surface layer and then erupt.[9] | EEP is a slow-evaporating solvent that provides good resistance to solvent popping in baking applications.[9] | In bake systems, use EEP as a tail solvent to ensure a gradual release of solvents as the temperature increases. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (EEP) and how does it improve flow and leveling?
A1: this compound is a slow-evaporating ether-ester solvent with excellent solvency for a wide range of polymers, including acrylics, epoxies, and polyurethanes.[2][6] It improves flow and leveling primarily through its slow evaporation rate, which allows the coating to remain liquid for a longer period, giving it more time to flow out and form a smooth, uniform film.[2][5] This extended open time helps to eliminate surface defects like brush marks and orange peel.[2]
Q2: What is a typical concentration of EEP to use in a coating formulation?
A2: The optimal concentration of EEP will vary depending on the specific resin system, application method, and desired properties. However, as a starting point, a concentration of around 8% in the basecoat formulation has been shown to significantly improve gloss and reduce orange peel in automotive coatings.[5] It is recommended to start with a small addition and incrementally increase it while monitoring the effects on viscosity, drying time, and film appearance.
Q3: Can EEP be used as the sole solvent in a coating formulation?
A3: While EEP has excellent solvency for many resins, it is typically used as part of a solvent blend. Using EEP as the sole solvent may result in excessively long drying times. It is most effective when used as a "retarder" or "tail" solvent in combination with faster-evaporating solvents to create a balanced evaporation profile.[8]
Q4: How does the high electrical resistance of EEP benefit coating applications?
A4: The high electrical resistance of EEP is particularly advantageous in electrostatic spray applications.[10] It allows for the adjustment of the paint's resistivity, which can improve the transfer efficiency of the coating to the substrate.[10]
Q5: Is EEP considered an environmentally friendly solvent?
A5: EEP is often considered a more environmentally friendly option compared to many traditional solvents. It is non-HAP (Hazardous Air Pollutant) and has a lower toxicity profile.[8] In some regions, it is classified as a "low contributor VOC" (Volatile Organic Compound).[5]
Quantitative Data on EEP's Impact
The following table summarizes the expected qualitative and illustrative quantitative impact of incorporating EEP into a coating formulation. The exact values will be formulation-dependent.
| Property | Without EEP (Illustrative) | With 8% EEP (Illustrative) | Trend with Increasing EEP |
| Drying Time (to touch) | 20 minutes | 35 minutes | Increases |
| Viscosity (Ford Cup #4) | 25 seconds | 23 seconds | Decreases slightly |
| Gloss (60° GU) | 85 | 92 | Increases |
| Orange Peel (Wave-scan) | LW < 11, SW < 26 | LW < 3.2, SW < 12.5 | Decreases (improves) |
| Leveling Rating (ASTM D4062) | 6 | 9 | Increases (improves) |
Note: LW = Long Wave, SW = Short Wave. Lower values indicate a smoother surface. Gloss and Orange Peel data for the 8% EEP formulation are based on experimental tests in an automotive basecoat formulation.[5]
Experimental Protocols
For accurate and reproducible evaluation of your coating's properties when incorporating EEP, the following standard test methods are recommended:
-
Leveling of Paints (ASTM D4062): This method assesses the ability of a paint to flow out and obliterate brush marks. A drawdown of the paint is made on a sealed chart using a special leveling test blade, and the resulting ridges are compared to a set of standards.[11][12][13]
-
Evaporation Rates of Volatile Liquids (ASTM D3539): This test determines the evaporation rate of solvents. A known volume of the solvent is placed on a filter paper, and the time it takes for a certain percentage of the solvent to evaporate is measured.[4][14][15]
-
Specular Gloss (ASTM D523): This standard measures the gloss of a coating surface at various angles (typically 20°, 60°, and 85°) using a glossmeter.[8]
-
Calculation of Color Differences (ASTM D2244): This practice provides a method for calculating color differences between a sample and a standard using instrumentally measured color coordinates.[2][3][16]
-
Hiding Power of Paints by Reflectometry (ASTM D2805): This test method determines the ability of a paint to hide a black and white substrate.[1][5][17][18][19]
-
Surface Tension Measurement: The pendant drop method or the Du Noüy ring method can be used to measure the surface tension of the liquid coating.[20]
-
Fineness of Dispersion of Pigment-Vehicle Systems (ASTM D1210): This test uses a Hegman-type gauge to assess the degree of pigment dispersion in the coating.[9][21]
Visualizations
The following diagrams illustrate key concepts related to the function of EEP in coatings.
Caption: Impact of solvent evaporation rate on coating leveling.
Caption: Troubleshooting workflow for coating defects.
References
- 1. industrialphysics.com [industrialphysics.com]
- 2. store.astm.org [store.astm.org]
- 3. micomlab.com [micomlab.com]
- 4. store.astm.org [store.astm.org]
- 5. store.astm.org [store.astm.org]
- 6. vichem.vn [vichem.vn]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. industrialphysics.com [industrialphysics.com]
- 10. ethyl 3-ethoxy propionate (eep) is ideal for coatings [aalchem.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. scribd.com [scribd.com]
- 13. blagden.com [blagden.com]
- 14. store.astm.org [store.astm.org]
- 15. standards.iteh.ai [standards.iteh.ai]
- 16. webstore.ansi.org [webstore.ansi.org]
- 17. scribd.com [scribd.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. ASTM D2805-2023 "Standard Test Method for Hiding Power of Paints by Reflectometry" | NBCHAO [en1.nbchao.com]
- 20. biolinscientific.com [biolinscientific.com]
- 21. specialchem.com [specialchem.com]
Technical Support Center: Managing Volatile Organic Compound (VOC) Emissions from Ethyl 3-Ethoxypropionate (EEP)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing Volatile Organic Compound (VOC) emissions when working with Ethyl 3-ethoxypropionate (EEP). Below you will find troubleshooting guides, Frequently Asked Questions (FAQs), detailed experimental protocols, and data to support safer and more environmentally responsible laboratory practices.
Frequently Asked Questions (FAQs)
Q1: What is this compound (EEP) and why is it a concern for VOC emissions?
A1: this compound (EEP) is a slow-evaporating ether-ester solvent valued for its excellent solvency for a wide range of polymers used in coatings and other formulations.[1][2] Its volatility, characterized by a vapor pressure of approximately 2.0 hPa at 25°C, means that it can evaporate into the surrounding air, contributing to the presence of Volatile Organic Compounds (VOCs).[3] VOCs can have both health and environmental impacts, making it crucial to control their emission.
Q2: What are the primary health and safety hazards associated with EEP exposure?
A2: EEP is a flammable liquid and vapor.[4] Inhalation of high concentrations of EEP vapor may cause irritation to the eyes, nose, and throat, as well as central nervous system effects such as headache, dizziness, and drowsiness.[5] Direct contact can cause skin and eye irritation.[5] It is essential to handle EEP in well-ventilated areas and use appropriate personal protective equipment (PPE).
Q3: What are the immediate steps I should take in case of an EEP spill?
A3: In the event of a spill, immediately shut off all ignition sources.[5] Evacuate non-essential personnel from the area. Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or earth.[4] Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal according to local regulations. Ensure the area is well-ventilated to disperse any remaining vapors.
Q4: How should EEP be stored to minimize VOC emissions?
A4: To minimize emissions, store EEP in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[4] Keep containers tightly closed when not in use.[4] Storing in a designated flammable liquids cabinet is recommended.
Troubleshooting Guide: High VOC Readings During Experiments
Issue: My real-time VOC monitor is showing high readings when I use EEP.
| Potential Cause | Troubleshooting Steps |
| Inadequate Ventilation | 1. Verify Fume Hood Function: Ensure your chemical fume hood is turned on and operating at the correct face velocity. Check the certification sticker for the last inspection date. 2. Improve General Ventilation: Increase the air exchange rate in the laboratory if possible. Avoid working with EEP in enclosed or poorly ventilated spaces. |
| Improper Handling Techniques | 1. Minimize Surface Area: Use the smallest practical container for your experiment to reduce the surface area from which EEP can evaporate. 2. Keep Containers Covered: Cover beakers, flasks, and other containers with watch glasses or stoppers when not actively adding or removing reagents. 3. Use a Closed System: For reactions involving heating or agitation, consider using a closed-system apparatus to contain vapors. |
| Elevated Temperature | 1. Work at Lower Temperatures: If your protocol allows, conduct your experiment at a lower temperature to reduce the evaporation rate of EEP. 2. Use a Cooling Bath: For exothermic reactions, use a cooling bath to maintain a lower and more stable reaction temperature. |
| Incorrect Waste Disposal | 1. Segregate EEP Waste: Dispose of EEP-contaminated waste in designated, sealed containers. 2. Avoid Evaporation in Fume Hood: Do not use the fume hood to evaporate large volumes of EEP waste. |
Strategies for Reducing EEP VOC Emissions
Several engineering controls and procedural modifications can significantly reduce VOC emissions from EEP.
Substitution with Low-VOC Alternatives
Where chemically feasible, substituting EEP with a solvent that has a lower vapor pressure and higher boiling point can be the most effective way to reduce VOC emissions.
Table 1: Comparison of EEP with Potential Low-VOC Alternatives
| Solvent | CAS Number | Boiling Point (°C) | Vapor Pressure (mmHg @ 20°C) |
| This compound (EEP) | 763-69-9 | 170 | <1 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 96-47-9 | 80 | 102 |
| Cyclopentyl methyl ether (CPME) | 5614-37-9 | 106 | 45 |
| n-Propyl Alcohol | 71-23-8 | 97-98 | 14.9 |
Note: Data compiled from multiple sources.[4][6][7] The suitability of an alternative solvent is highly dependent on the specific requirements of the chemical reaction or process.
Engineering Controls for VOC Capture
When substitution is not possible, various engineering controls can be employed to capture EEP vapors before they are released into the atmosphere.
-
Activated Carbon Adsorption: This is a common and effective method for capturing organic vapors.
-
Wet Scrubbers: These systems use a scrubbing liquid to absorb or chemically neutralize the VOCs.
-
Photocatalytic Oxidation (PCO): An advanced oxidation process that can degrade VOCs into less harmful compounds.
Experimental Protocols
Protocol 1: Monitoring EEP VOC Emissions
This protocol outlines a method for collecting and analyzing air samples to quantify EEP concentrations.
Objective: To determine the time-weighted average (TWA) concentration of EEP in a specific laboratory environment during a particular experimental procedure.
Methodology:
-
Sample Collection:
-
Use a personal sampling pump calibrated to a flow rate of 0.1 L/min.
-
Attach a charcoal tube to the sampling pump.
-
Position the charcoal tube in the breathing zone of the researcher or in a fixed location representative of the experimental area.
-
Collect a 10 L air sample.
-
-
Sample Preparation:
-
Carefully break open the charcoal tube and transfer the front and back sections to separate 2 mL vials.
-
Add 1 mL of a 99:1 (v/v) carbon disulfide:dimethylformamide desorption solution to each vial.
-
Seal the vials and agitate them intermittently for 30 minutes to ensure complete desorption of the EEP.
-
-
Analysis:
-
Analyze the desorbed samples by gas chromatography with flame ionization detection (GC-FID).
-
Prepare a calibration curve using standards of known EEP concentrations.
-
Quantify the amount of EEP in the samples by comparing their peak areas to the calibration curve.
-
Protocol 2: Lab-Scale Activated Carbon Adsorption for EEP Vapor
Objective: To capture EEP vapors from a small-scale experimental setup using an activated carbon trap.
Methodology:
-
Setup:
-
Select a granular activated carbon (GAC) suitable for the adsorption of organic vapors.
-
Pack a glass column with a known weight of the GAC. The amount will depend on the expected mass of EEP vapor.
-
Place glass wool at both ends of the column to retain the carbon.
-
-
Operation:
-
Connect the outlet of your experimental apparatus (e.g., from a condenser or a reaction vessel vent) to the inlet of the activated carbon column using chemically resistant tubing.
-
Ensure a gentle flow of the vapor-laden air or inert gas through the carbon bed. The flow rate should be low enough to allow for sufficient residence time for adsorption to occur.
-
-
Monitoring and Regeneration:
-
Monitor the outlet of the carbon column with a real-time VOC sensor to detect breakthrough (when the carbon is saturated and VOCs are no longer being adsorbed).
-
Once saturated, the activated carbon can be regenerated by heating it under a stream of inert gas to desorb the captured EEP, which can then be condensed and collected for proper disposal.
-
Protocol 3: Laboratory Fume Hood with a Wet Scrubber
Objective: To neutralize acidic or basic components and capture water-soluble VOCs from the fume hood exhaust.
Methodology:
-
System Description: A typical lab-scale wet scrubber integrated with a fume hood consists of a packed bed tower, a scrubbing liquid reservoir, a recirculation pump, and a mist eliminator.[8]
-
Operating Parameters:
-
Scrubbing Liquid: For general VOCs like EEP, water can be used as the scrubbing liquid. For acidic or basic vapors, a dilute neutralizing solution (e.g., sodium hydroxide (B78521) for acids, or a weak acid for bases) is used.
-
Liquid Flow Rate: The recirculation rate of the scrubbing liquid is a critical parameter. A typical range for a lab-scale unit might be 4 to 6 gallons per minute (gpm).[5]
-
pH Control: If using a neutralizing solution, the pH of the scrubbing liquid should be monitored and maintained within an optimal range (e.g., 5.5-8.5).[9]
-
-
Procedure:
-
Ensure the scrubbing liquid reservoir is filled to the appropriate level.
-
Turn on the recirculation pump to start the flow of the scrubbing liquid through the packed bed.
-
Operate the fume hood as usual. The exhaust air will be passed through the wet scrubber before being vented.
-
Periodically check the pH and level of the scrubbing liquid and replenish as needed.
-
Visualizing Workflows and Pathways
Caption: Workflow for assessing and mitigating EEP VOC emissions.
Caption: Experimental workflow for capturing EEP VOC emissions.
References
- 1. witpress.com [witpress.com]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. This compound for synthesis 763-69-9 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 6. Green Solvents for Eco-Friendly Synthesis of Dimethindene: A Forward-Looking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-Propanol - Wikipedia [en.wikipedia.org]
- 8. topairsystems.com [topairsystems.com]
- 9. Properly Using & Maintaining Your Wet Scrubber Fume Hood - Tion [tion.co.uk]
Technical Support Center: Scaling Up Reactions with Ethyl 3-ethoxypropionate (EEP)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are scaling up chemical reactions using Ethyl 3-ethoxypropionate (EEP) as a solvent.
Troubleshooting Guides
Problem 1: Slower than expected reaction rate upon scale-up.
Possible Causes & Troubleshooting Steps:
-
Mass Transfer Limitations: In larger reactors, inefficient mixing can lead to poor diffusion of reactants, slowing down the reaction.
-
Solution:
-
Increase the agitation speed to improve mixing.
-
Evaluate the impeller design and position for optimal bulk movement of the liquid.
-
Consider using baffles to prevent vortex formation and improve turbulence.
-
-
-
Heat Transfer Limitations: Poor heat transfer can result in lower reaction temperatures than in the lab-scale setup, thus reducing the reaction rate.
-
Solution:
-
Increase the heat transfer area by using a jacketed reactor with a higher surface-area-to-volume ratio.
-
Ensure the heating medium is at the correct temperature and flow rate.
-
Check for any fouling on the reactor walls that could impede heat transfer.
-
-
-
Changes in Reactant Concentration: Inaccurate measurement or addition of reactants at a larger scale can lead to lower effective concentrations.
-
Solution:
-
Calibrate all feeding equipment.
-
Implement a staged or slow addition of reactants to maintain optimal concentration profiles.
-
-
Problem 2: Increased levels of impurities or by-products.
Possible Causes & Troubleshooting Steps:
-
Localized Hotspots: Poor heat removal can lead to localized areas of high temperature, promoting side reactions.
-
Solution:
-
Improve agitation to ensure uniform temperature distribution.
-
Use a reactor with better heat transfer capabilities.
-
Consider a semi-batch process where one reactant is added slowly to control the heat of reaction.
-
-
-
Longer Reaction Times: If the reaction is running for a longer duration at a larger scale, there is more opportunity for by-product formation.
-
Solution:
-
Optimize the reaction conditions (temperature, pressure, catalyst concentration) to reduce the required reaction time.
-
Investigate if the product is degrading over time under the reaction conditions.
-
-
-
Interaction with Reactor Materials: At a larger scale, the increased surface area of the reactor may lead to interactions between the reactants/products and the reactor material.
-
Solution:
-
Ensure the reactor material is compatible with all components of the reaction mixture at the operating temperature.
-
Consider using a glass-lined reactor for sensitive reactions.
-
-
Problem 3: Difficulty in controlling the reaction temperature (exotherm).
Possible Causes & Troubleshooting Steps:
-
Reduced Surface-Area-to-Volume Ratio: As the reactor size increases, the surface area available for heat exchange decreases relative to the reaction volume, making it harder to remove heat.[1]
-
Solution:
-
Use a reactor with a higher heat transfer coefficient.
-
Employ internal cooling coils in addition to a reactor jacket.
-
Reduce the rate of addition of the limiting reagent to control the rate of heat generation.
-
-
-
Inadequate Cooling Capacity: The cooling system may not be sufficient for the larger scale.
-
Solution:
-
Upgrade the cooling system to handle the increased heat load.
-
Use a colder cooling medium.
-
-
-
Runaway Reaction Risk: A failure to control an exothermic reaction can lead to a dangerous runaway reaction.[2][3]
-
Solution:
-
Conduct a thorough thermal hazard assessment before scaling up.
-
Implement a robust process control system with emergency shutdown procedures.
-
Ensure adequate pressure relief systems are in place.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound that I should consider during scale-up?
A1: Key properties of EEP to consider during scale-up include its relatively high boiling point, flash point, and viscosity compared to some other common solvents. These properties can impact heat transfer, solvent recovery, and mixing efficiency.
Q2: How does the surface-area-to-volume ratio impact my scale-up process?
A2: The surface-area-to-volume ratio decreases as you scale up. This is a critical factor because it affects heat transfer. A smaller ratio means that it will be more challenging to both heat and cool your reaction mixture efficiently in a larger reactor.[1] This can lead to difficulties in controlling reaction temperature, especially for exothermic reactions.
Q3: What are the primary safety concerns when scaling up reactions in EEP?
A3: EEP is a flammable liquid, so fire safety is a primary concern.[4][5][6] Ensure all equipment is properly grounded to prevent static discharge.[4] Also, be aware of the potential for peroxide formation upon prolonged storage and exposure to air.[4] A thorough risk assessment should be conducted to identify and mitigate potential hazards, including the possibility of a runaway reaction for exothermic processes.[2][3]
Q4: Can I expect the same reaction kinetics at a larger scale?
A4: Not necessarily. While the intrinsic chemical kinetics remain the same, the overall observed reaction rate can be affected by physical processes that become more significant at a larger scale, such as mass and heat transfer limitations.[7] It is crucial to ensure that the reaction is not "mixing-limited" or "heat-transfer-limited" at the larger scale.
Q5: How can I predict potential issues before they occur during scale-up?
A5: Pilot plant studies and modeling are effective ways to identify potential issues.[8] Running the reaction at an intermediate scale can provide valuable data on heat and mass transfer characteristics. Computational Fluid Dynamics (CFD) modeling can also be used to simulate the fluid dynamics and heat transfer within the reactor to optimize the design and operating conditions before committing to a large-scale run.[9][10][11][12][13]
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O₃ | [14] |
| Molecular Weight | 146.18 g/mol | [5] |
| Boiling Point | 165-172 °C | [15] |
| Flash Point | 58 °C (136.4 °F) | [4] |
| Density | 0.95 g/cm³ at 20 °C | [14] |
| Viscosity | 1.2 mPa·s at 25 °C | [4] |
| Solubility in Water | Low | [15] |
Experimental Protocols
Protocol 1: General Procedure for Scale-Up of an Exothermic Reaction in EEP
-
Thermal Hazard Assessment:
-
Perform differential scanning calorimetry (DSC) or reaction calorimetry on the lab-scale reaction to determine the heat of reaction, onset temperature of decomposition, and maximum temperature of synthesis reaction (MTSR).
-
-
Pilot Plant Run (e.g., 10-50 L scale):
-
Use a geometrically similar reactor to the intended production scale vessel.
-
Equip the reactor with temperature and pressure sensors, and a robust cooling system.
-
Charge the reactor with this compound and the initial reactants under an inert atmosphere (e.g., nitrogen).
-
Slowly add the limiting reagent at a controlled rate, monitoring the internal temperature closely.
-
Record the temperature difference between the reactor and the cooling jacket to estimate the heat transfer coefficient.
-
Take samples periodically to monitor reaction progress and impurity formation by a suitable analytical method (e.g., HPLC, GC).
-
-
Data Analysis and Production Scale-Up:
-
Analyze the data from the pilot run to ensure that the heat removal capacity of the production-scale reactor is sufficient.
-
Model the reaction kinetics and heat transfer to predict the temperature profile at the production scale.
-
Finalize the standard operating procedure (SOP) for the production scale, including all safety precautions and emergency procedures.
-
Mandatory Visualization
Caption: Logical workflow of challenges encountered during reaction scale-up.
Caption: A general troubleshooting workflow for scale-up issues.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Runaway reaction hazard assessment for chemical processes safety | Chemical Engineering Transactions [cetjournal.it]
- 3. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 4. redox.com [redox.com]
- 5. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ETHYL-3-ETHOXYPROPIONATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. mdpi.com [mdpi.com]
- 8. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 9. scispace.com [scispace.com]
- 10. Computational Fluid Dynamics for Modeling of Hydrotreating Fixed-Bed Reactors: A Review [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. orbit.dtu.dk [orbit.dtu.dk]
- 14. ETHYL-3-ETHOXYPROPIONATE | Occupational Safety and Health Administration [osha.gov]
- 15. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
Validation & Comparative
A Comparative Analysis of Ethyl 3-ethoxypropionate and Other Ether-Ester Solvents for High-Performance Applications
In the pursuit of optimal performance and safety in research, development, and manufacturing, the selection of an appropriate solvent is a critical consideration for scientists and professionals in the pharmaceutical and chemical industries. Ethyl 3-ethoxypropionate (EEP), a slow-evaporating ether-ester solvent, has emerged as a versatile and effective option. This guide provides an objective comparison of EEP with other prominent ether-ester solvents, namely Propylene Glycol Methyl Ether Acetate (B1210297) (PMA) and Dibasic Esters (DBE), supported by physicochemical data and standardized experimental protocols.
Physicochemical Properties: A Side-by-Side Comparison
The performance of a solvent is largely dictated by its physical and chemical properties. The following table summarizes key comparative data for EEP, PMA, and DBE, offering a quantitative basis for selection.
| Property | This compound (EEP) | Propylene Glycol Methyl Ether Acetate (PMA) | Dibasic Ester (DBE) |
| CAS Number | 763-69-9[1][2] | 108-65-6[3] | 95481-62-2[4] |
| Molecular Weight ( g/mol ) | 146.18[1] | 132.16[3][5] | ~159-173 (mixture)[6] |
| Boiling Point (°C) | 165-172[2] | 146[3] | 196-225[4] |
| Flash Point (°C) | 59[2] | 42[3] | 100[7] |
| Density (g/cm³ at 25°C) | 0.95 | 0.967 (at 20°C)[3] | 1.092 (at 20°C)[7] |
| Vapor Pressure (mmHg at 25°C) | 1.5[2] | 2.8 (at 20°C)[3] | 0.2 (at 20°C)[7] |
| Viscosity (cP at 25°C) | 1.3[2] | 0.8[3] | Not readily available |
| Evaporation Rate (n-BuAc = 1) | 0.12[2] | 0.33[3] | Very slow |
| Solubility in Water (g/100mL at 25°C) | 1.6[2] | 16[3] | Slightly soluble[6] |
Performance Characteristics
This compound (EEP): EEP is characterized by its slow evaporation rate, which is advantageous in applications requiring excellent flow and leveling, such as high-performance coatings.[5][8][9] Its linear structure and central propionyl group contribute to a unique combination of properties, including good solvency for a wide range of polymers, low surface tension, and high electrical resistance.[8][9] These attributes make it particularly suitable for use in automotive and industrial coatings, as well as in cleaning agents and as a reaction solvent.[1] Furthermore, EEP is noted for yielding low polymer solution viscosities compared to other solvents with similar evaporation rates, which can be beneficial for achieving high solids content in formulations.[8][9]
Propylene Glycol Methyl Ether Acetate (PMA): PMA is a medium-evaporating solvent with a mild odor.[3] It exhibits strong solvency for a variety of resins, including acrylics, epoxies, and polyurethanes, making it a popular choice in paints, inks, and cleaners. Its miscibility with water is higher than that of EEP.[3]
Dibasic Esters (DBE): DBE is a mixture of dimethyl esters of adipic, glutaric, and succinic acids.[4][9] It is a high-boiling, slow-evaporating solvent with a low odor and is readily biodegradable.[4][9][10] DBEs are excellent solvents for a wide range of polymers and are often used in coil coatings, automotive coatings, and as a leveling agent.[9] Due to their low vapor pressure and high flash point, they are considered to have a favorable safety profile.[7][9]
Experimental Protocols
To provide a framework for the objective evaluation of these solvents, the following are detailed methodologies for key performance-related experiments.
Measurement of Polymer Solution Viscosity
Objective: To determine the viscosity of a polymer solution in a given solvent, which is indicative of the solvent's ability to reduce viscosity and can influence formulation solids content and application properties.
Apparatus:
-
Ubbelohde or similar capillary viscometer
-
Constant temperature water bath
-
Volumetric flasks and pipettes
-
Analytical balance
-
Timer
Procedure:
-
Solution Preparation: Prepare a stock solution of the polymer in the solvent of interest at a specific concentration (e.g., 1 g/dL). This is achieved by accurately weighing the polymer and dissolving it in a known volume of the solvent in a volumetric flask. Gentle agitation or rolling may be required to ensure complete dissolution.[11]
-
Viscometer Preparation: Clean the viscometer thoroughly and dry it completely.
-
Solvent Flow Time: Pipette a precise volume of the pure solvent into the viscometer. Equilibrate the viscometer in the constant temperature bath (e.g., 25°C ± 0.1°C) for a specified time (e.g., 10-15 minutes).
-
Measure the time it takes for the solvent to flow between the two marked points on the viscometer capillary. Repeat this measurement at least three times to ensure accuracy and calculate the average flow time (t₀).
-
Solution Flow Time: Empty and dry the viscometer. Pipette the same volume of the prepared polymer solution into the viscometer and allow it to equilibrate in the temperature bath.
-
Measure the flow time of the polymer solution (t) between the two marks, repeating the measurement for an average value.
-
Calculation of Relative and Reduced Viscosity:
-
Relative Viscosity (η_rel) = t / t₀
-
Reduced Viscosity (η_red) = (η_rel - 1) / c (where c is the concentration of the polymer in g/dL)
-
-
By measuring the reduced viscosity at several concentrations and extrapolating to zero concentration, the intrinsic viscosity can be determined, providing a measure of the polymer's molecular weight in that solvent.
Determination of Solvent Evaporation Rate
Objective: To compare the evaporation rates of different solvents under controlled conditions, which is crucial for controlling drying times and film formation in coatings and inks.
Apparatus:
-
Analytical balance with a draft shield
-
Shallow, flat-bottomed dish (e.g., aluminum pan)
-
Constant temperature and humidity chamber (optional, for high precision)
-
Airflow source with controlled velocity (optional)
-
Timer
Procedure:
-
Sample Preparation: Place a shallow dish on the analytical balance and tare it.
-
Add a specific volume or weight (e.g., 1 mL or 1 g) of the solvent to the dish.
-
Evaporation Measurement: Start the timer and record the mass of the solvent at regular intervals (e.g., every minute).
-
Continue recording the mass until the solvent has completely evaporated or for a predetermined period.
-
Data Analysis: Plot the mass of the solvent remaining versus time. The slope of this line represents the evaporation rate (in g/min or other appropriate units).
-
To determine the relative evaporation rate (RER), the experiment is repeated with a reference solvent (typically n-butyl acetate) under identical conditions. The RER is then calculated as:
-
RER = (Evaporation Rate of Sample Solvent) / (Evaporation Rate of n-Butyl Acetate)
-
Visualization of Solvent Selection Logic
The process of selecting a suitable solvent involves considering multiple interdependent factors. The following diagram illustrates the logical relationships in this decision-making process.
References
- 1. This compound | C7H14O3 | CID 12989 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Ethoxy Propionic Acid Ethyl Ester (EEP) Characteristics & Applications - 斯美特化学工业有限公司 [smartchemi.com]
- 3. monumentchemical.com [monumentchemical.com]
- 4. adakem.com [adakem.com]
- 5. Propylene glycol methyl ether acetate | C6H12O3 | CID 7946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. cleanersolutions.org [cleanersolutions.org]
- 7. solventsandpetroleum.com [solventsandpetroleum.com]
- 8. kinampark.com [kinampark.com]
- 9. jinbangch.com [jinbangch.com]
- 10. Dibasic Esters – Biodegradable Solvent for Sustainable Solutions [penpet.com]
- 11. spegroup.ru [spegroup.ru]
Ethyl 3-ethoxypropionate: A Safer, High-Performance Alternative to Ethyl Glycol Acetate in Research and Development
For researchers, scientists, and drug development professionals seeking safer and effective solvent alternatives, Ethyl 3-ethoxypropionate (EEP) presents a compelling option over the traditionally used ethyl glycol acetate (B1210297) (EGA). This guide provides an objective comparison of the performance and safety profiles of these two solvents, supported by experimental data, to inform your solvent selection process in sensitive applications.
This compound is a slow-evaporating ether-ester solvent recognized for its excellent solvency for a wide range of polymers, moderate odor, and, most notably, its favorable safety profile.[1][2] In contrast, ethyl glycol acetate, while an effective solvent, raises significant health concerns, particularly regarding reproductive toxicity.[3][4]
Performance Characteristics: A Side-by-Side Comparison
The selection of a solvent in research and drug development hinges on its physical and chemical properties. Below is a summary of key performance indicators for EEP and EGA.
| Property | This compound (EEP) | Ethyl Glycol Acetate (EGA) | References |
| Molecular Formula | C7H14O3 | C6H12O3 | [5][6] |
| Molecular Weight | 146.18 g/mol | 132.16 g/mol | [3][5] |
| Boiling Point | 166-172 °C | 156 °C | [3] |
| Flash Point | 58 °C | 51 °C | [3] |
| Relative Evaporation Rate (n-butyl acetate = 1) | 0.1 - 0.12 | 0.2 | [3][7][8] |
| Vapor Pressure @ 25°C | 2.0 hPa | 2.34 mmHg | [3] |
| Density @ 20°C | 0.93 - 0.95 g/cm³ | 0.975 g/cm³ | [3] |
Solvency Power: A Deeper Dive with Hansen Solubility Parameters
Hansen Solubility Parameters (HSP) are a crucial tool for predicting the compatibility of a solvent with a particular material. The parameters are based on the energy of vaporization of a liquid and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH). A smaller distance between the HSP values of a solvent and a solute indicates a higher likelihood of dissolution.
| Hansen Solubility Parameter | This compound (EEP) | Ethyl Glycol Acetate (EGA) | References |
| Dispersion (δD) (MPa)½ | 16.2 | ~15.8 | [9][10] |
| Polar (δP) (MPa)½ | 3.3 | ~5.3 | [9][10] |
| Hydrogen Bonding (δH) (MPa)½ | 8.8 | ~7.2 | [9][10] |
| Total (δ) (MPa)½ | 18.7 | ~18.1 | [9][10] |
Note: The values for Ethyl Glycol Acetate are estimated from graphical representations and should be considered approximate.
The Critical Difference: A Comparative Look at Safety and Toxicity
The most significant advantage of this compound over ethyl glycol acetate lies in its superior safety profile. EGA is classified with significant health hazards, including reproductive toxicity, which necessitates stringent handling procedures and limits its application in environments where worker safety is paramount.
| Safety & Toxicity Metric | This compound (EEP) | Ethyl Glycol Acetate (EGA) | References |
| Oral LD50 (rat) | 3200 - 5000 mg/kg | 2700 mg/kg | [4][11][12] |
| Dermal LD50 (rabbit) | >9500 - 10000 mg/kg | 10000 - 10500 µL/kg | [3][4][11][12] |
| Inhalation LC50 (rat) | >5.96 mg/L (6h) | 12.1 mg/L (8h) | [4][11] |
| Reproductive Toxicity | Not classified as a reproductive toxin | May damage fertility or the unborn child | [3][4][12][13] |
| OSHA PEL (8-hr TWA) | Not listed | 100 ppm | [1][14][15] |
| NIOSH REL (10-hr TWA) | Not listed | 0.5 ppm | [1][13][14] |
| ACGIH TLV (8-hr TWA) | Not listed | 5 ppm | [1][13][14] |
This stark contrast in toxicity, particularly the reproductive hazards associated with EGA, underscores the importance of considering EEP as a safer alternative in laboratory and manufacturing settings.
Caption: Comparative Safety Profiles of EEP and EGA.
Experimental Protocols for Solvent Evaluation
To ensure the selection of the most appropriate solvent for a specific application, a series of standardized experimental protocols should be followed.
Determination of Relative Evaporation Rate
Objective: To compare the time it takes for a solvent to evaporate under controlled conditions relative to a standard solvent (n-butyl acetate).
Methodology:
-
Place a known volume (e.g., 0.5 mL) of the test solvent onto a filter paper suspended on a wire hook in a fume hood with a constant airflow.
-
Start a stopwatch simultaneously.
-
Record the time taken for the solvent to completely evaporate, as indicated by the disappearance of the wet spot.
-
Repeat the procedure with n-butyl acetate as the reference solvent.
-
Calculate the relative evaporation rate using the formula: Relative Evaporation Rate = (Time for n-butyl acetate to evaporate) / (Time for test solvent to evaporate)
Evaluation of Solvency Power (Kauri-Butanol Value)
Objective: To determine the relative solvency power of a hydrocarbon solvent. A higher Kauri-Butanol (KB) value indicates a stronger solvency power.
Methodology:
-
Prepare a standard solution of Kauri resin in n-butanol.
-
Titrate a known volume of the Kauri-butanol solution with the test solvent at a constant temperature (25°C).
-
The endpoint of the titration is reached when the solution becomes cloudy or turbid and a defined standard of print cannot be read through the solution.
-
Record the volume of the test solvent required to reach the endpoint.
-
The Kauri-Butanol value is calculated based on the volume of titrant used.
Acute Toxicity Assessment (LD50/LC50)
Objective: To determine the median lethal dose (LD50) or lethal concentration (LC50) of a solvent, providing a measure of its acute toxicity. These studies are typically conducted by specialized toxicology laboratories following established regulatory guidelines (e.g., OECD Test Guidelines).
Methodology (General Overview):
-
Oral LD50: A group of laboratory animals (e.g., rats) is administered the solvent orally at different dose levels. The dose at which 50% of the animals die within a specified period is determined.
-
Dermal LD50: The solvent is applied to the skin of a group of animals (e.g., rabbits) at various concentrations. The dose that results in the death of 50% of the animals is calculated.
-
Inhalation LC50: Animals (e.g., rats) are exposed to different concentrations of the solvent vapor in an inhalation chamber for a set duration. The concentration that is lethal to 50% of the animals is determined.
Caption: A Generalized Experimental Workflow for Solvent Selection.
Conclusion
The data presented in this guide demonstrates that this compound is a viable and safer alternative to ethyl glycol acetate for a wide range of applications in research and development. Its favorable safety profile, particularly the absence of reproductive toxicity concerns, combined with its effective solvency and desirable evaporation characteristics, make it an excellent choice for organizations committed to enhancing workplace safety and minimizing environmental impact without compromising on performance. For scientists and professionals in drug development, the adoption of EEP can lead to a safer laboratory environment and streamlined compliance with health and safety regulations.
References
- 1. 2-Ethoxyethyl acetate - IDLH | NIOSH | CDC [cdc.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. exirpouyan.com [exirpouyan.com]
- 5. PREC EEP Solvent | this compound | CAS#763-69-9 [prechems.com]
- 6. Ethyl Glycol Acetate - KH Chemicals [khchemicals.com]
- 7. static.richelieu.com [static.richelieu.com]
- 8. dispersetech.com [dispersetech.com]
- 9. productcatalog.eastman.com [productcatalog.eastman.com]
- 10. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]
- 11. fishersci.com [fishersci.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. nj.gov [nj.gov]
- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - 2-Ethoxyethyl acetate [cdc.gov]
Ethyl 3-ethoxypropionate: A Performance Evaluation in High-Solids Coatings
In the ever-evolving landscape of high-solids coatings, the choice of solvent plays a pivotal role in achieving desired application properties and final film performance. Ethyl 3-ethoxypropionate (EEP), a slow-evaporating ether-ester solvent, has emerged as a high-performance option, offering a unique combination of benefits for formulators. This guide provides an objective comparison of EEP's performance against common alternative solvents, supported by experimental data and detailed testing protocols.
Executive Summary
This compound stands out for its ability to improve the flow and leveling of high-solids coatings, reduce defects, and offer a favorable safety and environmental profile.[1][2][3] Its slow evaporation rate and strong solvency power contribute to superior film formation and appearance.[1][2][3] This guide will delve into a comparative analysis of EEP against other common solvents like Propylene Glycol Methyl Ether Acetate (PMA) and Diacetone Alcohol (DAA), focusing on key performance indicators such as viscosity reduction, drying time, and final film properties.
Comparative Performance Data
The following tables summarize the performance of this compound in comparison to other industry-standard solvents in high-solids coating formulations.
Table 1: Solvent Properties
| Property | This compound (EEP) | Propylene Glycol Methyl Ether Acetate (PMA) | Diacetone Alcohol (DAA) |
| CAS Number | 763-69-9 | 108-65-6 | 123-42-2 |
| Boiling Point (°C) | 165-172[4] | 146[5] | 166 |
| Evaporation Rate (n-BuAc=1) | 0.19 | 0.3 | 0.14 |
| Flash Point (°C) | 58 | 42 | 58 |
| Surface Tension (dynes/cm) | 27.3 | 26.6 | 30.0 |
| Viscosity (cP at 25°C) | 1.2[4] | 1.1[5] | 2.9 |
| Hansen Solubility Parameter (MPa¹/²) | 17.6 | 18.1 | 20.9 |
Table 2: Performance in High-Solids Acrylic Resin
This table presents a comparison of the dissolving power of various solvents for an acrylic resin, as indicated by rotational viscosity at 25°C. Lower viscosity indicates stronger solvency.
| Solid Content (%) | EEP Viscosity (mPa·s) | PMA Viscosity (mPa·s) |
| 10% | Similar to PMA | Similar to EEP |
| 20% | Similar to PMA | Similar to EEP |
| 30% | Lower than PMA below 60°C | Higher than EEP below 60°C |
| 40% | Lower than PMA | Higher than EEP |
| 50% | Lower than PMA | Higher than EEP |
Data adapted from a study by PREC Investigates Acrylic Resin Solubility in Different Solvents.[6] At solid contents of 30% and higher, EEP and MMP (3-Methoxypropyl Propionate) demonstrated better dissolving capabilities than PMA.[6]
Table 3: Film Properties in a High-Solids Coating
| Property | Formulation with EEP | Formulation with PMA | Formulation with DAA |
| Viscosity at Application (sec, Ford Cup #4) | Lower | Higher | Higher |
| Set-to-Touch Time (minutes) | Longer | Shorter | Moderate |
| Through-Dry Time (hours) | Longer | Shorter | Moderate |
| Pendulum Hardness (seconds) | High | High | Slightly Lower |
| Gloss (60°) | Excellent | Good | Good |
| Adhesion (Cross-hatch) | Excellent | Excellent | Excellent |
Key Performance Attributes of EEP
Viscosity Reduction: EEP's linear structure and ether-ester functionality contribute to effective viscosity reduction in high-solids formulations.[7][8] This allows for higher solids content while maintaining a sprayable viscosity, leading to lower VOC emissions.
Flow and Leveling: The slow evaporation rate of EEP provides an extended open time for the coating to flow and level, resulting in a smoother, high-gloss finish with reduced orange peel and other surface defects.[1][2][3]
Solvent Release: Despite its slow evaporation, EEP exhibits good solvent release from the coating film, which is crucial for achieving good hardness and block resistance.[9]
Blush Resistance: EEP's low water solubility and slow evaporation rate contribute to excellent blush resistance, particularly in humid conditions.[1]
High Electrical Resistance: EEP possesses high electrical resistivity, making it a suitable solvent for electrostatic spray applications.[4][10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the performance evaluation of solvents in high-solids coatings. These protocols are based on internationally recognized ASTM standards.
Viscosity Measurement
The viscosity of the coating formulations is determined using a Ford Cup #4 at a controlled temperature of 25°C. The time it takes for a specified volume of the coating to flow through the orifice is measured in seconds. This provides a comparative measure of the coating's consistency for application.
Drying Time
The drying time of the applied coating film is assessed according to ASTM D1640 / D1640M - 14 .[11][12][13][14] This involves determining the "Set-to-Touch" time, where the film is lightly touched with a finger and no coating adheres, and the "Through-Dry" time, where the film is firm and not marred by pressure.
Pendulum Hardness
The hardness of the cured coating film is measured using a pendulum hardness tester in accordance with ASTM D4366 - 16 .[15][16][17][18] The time it takes for the amplitude of the pendulum's swing to decrease from a specified angle to a lower angle is recorded. A longer damping time indicates a harder surface.
Specular Gloss
The gloss of the coating surface is measured using a glossmeter at a 60° angle, following the procedure outlined in ASTM D523 - 14 .[19][20][21][22][23] The instrument measures the amount of light reflected from the surface at a specific angle.
Adhesion
The adhesion of the coating to the substrate is evaluated using the cross-hatch adhesion test as described in ASTM D3359 . A more quantitative assessment can be performed using the scrape adhesion method outlined in ASTM D2197 - 16 .[24][25][26][27][28] This test involves applying increasing loads to a stylus until the coating is removed from the substrate.
Volatile Content
The percentage of volatile organic compounds (VOCs) in the coating is determined by ASTM D2369 - 20 .[29][30][31][32][33] A weighed sample of the coating is heated in an oven at a specific temperature for a set period, and the weight loss is measured to calculate the volatile content.
Visualizations
Experimental Workflow for Solvent Performance Evaluation
Caption: Workflow for evaluating solvent performance in high-solids coatings.
Logical Relationship in High-Solids Coating Formulation
Caption: Key benefits of EEP in high-solids coating formulations.
Conclusion
This compound demonstrates significant advantages as a solvent in high-solids coatings. Its ability to effectively reduce viscosity, improve flow and leveling, and contribute to a high-quality film finish makes it a compelling choice for formulators aiming to meet stringent performance and environmental regulations. While its slower drying time compared to some faster-evaporating solvents should be considered in the overall formulation and curing process, the benefits it offers in terms of application ease and final appearance are substantial. The experimental data, though not exhaustive in a single direct comparison, consistently points towards EEP's superior performance in key areas of high-solids coating technology.
References
- 1. EEP solvent (this compound) | Eastman [eastman.com]
- 2. This compound (EEP) High-Performance Coatings & Inks [chemicalsunited.com]
- 3. Silver Fern Chemical Supplies High-Purity this compound for Industrial Use [silverfernchemical.com]
- 4. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 5. dow.com [dow.com]
- 6. PREC Investigates Acrylic Resin Solubility in Different Solvents - PREC [prechems.com]
- 7. UCAR™ Ester EEP | Dow Inc. [dow.com]
- 8. dow.com [dow.com]
- 9. kjchemicals.co.kr [kjchemicals.co.kr]
- 10. High quality Ethyl-3-Ethoxypropionate (EEP) - a Proven Solvent. [penpet.com]
- 11. store.astm.org [store.astm.org]
- 12. scribd.com [scribd.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. store.astm.org [store.astm.org]
- 15. store.astm.org [store.astm.org]
- 16. industrialphysics.com [industrialphysics.com]
- 17. lr-test.com [lr-test.com]
- 18. standards.iteh.ai [standards.iteh.ai]
- 19. store.astm.org [store.astm.org]
- 20. kelid1.ir [kelid1.ir]
- 21. micomlab.com [micomlab.com]
- 22. industrialphysics.com [industrialphysics.com]
- 23. scribd.com [scribd.com]
- 24. store.astm.org [store.astm.org]
- 25. tr.psgraw.com [tr.psgraw.com]
- 26. Test Methods for Coating Adhesion | Resources | DeFelsko [defelsko.com]
- 27. ASTM D2197-2022 "Standard Test Method for Adhesion of Organic Coatings by Scrape Adhesion" | NBCHAO [en1.nbchao.com]
- 28. webstore.ansi.org [webstore.ansi.org]
- 29. store.astm.org [store.astm.org]
- 30. infinitalab.com [infinitalab.com]
- 31. ASTM D2369: Why It Matters For Coatings [croccoatings.com]
- 32. scribd.com [scribd.com]
- 33. standards.iteh.ai [standards.iteh.ai]
Validating the Purity of Electronic Grade Ethyl 3-ethoxypropionate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced world of electronics manufacturing and pharmaceutical development, the purity of solvents is paramount. Ethyl 3-ethoxypropionate (EEP), a slow-evaporating ether-ester solvent, has gained prominence in these fields, particularly in photolithography processes for semiconductor and microelectronics fabrication. Its excellent solvency for a wide range of polymers, moderate odor, and desirable flow and leveling properties make it a valuable component in photoresist formulations. However, to ensure process consistency, device reliability, and product safety, rigorous validation of its purity is essential.
This guide provides a comprehensive comparison of electronic grade this compound with a common alternative, Propylene glycol methyl ether acetate (B1210297) (PGMEA). It includes detailed experimental protocols for purity validation, quantitative data for comparison, and visual workflows to aid in solvent selection and quality control.
Comparative Analysis of Electronic Grade Solvents: EEP vs. PGMEA
The selection of a solvent for electronic applications is a critical decision that can impact the performance and reliability of the final product. The following tables provide a comparative overview of the key physical and chemical properties, as well as typical purity specifications, for electronic grade this compound and Propylene glycol methyl ether acetate.
Table 1: Physical and Chemical Properties of EEP and PGMEA
| Property | This compound (EEP) | Propylene glycol methyl ether acetate (PGMEA) |
| CAS Number | 763-69-9 | 108-65-6 |
| Molecular Formula | C₇H₁₄O₃ | C₆H₁₂O₃ |
| Molecular Weight | 146.18 g/mol | 132.16 g/mol |
| Boiling Point | 165-172 °C[1] | 146 °C |
| Flash Point | 58 °C[2] | 42 °C |
| Density (at 25 °C) | 0.950 g/cm³ | 0.965 g/cm³ |
| Surface Tension (at 25 °C) | 27.5 mN/m | 26.6 mN/m |
| Evaporation Rate (n-BuAc = 1) | 0.19 | 0.33 |
| Water Solubility | 5.4 g/100 mL | 19.8 g/100 mL |
Table 2: Typical Purity and Impurity Specifications for Electronic Grade Solvents
| Specification | Electronic Grade EEP | Electronic Grade PGMEA |
| Purity (by GC) | ≥ 99.5%[2] | ≥ 99.5% |
| Water Content | ≤ 0.05%[2] | ≤ 0.05% |
| Acidity (as acetic acid) | ≤ 0.02%[3] | ≤ 0.02% |
| Trace Metals | ||
| Aluminum (Al) | < 10 ppb | < 10 ppb |
| Calcium (Ca) | < 10 ppb | < 10 ppb |
| Chromium (Cr) | < 5 ppb | < 5 ppb |
| Copper (Cu) | < 5 ppb | < 5 ppb |
| Iron (Fe) | < 10 ppb | < 10 ppb |
| Lead (Pb) | < 10 ppb | < 10 ppb |
| Magnesium (Mg) | < 5 ppb | < 5 ppb |
| Manganese (Mn) | < 5 ppb | < 5 ppb |
| Nickel (Ni) | < 5 ppb | < 5 ppb |
| Potassium (K) | < 10 ppb | < 10 ppb |
| Sodium (Na) | < 10 ppb | < 10 ppb |
| Zinc (Zn) | < 5 ppb | < 5 ppb |
Experimental Protocols for Purity Validation
The accurate determination of purity and trace impurities in electronic grade solvents is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering both high separation efficiency and definitive identification of components.
Protocol 1: Purity Assay and Identification of Organic Impurities by GC-MS
This protocol outlines a general method for the determination of the purity of this compound and the identification of potential organic impurities, such as unreacted starting materials (ethanol, ethyl acrylate) and by-products from synthesis.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary GC column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Autosampler
Reagents and Materials:
-
Electronic grade this compound sample
-
High-purity helium (carrier gas)
-
Certified reference standards for potential impurities (e.g., ethanol, ethyl acrylate)
GC-MS Conditions:
| Parameter | Value |
| Gas Chromatograph | |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temp: 50 °C, hold for 2 min |
| Ramp: 10 °C/min to 250 °C | |
| Hold at 250 °C for 5 min | |
| Mass Spectrometer | |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Range | m/z 35-350 |
| Scan Rate | 2 scans/sec |
Procedure:
-
Sample Preparation: Directly inject the electronic grade EEP sample without dilution.
-
Analysis: Inject the sample into the GC-MS system and acquire the data according to the specified conditions.
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of EEP as the area percentage of the main peak relative to the total area of all peaks.
-
Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST) and by comparing their retention times with those of certified reference standards.
-
Quantify impurities using a calibration curve prepared from the reference standards.
-
Protocol 2: Determination of Trace Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Trace metal contamination can be detrimental to semiconductor device performance. ICP-MS is the industry-standard technique for quantifying trace metals at parts-per-billion (ppb) levels.
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)
-
Sample introduction system suitable for organic solvents
Reagents and Materials:
-
Electronic grade this compound sample
-
Multi-element organometallic standards
-
High-purity organic solvent for dilution (e.g., semiconductor-grade xylene or kerosene)
ICP-MS Conditions:
Consult the instrument manufacturer's recommendations for organic solvent analysis. Key parameters to optimize include:
-
Nebulizer gas flow rate
-
Plasma power
-
Lens voltages
-
Collision/reaction cell gas flow (if applicable)
Procedure:
-
Sample Preparation: Dilute the EEP sample with a suitable high-purity organic solvent to a concentration appropriate for the ICP-MS instrument (typically a 10 to 100-fold dilution).
-
Calibration: Prepare a series of calibration standards by diluting the multi-element organometallic standards in the same high-purity organic solvent.
-
Analysis: Introduce the blank, calibration standards, and the diluted sample into the ICP-MS and acquire the data for the target elements.
-
Data Analysis: Construct a calibration curve for each element and use it to determine the concentration of trace metals in the EEP sample.
Visualizing Workflows and Logical Relationships
To aid in the understanding of the processes involved in validating and selecting high-purity solvents, the following diagrams have been created using the DOT language.
Caption: Workflow for the purity validation of electronic grade this compound.
Caption: Decision tree for selecting a solvent for electronic manufacturing applications.
Conclusion
The validation of purity for electronic grade this compound is a critical step in ensuring the quality and reliability of high-technology products. This guide provides a framework for this validation process through a comparative analysis with a common alternative, PGMEA, and detailed analytical protocols. By implementing rigorous testing and a systematic approach to solvent selection, researchers, scientists, and drug development professionals can mitigate risks associated with impurities and enhance the performance of their processes and products. The provided workflows offer a visual representation of the key decision points in the validation and selection of these essential high-purity solvents.
References
A Comparative Guide to Spectroscopic Methods for Determining Ethyl 3-ethoxypropionate Purity
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of Ethyl 3-ethoxypropionate, a widely used solvent in coatings, inks, and various industrial processes, rigorous purity assessment is paramount to ensure product quality, consistency, and safety. This guide provides an objective comparison of three common spectroscopic methods for determining the purity of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the most suitable technique for their specific analytical needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative performance characteristics of GC-FID, qNMR, and FTIR for the purity determination of this compound. These values are based on a combination of literature data for similar compounds and specific findings for this compound.
| Parameter | Gas Chromatography-FID (GC-FID) | Quantitative NMR (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation by volatility and polarity, detection by ion current | Signal intensity proportional to the number of nuclei | Absorption of infrared radiation by molecular vibrations |
| Purity Range | 98-100% | 98-100% | Qualitative to semi-quantitative |
| Accuracy | High | Very High | Moderate |
| Precision (RSD) | < 1% | < 0.5% | 1-5% |
| Limit of Detection (LOD) | Low ppm levels | ~0.05% | ~0.1% |
| **Limit of Quantitation (LO |
A Comparative Analysis of the Evaporation Rate of Ethyl 3-Ethoxypropionate (EEP) and Other Common Solvents
For Researchers, Scientists, and Drug Development Professionals
In numerous scientific applications, particularly in the formulation of coatings, inks, and pharmaceuticals, the evaporation rate of a solvent is a critical parameter that influences drying time, film formation, and overall product performance. Ethyl 3-ethoxypropionate (EEP) is a slow-evaporating ether-ester solvent known for its excellent solvency and compatibility with a wide range of polymers.[1] This guide provides a comparative study of the evaporation rate of EEP against other common solvents, supported by quantitative data and standardized experimental protocols.
Data Presentation: Evaporation Rates of Common Solvents
The following table summarizes the relative evaporation rates of EEP and other solvents. The rates are indexed relative to n-Butyl Acetate (B1210297), which is assigned a standard evaporation rate of 1. A value less than 1 indicates a slower evaporation rate, while a value greater than 1 signifies a faster evaporation rate.
| Solvent | Chemical Class | Relative Evaporation Rate (n-Butyl Acetate = 1) |
| Acetone | Ketone | 11.6 |
| Methyl Ethyl Ketone (MEK) | Ketone | 5.8 |
| Ethyl Acetate | Ester | 5.5 |
| Isopropyl Acetate | Ester | 4.6 |
| tert-Butyl Acetate | Ester | 2.8 |
| Ethanol | Alcohol | 2.8 |
| Isopropanol | Alcohol | 2.1 |
| Methyl Isobutyl Ketone (MIBK) | Ketone | 1.6 |
| sec-Butanol | Alcohol | 1.2 |
| n-Butyl Acetate | Ester | 1 |
| iso-Butanol | Alcohol | 0.6 |
| Xylene | Aromatic Hydrocarbon | 0.6 |
| n-Butanol | Alcohol | 0.45 |
| Propylene Glycol Monomethyl Ether Acetate (PGMEA) | Glycol Ether Ester | 0.34 |
| Water | Inorganic | 0.36 |
| Cyclohexanone | Ketone | 0.23 |
| Propylene Glycol n-Propyl Ether (PnP) | Glycol Ether | 0.21 |
| Aromatic 100 | Aromatic Hydrocarbon | 0.2 |
| Diacetone Alcohol | Ketone | 0.14 |
| This compound (EEP) | Ether Ester | 0.12 |
| Mineral Spirits | Aliphatic Hydrocarbon | 0.1 |
| Ethylene Glycol Monobutyl Ether (EGMBE) | Glycol Ether | 0.06 |
| Isophorone | Ketone | 0.05 |
| Kerosene | Aliphatic Hydrocarbon | 0.02 |
| Texanol | Ester Alcohol | 0.002 |
Data sourced from a compilation of common solvent properties.
Experimental Protocols
The determination of the evaporation rates of volatile liquids is conducted following standardized methods to ensure reproducibility and comparability of results. The most widely recognized protocol is ASTM D3539, "Standard Test Methods for Evaporation Rates of Volatile Liquids by Shell Thin-Film Evaporometer".
Summary of ASTM D3539 Method:
The core of this method involves measuring the time it takes for a specified volume of a solvent to evaporate from a filter paper disk under controlled conditions.
Key Experimental Steps:
-
Apparatus: A Shell Thin-Film Evaporometer is used. This apparatus consists of a cabinet with a controlled environment, a sensitive balance from which a filter paper disk is suspended, and a system for delivering a steady flow of dried air or nitrogen.
-
Controlled Conditions: The temperature within the cabinet is maintained at 25°C, and a known rate of dried air or nitrogen is passed through it.
-
Sample Application: A precise volume of the solvent to be tested is dispensed onto the filter paper disk using a syringe.
-
Data Collection: The loss of weight of the filter paper and the evaporating solvent is continuously monitored and recorded against time.
-
Calculation of Relative Evaporation Rate: The time required for 90% of the solvent by weight to evaporate is determined. The relative evaporation rate is then calculated by comparing the 90% evaporation time of the test solvent to that of n-butyl acetate (99% ester), which serves as the reference standard.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the experimental workflow for determining the evaporation rate of a solvent according to the ASTM D3539 standard.
Caption: Workflow for Determining Solvent Evaporation Rate via ASTM D3539.
References
A Comparative Analysis of Ethyl 3-ethoxypropionate's Solvency Power for Key Industrial Polymers
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent is a critical factor influencing the performance and stability of polymer-based formulations. This guide provides an objective comparison of the solvency power of Ethyl 3-ethoxypropionate (EEP) against other common solvents for a range of industrially significant polymers, supported by experimental data and detailed methodologies.
This compound, a slow-evaporating ether-ester solvent, is recognized for its excellent solvency for a wide variety of resins, making it a valuable component in coatings, inks, and pharmaceutical applications.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] Its favorable safety profile and performance characteristics have positioned it as a viable alternative to more hazardous solvents. This guide delves into a data-driven assessment of its capabilities with acrylic resins, cellulose (B213188) acetate (B1210297) butyrate, nitrocellulose, and polyesters.
Solvency Power Assessment: A Multi-faceted Approach
The effectiveness of a solvent is not determined by a single metric but by a combination of factors including dissolution rate, viscosity reduction, and the thermodynamic compatibility between the solvent and the polymer. A powerful tool for predicting this compatibility is the use of Hansen Solubility Parameters (HSP), which are based on the principle that "like dissolves like."[11] These parameters quantify the cohesive energy of a substance in terms of dispersion (δD), polar (δP), and hydrogen bonding (δH) forces. When the HSP values of a solvent and a polymer are close, they are more likely to be miscible.
Hansen Solubility Parameters of this compound and Selected Polymers
| Substance | Dispersion (δD) MPa½ | Polar (δP) MPa½ | Hydrogen Bonding (δH) MPa½ |
| This compound (EEP) | 16.2 | 3.3 | 8.8 |
| Nitrocellulose (12.2% N) | 15.5 | 13.7 | 8.8 |
| Nitrocellulose (13.4% N) | 15.5 | 13.7 | 8.8 |
Note: Hansen Solubility Parameters for Cellulose Acetate Butyrate and Polyesters can vary significantly depending on their specific composition (e.g., acetyl/butyryl ratio, monomer composition). Researchers should consult specific material datasheets for the most accurate values.
Comparative Performance Analysis
Acrylic Resins
A study comparing the dissolving power of five solvents for acrylic resin revealed that at resin solid contents between 30-50%, this compound (EEP) and 3-Methoxypropyl Propionate (MMP) demonstrated superior performance compared to Propylene Glycol Methyl Ether Acetate (PMA). For solid contents in the 10-20% range, EEP, MMP, and PMA showed similar dissolving capabilities.
| Solid Content | Temperature Range (°C) | Performance Ranking |
| 10% | < 35 | MMP/EEP > PMA/MAK/BA |
| 10% | 35-65 | MMP/EEP/PMA/MAK > BA |
| 20% | 15-65 | MMP/EEP/PMA/MAK > BA |
| 30% | < 60 | MMP > EEP > PMA |
| 30% | > 45 | MAK > MMP/EEP/PMA |
| 40% | 45-65 | MAK > EEP > MMP > PMA > BA |
| ≥ 50% | 15-65 | Incomplete dissolution in all solvents |
Data adapted from a study on acrylic resin solubility.
Cellulose Acetate Butyrate (CAB)
Nitrocellulose
Research has established the Hansen Solubility Parameters for nitrocellulose with varying nitrogen content.[5][10] The determined HSP values for both 12.2% and 13.4% nitrogen content nitrocellulose are provided in the table above. The similarity in the dispersion and hydrogen bonding parameters between EEP and nitrocellulose suggests a strong affinity and good solvency. For instance, successful printing of 12.2% and 13.4% nitrocellulose has been achieved using solvent/antisolvent mixtures, highlighting the importance of optimizing solvent blends based on HSP.[5][10]
Polyesters
The solvency of polyesters is highly dependent on their specific chemical composition. While comprehensive comparative data for EEP is limited, its general classification as a good solvent for polyester (B1180765) resins in the coatings industry is well-documented.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25]
Experimental Protocols
To facilitate further research and comparative analysis, the following section outlines standardized methodologies for key solvency experiments.
Determination of Polymer Dissolution Time
A rapid and effective method to determine the dissolution time of a polymer involves monitoring the change in viscosity of the solution over time.
Apparatus:
-
Magnetic stirrer with a stir bar
-
Beaker
-
Viscometer (e.g., Brookfield or rotational viscometer)
-
Timer
Procedure:
-
Prepare a polymer solution of a specific concentration (e.g., 5000 mg/L) in the test solvent at a controlled temperature (e.g., 45°C) and stirring speed (e.g., 200 r/min).[4]
-
At regular intervals (e.g., every 5 minutes), take a sample of the solution and measure its viscosity.
-
Continue measurements until the viscosity of three consecutive samples shows minimal change.[4]
-
Plot the viscosity as a function of time. The point at which the viscosity plateaus indicates the approximate dissolution time.
Measurement of Solution Viscosity (Ball-Drop Method - ASTM D1343)
This standard test method provides a simple means of determining the viscosity of cellulose derivatives.[1][2][26]
Apparatus:
-
Constant-temperature water bath
-
Viscosity tube (glass tube with reference marks)
-
Steel balls of a specified diameter and density
-
Timer accurate to 0.1 seconds
Procedure:
-
Prepare a solution of the cellulose derivative in the desired solvent at a specified concentration.
-
Place the viscosity tube containing the solution in the constant-temperature bath until it reaches thermal equilibrium.
-
Carefully drop a steel ball into the center of the tube.
-
Measure the time it takes for the ball to travel between the two reference marks on the tube.
-
The viscosity can be calculated from the time of fall, the density of the ball and the solution, and the dimensions of the tube and ball.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solvent selection and solvency testing, the following diagrams are provided.
Caption: Logical workflow for solvent selection.
Caption: Experimental workflow for solvency assessment.
Conclusion
This compound demonstrates strong solvency for a range of polymers, particularly acrylic resins. Its favorable physical properties and safety profile make it a compelling choice for various applications. While existing data provides a strong indication of its performance, further quantitative, comparative studies, especially for nitrocellulose, cellulose acetate butyrate, and specific polyester resins, would provide a more complete picture for formulators. The experimental protocols outlined in this guide offer a framework for conducting such assessments in a standardized and reproducible manner. The use of Hansen Solubility Parameters serves as a valuable predictive tool to streamline the solvent selection process, saving time and resources in formulation development.
References
- 1. store.astm.org [store.astm.org]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. store.astm.org [store.astm.org]
- 4. A Method for Rapid Determination of Polymer Dissolution Time [scirp.org]
- 5. Hansen Solubility Parameters of Nitrocellulose and Application toward Printable Energetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scirp.org [scirp.org]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Surface Free Energy Components by Polar/Dispersion and AcidâBase Analyses; and Hansen Solubility Parameters for Various Polymers [accudynetest.com]
- 9. Understanding the Dissolution Kinetics of a DINCH Plasticized PVC: Experimental Design and Applied Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Carboxymethyl Cellulose Acetate Butyrate: A Review of the Preparations, Properties, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. daicel.com [daicel.com]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Solubility Behaviour of Cellulose Acetate Butyrate in Mixture of Solvents | Semantic Scholar [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. US2159384A - Ethyl cellulose-nitrocellulose composition - Google Patents [patents.google.com]
- 20. scribd.com [scribd.com]
- 21. researchgate.net [researchgate.net]
- 22. umpir.ump.edu.my [umpir.ump.edu.my]
- 23. researchgate.net [researchgate.net]
- 24. US20020137972A1 - Methyl propyl ketone peroxide formulations and their use in processes to cure unsaturated polyester resins - Google Patents [patents.google.com]
- 25. researchgate.net [researchgate.net]
- 26. standards.iteh.ai [standards.iteh.ai]
A Head-to-Head Battle of Solvents: Benchmarking Ethyl 3-ethoxypropionate (EEP) Against PGMEA in Coatings
In the dynamic landscape of coating formulations, the choice of solvent is a critical determinant of performance, application ease, and final film properties. For researchers and formulators, Propylene Glycol Monomethyl Ether Acetate (PGMEA) has long been a benchmark solvent. However, Ethyl 3-ethoxypropionate (EEP) is emerging as a formidable alternative, offering a unique combination of properties that merit a comprehensive evaluation. This guide provides an objective, data-driven comparison of EEP and PGMEA to inform solvent selection in high-performance coating applications.
Executive Summary: Key Performance Indicators
A direct comparison of the physical and performance properties of EEP and PGMEA reveals distinct profiles that make each suitable for different formulation strategies. EEP is characterized by its slower evaporation rate and lower surface tension, which can be advantageous for achieving superior flow and leveling. PGMEA, while also a slow-evaporating solvent, has a slightly faster evaporation rate.
| Property | This compound (EEP) | Propylene Glycol Monomethyl Ether Acetate (PGMEA) | Unit |
| Molecular Weight | 146.18 | 132.16 | g/mol |
| Boiling Point | 165 - 172[1] | 146[2][3] | °C |
| Flash Point | 58 - 61 | 42 - 49 | °C |
| Evaporation Rate | 0.1 - 0.12[1][2][4] | 0.33 - 0.34[5][6] | (n-Butyl Acetate = 1) |
| Viscosity @ 25°C | 1.2 - 1.3[1][7] | 0.8[5] | cP (mPa·s) |
| Surface Tension @ 20-25°C | 27.0 - 28.1[1][2][7][8] | 26.9[5] | dynes/cm |
| Density @ 20-25°C | 0.948 - 0.953[1][9] | 0.967[5] | g/cm³ |
| Water Solubility @ 20°C | 5.2 - 5.41[7][10] | 16[5] | % by wt |
| Electrical Resistivity | >1000[1] | High | MΩ·m |
Deep Dive into Performance Attributes
Evaporation Rate and Flow & Leveling:
EEP's significantly slower evaporation rate (0.1-0.12 vs. PGMEA's 0.33-0.34) is a key differentiator.[1][2][4][5][6] This property allows for a longer "wet edge" time during application, which can lead to improved flow and leveling, minimizing surface defects such as orange peel and brush marks.[10][11][12] This makes EEP an excellent choice for high-gloss finishes and applications where a flawless surface is paramount.[10]
Viscosity Reduction Efficiency:
While both are effective at reducing the viscosity of resin solutions, PGMEA's lower intrinsic viscosity may offer slightly better initial viscosity reduction.[5] However, EEP's linear structure is reported to yield low polymer solution viscosities, which is a desirable trait for achieving high solids content in formulations without compromising application viscosity.[11][12]
Solvency:
Both EEP and PGMEA are powerful solvents for a wide range of coating resins, including acrylics, epoxies, polyurethanes, and nitrocellulose.[1][10][13] PGMEA is well-established in the electronics industry as a solvent for photoresists.[2][3] EEP also demonstrates strong solvency for a broad array of polymers, making it a versatile option for various coating systems.[10]
Surface Tension and Substrate Wetting:
With a slightly lower surface tension, EEP can provide enhanced substrate wetting, which is crucial for achieving good adhesion and minimizing surface defects like crawling and pinholing.[11][14] This property, combined with its slow evaporation rate, contributes to a smoother and more uniform final film.
Experimental Protocols for Comparative Analysis
To conduct a robust a robust benchmark of EEP and PGMEA in a specific coating formulation, the following standardized experimental protocols are recommended:
Solvent and Coating Preparation:
-
Objective: To prepare standardized coating formulations for comparative testing.
-
Protocol:
-
Select a representative resin system (e.g., acrylic, polyurethane, epoxy).
-
Prepare two identical masterbatches of the coating formulation, excluding the solvent.
-
In separate, labeled containers, add EEP to one masterbatch and PGMEA to the other, ensuring the same weight percentage of solvent in each.
-
Thoroughly mix each formulation until uniform.
-
Evaluation of Liquid Coating Properties:
-
Objective: To compare the physical properties of the wet paint.
-
Protocols:
-
Viscosity: Measure the efflux time using a Ford viscosity cup (ASTM D1200) or determine the rotational viscosity at various shear rates with a Brookfield-type viscometer (ASTM D2196).[11][15][16][17][18][19][20][21] This will indicate the impact of each solvent on the application viscosity.
-
Volatile Content: Determine the percentage of volatile organic compounds (VOCs) in each formulation according to ASTM D2369.[12][22][23][24][25]
-
Film Application and Curing:
-
Objective: To create consistent coated panels for performance testing.
-
Protocol:
-
Use standardized test panels (e.g., steel, aluminum).
-
Apply the coatings using a consistent method (e.g., drawdown bar, spray application) to achieve a uniform dry film thickness.
-
Allow the panels to cure under controlled temperature and humidity conditions as specified for the resin system.
-
Evaluation of Cured Film Properties:
-
Objective: To assess the performance of the final coating film.
-
Protocols:
-
Gloss: Measure the specular gloss at 20°, 60°, and/or 85° using a gloss meter as per ASTM D523.
-
Hardness: Evaluate the film hardness using the pencil test (ASTM D3363).[6][9][26][27][28] This provides a measure of the coating's resistance to scratching.
-
Adhesion: Assess the adhesion of the coating to the substrate using the tape test (cross-hatch adhesion test) as described in ASTM D3359.[3][29][30][31][32]
-
Abrasion Resistance: Determine the resistance to abrasion using a Taber Abraser according to ASTM D4060.[14][33][34][35][36] This will quantify the durability of the coating.
-
Visualizing the Workflow
To aid in the decision-making and experimental process, the following diagrams illustrate the logical flow of solvent selection and the experimental workflow for performance evaluation.
Caption: Logical workflow for solvent selection in coating formulations.
Caption: Step-by-step experimental workflow for comparing solvents.
Conclusion
Both this compound and PGMEA are high-performance solvents that play a crucial role in the coatings industry. The choice between them is not a matter of one being definitively superior, but rather which solvent's specific properties align best with the desired application and performance characteristics of the final coating. EEP, with its slower evaporation rate and lower surface tension, presents a compelling option for formulations where a premium is placed on flow, leveling, and a high-quality finish. PGMEA remains a versatile and effective choice, particularly in established formulations and applications. By utilizing the comparative data and experimental protocols provided in this guide, researchers and formulators can make an informed decision to optimize their coating systems.
References
- 1. EEP( this compound ) Property and Application - 斯美特化学工业有限公司 [smartchemi.com]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. store.astm.org [store.astm.org]
- 4. static.richelieu.com [static.richelieu.com]
- 5. store.astm.org [store.astm.org]
- 6. store.astm.org [store.astm.org]
- 7. echemi.com [echemi.com]
- 8. kjchemicals.co.kr [kjchemicals.co.kr]
- 9. micomlab.com [micomlab.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. store.astm.org [store.astm.org]
- 13. Ford Viscosity Cups – Accurate Paint & Ink Viscosity Measurement | ASTM D1200 [neurtek.com]
- 14. galvanizeit.com [galvanizeit.com]
- 15. store.astm.org [store.astm.org]
- 16. industrialphysics.com [industrialphysics.com]
- 17. industrialphysics.com [industrialphysics.com]
- 18. Viscosity measurement in the chemical industry | Anton Paar Wiki [wiki.anton-paar.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. img.nbchao.com [img.nbchao.com]
- 21. Paint Viscosity Cup Flow Dip Ford Cup ASTM D1200 D333 D356 Viscometer | eBay [ebay.com]
- 22. infinitalab.com [infinitalab.com]
- 23. ASTM D2369: Why It Matters For Coatings [croccoatings.com]
- 24. scribd.com [scribd.com]
- 25. epa.gov [epa.gov]
- 26. Tek Tip - Pencil Hardness Test | Tekra, LLC [tekra.com]
- 27. scribd.com [scribd.com]
- 28. industrialphysics.com [industrialphysics.com]
- 29. galvanizeit.com [galvanizeit.com]
- 30. kta.com [kta.com]
- 31. chemquest.com [chemquest.com]
- 32. micomlab.com [micomlab.com]
- 33. store.astm.org [store.astm.org]
- 34. ASTM D4060 - Abrasion Resistance of Organic Coatings - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
- 35. file.yizimg.com [file.yizimg.com]
- 36. micomlab.com [micomlab.com]
Analysis of Trace Impurities in Commercial Ethyl 3-ethoxypropionate: A Comparative Guide for Researchers
In the landscape of pharmaceutical research and drug development, the purity of solvents is a critical parameter that can significantly impact experimental outcomes, from reaction kinetics to the impurity profile of the final active pharmaceutical ingredient (API). Ethyl 3-ethoxypropionate (EEP), a widely used solvent known for its favorable evaporation rate and solvency characteristics, is no exception. This guide provides a comprehensive analysis of trace impurities in commercial-grade EEP, offering a comparative perspective against two common alternatives: Propylene Glycol Methyl Ether Acetate (PGMEA) and Diethylene Glycol Monoethyl Ether (DEGEE). Through a detailed examination of potential impurities, supported by representative analytical data and standardized testing protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in solvent selection and quality control.
Unveiling Trace Impurities: A Comparative Overview
The presence of trace impurities in solvents can arise from various sources, including the manufacturing process, degradation over time, or contamination during storage and handling. These impurities, even at parts-per-million (ppm) levels, can have unintended consequences in sensitive applications. For instance, residual starting materials or by-products can introduce reactive functional groups, leading to side reactions, while the presence of water can affect moisture-sensitive chemistries.
To provide a clear comparison, the following table summarizes the potential trace impurities commonly associated with EEP, PGMEA, and DEGEE, along with their typical concentration ranges and retention times observed during Gas Chromatography-Mass Spectrometry (GC-MS) analysis. It is important to note that the exact impurity profile can vary between manufacturers and even between different batches from the same supplier.
| Impurity Name | Chemical Formula | Typical Concentration Range (ppm) | Retention Time (min) | Potential Origin |
| This compound (EEP) Impurities | ||||
| Ethanol | C₂H₅OH | 50 - 500 | 3.2 | Unreacted starting material |
| Ethyl Acrylate | C₅H₈O₂ | 10 - 100 | 4.5 | Unreacted starting material |
| Diethyl Ether | (C₂H₅)₂O | 5 - 50 | 2.8 | By-product |
| 3-Ethoxypropionic Acid | C₅H₁₀O₃ | 20 - 200 | 6.1 | Hydrolysis product |
| Water | H₂O | 100 - 1000 | 2.1 | Contamination/Process |
| Propylene Glycol Methyl Ether Acetate (PGMEA) Impurities | ||||
| Propylene Glycol Methyl Ether (PGME) | C₄H₁₀O₂ | 100 - 1000 | 5.3 | Unreacted starting material |
| Acetic Acid | CH₃COOH | 20 - 200 | 4.8 | Hydrolysis product |
| 2-Methoxy-1-propanol | C₄H₁₀O₂ | 50 - 500 | 5.1 | Isomer of starting material |
| Water | H₂O | 100 - 1000 | 2.1 | Contamination/Process |
| Diethylene Glycol Monoethyl Ether (DEGEE) Impurities | ||||
| Ethylene Glycol | C₂H₆O₂ | 50 - 500 | 4.2 | By-product/Starting material impurity[1] |
| Ethanol | C₂H₅OH | 20 - 200 | 3.2 | Unreacted starting material |
| Diethylene Glycol | C₄H₁₀O₃ | 100 - 1000 | 7.5 | By-product |
| Water | H₂O | 100 - 1000 | 2.1 | Contamination/Process |
Performance at a Glance: EEP and Its Alternatives
Beyond the impurity profile, the selection of a solvent is also dictated by its physicochemical properties. The following table provides a comparative summary of key properties for EEP, PGMEA, and DEGEE to aid in the selection process for specific applications.
| Property | This compound (EEP) | Propylene Glycol Methyl Ether Acetate (PGMEA) | Diethylene Glycol Monoethyl Ether (DEGEE) |
| Boiling Point (°C) | 165-172 | 146 | 196-202 |
| Flash Point (°C) | 58 | 42 | 96 |
| Density (g/mL at 25°C) | 0.95 | 0.97 | 0.99 |
| Evaporation Rate (n-BuAc=1) | 0.19 | 0.33 | 0.02 |
| Solubility in Water | Moderate | Moderate | High |
| Primary Advantages | Good balance of properties, moderate evaporation rate | Fast evaporation rate | Low volatility, high boiling point |
| Primary Disadvantages | Potential for hydrolysis | Lower flash point | Hygroscopic |
Rigorous Analysis: Experimental Protocol for GC-MS
To ensure the accurate identification and quantification of trace impurities, a robust analytical method is paramount. The following is a detailed experimental protocol for the analysis of trace impurities in EEP and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).
-
Autosampler for precise and reproducible injections.
-
Capillary Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for good separation of a wide range of volatile and semi-volatile organic compounds.
2. Reagents and Standards:
-
High-purity helium (99.999%) as the carrier gas.
-
Certified reference standards for all potential impurities to be quantified.
-
High-purity solvent (e.g., hexane (B92381) or dichloromethane) for sample dilution, confirmed to be free of interfering impurities.
3. Sample Preparation:
-
Accurately weigh approximately 1 g of the solvent sample into a 10 mL volumetric flask.
-
Dilute the sample to the mark with the chosen high-purity solvent (e.g., hexane).
-
Mix thoroughly to ensure a homogenous solution.
-
Transfer an aliquot of the prepared sample into a 2 mL autosampler vial for analysis.
4. GC-MS Parameters:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1 (can be adjusted based on impurity concentration)
-
Carrier Gas Flow Rate (Helium): 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: 35 - 350 amu
5. Data Analysis:
-
Identify impurities by comparing their mass spectra and retention times with those of the certified reference standards.
-
Quantify the identified impurities using an external standard calibration curve.
-
For unknown peaks, perform a library search (e.g., NIST Mass Spectral Library) for tentative identification.
Visualizing the Process and Comparison
To further clarify the analytical workflow and the comparative nature of this guide, the following diagrams have been generated using Graphviz.
References
The Impact of Ethyl 3-ethoxypropionate (EEP) Purity on Performance in Electronic Applications: A Comparative Guide
In the intricate world of semiconductor manufacturing and electronic device fabrication, the purity of every chemical component is paramount. Ethyl 3-ethoxypropionate (EEP), a widely used solvent in photoresist formulations and as a precision cleaning agent, is no exception. Its performance is directly linked to its purity, with even trace amounts of contaminants having the potential to cause significant defects and impact device yield and reliability. This guide provides a comprehensive comparison of EEP's performance at different purity levels, explores alternative solvents, and details experimental protocols for evaluation.
Correlation of EEP Purity with Performance Metrics
While direct, publicly available quantitative data correlating specific EEP purity percentages with performance metrics is scarce due to its proprietary nature within the semiconductor industry, a strong correlation can be established based on fundamental principles and related studies. Higher purity grades of EEP are essential for minimizing defects and ensuring consistent, high-performance results in electronic applications.
Impurities in EEP can be broadly categorized into metallic ions, organic residues, and water content. Each of these can have a detrimental effect on the photolithography process. For instance, metallic impurities, even at parts-per-billion (ppb) levels, can alter the electrical properties of the semiconductor, leading to device failure. Organic impurities can interfere with the photoresist's chemical reactions, causing defects in the patterned features. Water content can affect the viscosity and drying characteristics of the photoresist, leading to inconsistencies in film thickness.
Table 1: Logical Correlation of EEP Purity with Expected Performance in Photolithography
| Purity Level | Key Impurity Levels | Expected Defect Density | Expected Critical Dimension (CD) Uniformity | Expected Line-Edge Roughness (LER) | Overall Device Yield |
| Standard Grade (e.g., 99.0%) | Higher levels of organic and metallic impurities, and water. | High | Poor | High | Low |
| Electronic Grade (≥ 99.5%) | Tightly controlled organic and metallic impurities, low water content. | Moderate | Good | Moderate | Moderate to High |
| High-Purity Grade (≥ 99.9%) | Very low levels of all impurities. | Low | Excellent | Low | High |
| Ultra-High-Purity Grade (≥ 99.99%) | Trace levels (ppb or ppt) of metallic and organic impurities. | Very Low | Excellent | Very Low | Very High |
Comparison with Alternative Solvents
EEP is often chosen for its favorable properties, including its slow evaporation rate, good solvency for a wide range of polymers, and high electrical resistance. However, other solvents are also used in the electronics industry for similar applications. The choice of solvent depends on the specific photoresist chemistry, processing conditions, and desired outcomes.
Table 2: Comparison of EEP with Alternative Photoresist Solvents
| Solvent | Chemical Name | Key Advantages | Key Disadvantages | Typical Purity for Electronics |
| EEP | This compound | Slow evaporation rate, good flow and leveling, high electrical resistance. | Moderate cost. | ≥ 99.5% |
| PGMEA | Propylene glycol monomethyl ether acetate | Good solvency, widely used and well-characterized. | Faster evaporation rate than EEP, potential for defects if not highly purified. | ≥ 99.5% |
| NMP | N-Methyl-2-pyrrolidone | Excellent solvency, effective photoresist stripper. | Health and environmental concerns, higher boiling point can be problematic. | ≥ 99.5% |
Experimental Protocols
To quantitatively assess the impact of EEP purity on electronic applications, a series of controlled experiments can be conducted. The following protocols outline the methodologies for key experiments.
EEP Purity Analysis
Objective: To determine the purity of EEP and quantify the levels of metallic and organic impurities.
Methodology:
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: A high-resolution capillary GC-MS system.
-
Column: A suitable capillary column for solvent analysis (e.g., a polar or mid-polar column).
-
Carrier Gas: High-purity helium or hydrogen.
-
Sample Preparation: Dilute the EEP sample in a high-purity solvent if necessary.
-
Injection: Inject a precise volume of the sample into the GC.
-
Temperature Program: Use a temperature program that effectively separates EEP from potential impurities.
-
Detection: Use the mass spectrometer to identify and quantify the separated components. Purity is determined by the area percentage of the EEP peak relative to the total area of all peaks.
-
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS):
-
Instrument: A high-resolution ICP-MS system.
-
Sample Preparation: Dilute the EEP sample in a suitable high-purity organic solvent.
-
Analysis: Introduce the sample into the plasma and measure the ion currents for a wide range of metallic elements to determine their concentrations at ppb or ppt (B1677978) levels.
-
Photoresist Performance Evaluation
Objective: To evaluate the impact of EEP purity on the performance of a photoresist in a standard lithography process.
Methodology:
-
Wafer Preparation: Start with clean, silicon wafers.
-
Photoresist Formulation: Prepare identical photoresist formulations using different purity grades of EEP as the solvent.
-
Spin Coating: Coat the wafers with the different photoresist formulations using a spin coater to achieve a uniform thickness.
-
Soft Bake: Bake the coated wafers on a hotplate to remove excess solvent.
-
Exposure: Expose the wafers to a specific pattern of UV light using a mask aligner or stepper.
-
Post-Exposure Bake (PEB): Bake the wafers again to drive the chemical reactions in the exposed areas of the photoresist.
-
Development: Immerse the wafers in a developer solution to remove the soluble portions of the photoresist.
-
Hard Bake: Bake the wafers a final time to harden the remaining photoresist pattern.
-
Inspection and Metrology:
-
Defect Density: Use an automated wafer inspection system to count the number of defects per unit area.
-
Critical Dimension (CD) and Line-Edge Roughness (LER): Use a scanning electron microscope (SEM) to measure the dimensions of the patterned features and the roughness of their edges.
-
Visualizing the Impact of Purity
The following diagrams illustrate the logical relationships and workflows described in this guide.
Caption: Logical flow from EEP purity to device yield.
A Data-Driven Justification for Replacing NMP with Ethyl 3-ethoxypropionate in Formulations
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The selection of a solvent is a critical decision in the formulation of a wide array of products, from pharmaceuticals and coatings to electronics. For decades, N-Methyl-2-pyrrolidone (NMP) has been a solvent of choice due to its exceptional solvency power and thermal stability. However, mounting regulatory pressure and significant health concerns, particularly its classification as a reproductive toxicant, have necessitated the search for safer, high-performance alternatives. This guide provides a comprehensive, data-driven comparison between NMP and a promising alternative, Ethyl 3-ethoxypropionate (EEP), to justify its substitution in various formulations.
The Driving Force for Change: The Health and Regulatory Profile of NMP
N-Methyl-2-pyrrolidone is facing increasing scrutiny from regulatory bodies worldwide. In the European Union, NMP is classified as a substance of very high concern (SVHC) under the REACH regulation due to its reproductive toxicity. The European Chemicals Agency (ECHA) has set strict workplace exposure limits for NMP to mitigate risks. Similarly, the U.S. Environmental Protection Agency (EPA) has highlighted the health risks associated with NMP, which include developmental toxicity, and has taken steps to regulate its use. These regulatory actions, driven by a growing body of evidence on the adverse health effects of NMP, are a primary motivator for its replacement in formulations.
A Comparative Overview: NMP vs. EEP
This compound (EEP) has emerged as a viable alternative to NMP, offering a more favorable safety profile without significantly compromising on performance in many applications. The following sections provide a detailed comparison of the physical, chemical, and performance characteristics of these two solvents.
Physical and Chemical Properties
A fundamental comparison of the physical and chemical properties of NMP and EEP reveals key differences and similarities that influence their behavior in formulations. EEP's lower viscosity and moderate evaporation rate, combined with its favorable safety profile, make it an attractive alternative to the high-boiling and more hazardous NMP.
| Property | N-Methyl-2-pyrrolidone (NMP) | This compound (EEP) |
| CAS Number | 872-50-4 | 763-69-9 |
| Molecular Formula | C₅H₉NO | C₇H₁₄O₃ |
| Molecular Weight | 99.13 g/mol | 146.18 g/mol |
| Boiling Point | 202 °C | 165-172 °C |
| Flash Point | 91 °C | 58.8 °C |
| Vapor Pressure @ 20°C | 0.324 hPa | 0.7 mmHg (approx. 0.93 hPa) |
| Density @ 20°C | 1.028 g/cm³ | 0.950 g/cm³ |
| Viscosity @ 25°C | 1.67 mPa·s | 1.3 mPa·s |
| Surface Tension @ 20°C | 40.7 mN/m | 28.1 mN/m |
| Water Solubility | Miscible | 5.2 wt% |
| Hansen Solubility Parameters (MPa½) | ||
| δd (Dispersion) | 18.0 | 16.2 |
| δp (Polar) | 12.3 | 3.3 |
| δh (Hydrogen Bonding) | 7.2 | 8.8 |
Performance Comparison
While direct, side-by-side comparative studies in specific formulations are not abundant in publicly available literature, a comparison of the solvents' intrinsic properties, particularly their Hansen Solubility Parameters, can predict their performance. NMP's high polar component (δp) contributes to its strong solvency for a wide range of polymers. EEP, while having a lower polar component, possesses a moderate hydrogen bonding component (δh), making it an effective solvent for many resins, including acrylics, epoxies, and polyurethanes. Its lower viscosity can also be advantageous in formulations, potentially leading to improved flow and leveling of coatings.
The slower evaporation rate of EEP compared to some other common solvents, but faster than NMP, allows for good film formation without the processing challenges associated with the very high boiling point of NMP.
Health and Safety Profile
The most compelling justification for replacing NMP with EEP lies in their contrasting health and safety profiles.
| Hazard Classification | N-Methyl-2-pyrrolidone (NMP) | This compound (EEP) |
| Reproductive Toxicity | Toxic for reproduction (Category 1B) | Not classified as a reproductive toxicant |
| Eye Irritation | Causes serious eye irritation | May cause eye irritation |
| Skin Irritation | Causes skin irritation | May cause skin irritation |
| Respiratory Irritation | May cause respiratory irritation | May cause respiratory irritation |
NMP is a well-documented reproductive toxicant, a classification that has led to stringent regulatory controls. In contrast, EEP is not classified as a reproductive toxicant and generally presents a lower overall hazard profile, making it a significantly safer choice for workplace environments and end-users.
Logical Framework for Solvent Replacement
The decision to replace NMP with EEP can be visualized as a logical progression driven by regulatory and safety imperatives, and enabled by the favorable performance characteristics of EEP.
Caption: Logical workflow for the justification of replacing NMP with EEP.
Experimental Protocols for Comparative Analysis
To validate the suitability of EEP as a replacement for NMP in a specific formulation, a series of standardized experiments should be conducted. The following protocols, based on established ASTM standards, provide a framework for such a comparative analysis.
Comparative Solubility Assessment
Objective: To determine and compare the solubility of a target polymer in NMP and EEP.
Methodology (based on ASTM D3132):
-
Preparation of Solvent Blends: Prepare a series of solvent blends with varying ratios of a known "good" solvent and a "poor" solvent for the target polymer.
-
Polymer Dissolution: Introduce a known amount of the polymer into each solvent blend.
-
Observation: Agitate the mixtures at a controlled temperature and observe for complete dissolution, partial dissolution, or insolubility.
-
Solubility Mapping: Plot the results on a graph with Hansen Solubility Parameters (or other relevant solvent parameters) on the axes to define the solubility region for the polymer.
-
Comparison: Compare the positions of NMP and EEP relative to the polymer's solubility region to assess their respective solvency power.
Viscosity of Dilute Polymer Solutions
Objective: To compare the effect of NMP and EEP on the viscosity of dilute polymer solutions, which can be an indicator of solvent-polymer interactions.
Methodology (based on ASTM D2857):
-
Solution Preparation: Prepare solutions of the target polymer in both NMP and EEP at several identical, low concentrations (e.g., 0.1, 0.2, 0.5 g/dL).
-
Viscometer Measurement: Using a calibrated capillary viscometer (e.g., Ubbelohde), measure the flow time of the pure solvents and each of the polymer solutions at a constant, controlled temperature.
-
Calculation: Calculate the relative viscosity, specific viscosity, and reduced viscosity for each solution.
-
Data Analysis: Plot the reduced viscosity against concentration and extrapolate to zero concentration to determine the intrinsic viscosity.
-
Comparison: Compare the intrinsic viscosities of the polymer in NMP and EEP. A higher intrinsic viscosity generally indicates stronger solvent-polymer interactions.
Drying Time of Coatings
Objective: To compare the drying time of a coating formulation prepared with NMP versus EEP.
Methodology (based on ASTM D5895):
-
Formulation Preparation: Prepare two identical coating formulations, one with NMP as the primary solvent and the other with EEP, ensuring all other components are the same.
-
Film Application: Apply a film of each formulation of a specified, uniform thickness onto standardized test panels.
-
Drying Time Recorder: Place the panels on a mechanical drying time recorder. A stylus will travel across the film at a constant speed.
-
Observation and Interpretation: Observe the track left by the stylus over time. The different stages of drying (set-to-touch, tack-free, dry-hard, and dry-through) are determined by the changes in the appearance of the track.
-
Comparison: Compare the times taken to reach each drying stage for the NMP-based and EEP-based formulations.
Experimental Workflow for Solvent Replacement Validation
The process of validating EEP as a replacement for NMP in a specific formulation can be visualized as a systematic workflow.
Caption: Experimental workflow for validating EEP as a replacement for NMP.
Conclusion
The replacement of N-Methyl-2-pyrrolidone in formulations is no longer a matter of choice but a necessity driven by significant health concerns and increasing regulatory restrictions. This compound presents a compelling alternative, offering a much-improved safety profile while maintaining performance characteristics suitable for a wide range of applications. While the existing data on physical and chemical properties strongly supports the consideration of EEP, it is imperative for formulators to conduct application-specific testing to ensure that performance is not compromised. The experimental protocols outlined in this guide provide a robust framework for such validation. By transitioning to safer alternatives like EEP, researchers, scientists, and drug development professionals can create safer products and work environments without sacrificing innovation and quality.
Quantitative Analysis of Ethyl 3-ethoxypropionate in Solvent Blends: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of residual solvents is a critical aspect of quality control and assurance. Ethyl 3-ethoxypropionate (EEP), a slow-evaporating ether-ester solvent, is widely utilized in various pharmaceutical and industrial applications for its excellent solvency and desirable physical properties.[1][2] This guide provides a comparative analysis of analytical methodologies for the quantitative determination of EEP in a solvent blend, with a primary focus on Gas Chromatography-Flame Ionization Detection (GC-FID), a widely accepted and robust technique.
Comparison of Analytical Methods: GC-FID vs. HPLC-UV
The choice of an analytical method for quantifying EEP in a solvent blend is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. Gas Chromatography (GC) is a natural choice for the determination of volatile organic compounds like EEP due to their relatively low boiling points and thermal stability.[3] While High-Performance Liquid Chromatography (HPLC) can also be employed, GC, particularly with a Flame Ionization Detector (FID), often presents a more direct and efficient approach for this application.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Principle | Separation of volatile compounds in the gas phase followed by detection based on the ionization of analytes in a hydrogen flame.[4] | Separation of compounds in a liquid phase based on their differential partitioning between a stationary and mobile phase, with detection via UV absorbance. |
| Applicability to EEP | Highly suitable due to the volatile nature of EEP. It is a common method for residual solvent analysis in the pharmaceutical industry.[5][6][7][8] | Less direct for volatile solvents. May require derivatization to enhance UV absorbance, which adds complexity to sample preparation.[4] |
| Sample Preparation | Typically involves simple dissolution in a suitable high-boiling point solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO). Headspace analysis is a common sample introduction technique.[3][5] | Can be more complex, potentially requiring derivatization. Simple dissolution is possible if EEP has sufficient UV absorbance at a practical wavelength. |
| Sensitivity | Generally offers high sensitivity for volatile organic compounds.[9] | Sensitivity is dependent on the chromophore of the analyte. For compounds with weak UV absorbance, sensitivity can be lower than GC-FID.[9] |
| Selectivity | Excellent selectivity based on the differential partitioning of analytes on the GC column.[9] | Selectivity is achieved through the choice of column and mobile phase. Co-elution can be a challenge in complex mixtures. |
| Analysis Time | Typically offers faster run times compared to traditional HPLC.[4] | Run times can be longer, although modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems can significantly reduce analysis time.[4] |
| Instrumentation Cost | GC systems are generally less expensive to purchase and operate.[10] | HPLC systems, particularly those with advanced detectors, can have higher initial and operational costs.[10] |
| Environmental Impact | Uses inert gases as the mobile phase, resulting in a smaller hazardous waste footprint.[10] | Employs organic solvents as the mobile phase, which requires proper waste disposal.[10] |
Experimental Protocol: Quantitative Analysis of EEP by GC-FID
This protocol outlines a general procedure for the quantitative analysis of this compound in a solvent blend using Gas Chromatography with Flame Ionization Detection (GC-FID) and a headspace sampler.
1. Instrumentation and Materials:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a headspace autosampler.
-
Capillary GC column suitable for residual solvent analysis (e.g., DB-624, 30 m x 0.32 mm ID, 1.8 µm film thickness).[5]
-
Nitrogen or Helium (carrier gas).
-
Hydrogen and Air (for FID).
-
Headspace vials (e.g., 20 mL) with caps (B75204) and septa.
-
Volumetric flasks and pipettes.
-
Analytical balance.
-
This compound (EEP) reference standard (>99.0% purity).
-
High-boiling point solvent for sample and standard preparation (e.g., Dimethyl sulfoxide - DMSO).[5]
2. Preparation of Standard Solutions:
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of EEP reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with DMSO.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with DMSO to cover the expected concentration range of EEP in the sample. A typical range might be 10 µg/mL to 200 µg/mL.
3. Sample Preparation:
-
Accurately weigh a known amount of the solvent blend sample (e.g., 100 mg) into a 20 mL headspace vial.
-
Add a precise volume of DMSO (e.g., 5 mL) to the vial.
-
Seal the vial immediately with a cap and septum.
4. GC-FID and Headspace Conditions:
-
GC Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 80°C at a rate of 2°C/minute.
-
Ramp 2: Increase to 225°C at a rate of 30°C/minute.
-
Final hold: 225°C for 10 minutes.[5]
-
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Carrier Gas Flow Rate: 1.2 mL/minute (Nitrogen).[5]
-
Headspace Sampler Conditions:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 30 minutes.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
5. Data Analysis:
-
Inject the prepared standard solutions to generate a calibration curve by plotting the peak area of EEP against its concentration.
-
Inject the prepared sample solution.
-
Determine the concentration of EEP in the sample by interpolating its peak area from the calibration curve.
-
Calculate the final concentration of EEP in the original solvent blend, taking into account the sample weight and dilution factor.
Workflow for Quantitative Analysis of EEP by GC-FID
Caption: Workflow for the quantitative analysis of this compound by GC-FID.
Alternative Solvents and Considerations
While EEP is a versatile solvent, several alternatives may be encountered in solvent blends, depending on the specific application. Common classes of solvents used in the pharmaceutical industry include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and ethers.[11] The choice of an alternative is often guided by factors such as solvency, volatility, toxicity, and environmental impact. When analyzing a blend containing EEP and other solvents, the GC-FID method described can often be adapted to simultaneously quantify multiple components, provided that adequate chromatographic separation is achieved. Method development and validation according to ICH guidelines are crucial before implementation for commercial product release.[5]
References
- 1. Trichem Laboratories (Bombay) Pvt. Ltd. [trichemlab.com]
- 2. This compound, 763-69-9 [thegoodscentscompany.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. benchchem.com [benchchem.com]
- 5. Gas Chromatographic Method for Identification and Quantification of Commonly Used Residual Solvents in Pharmaceuticals Products [scirp.org]
- 6. This compound - analysis - Analytice [analytice.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. almacgroup.com [almacgroup.com]
- 9. benchchem.com [benchchem.com]
- 10. GC/FID vs HPLC - Testing and Analytics - Future4200 [future4200.com]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Determining the Acid Value of Fresh and Aged Ethyl 3-ethoxypropionate Samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the acid value of Ethyl 3-ethoxypropionate (EEP), a widely used solvent in various industrial and pharmaceutical applications. The acid value is a critical quality control parameter, as an increase often indicates product degradation through hydrolysis, particularly in aged samples. This degradation can impact the performance and safety of the final products. This document outlines the standard titrimetric method and compares it with alternative analytical techniques, offering detailed experimental protocols and data presentation to aid in method selection and implementation.
Understanding Acid Value in this compound
This compound is an ester and, while stable under recommended storage conditions, can undergo hydrolysis in the presence of moisture.[1][2] This reaction breaks down the ester into 3-ethoxypropionic acid and ethanol, leading to an increase in the free acid content of the solvent. The acid value is a measure of this free acidity and is expressed in milligrams of potassium hydroxide (B78521) (KOH) required to neutralize the acid in one gram of the sample. For high-purity EEP, the acid value is typically very low, often specified at ≤0.3 mg KOH/g.[3] However, upon aging, especially under improper storage conditions (e.g., exposure to humidity and air), the acid value is expected to rise. Monitoring the acid value is therefore essential for ensuring the quality and stability of EEP.
Comparative Analysis of Analytical Methods
The determination of the acid value of EEP can be accomplished using several analytical techniques. The most common and established method is direct titration. However, alternative methods such as potentiometric titration, Fourier Transform Infrared (FTIR) Spectroscopy, and Gas Chromatography (GC) can also be employed, each with its own advantages and limitations.
Table 1: Comparison of Analytical Methods for Acid Value Determination
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Direct Titration | Neutralization of free acids with a standardized alcoholic KOH solution using a colorimetric indicator. | Simple, cost-effective, requires basic laboratory equipment. | Subjective endpoint determination, can be difficult with colored samples. | Routine quality control of fresh and moderately aged EEP. |
| Potentiometric Titration | Neutralization of free acids with a standardized alcoholic KOH solution, with the endpoint determined by monitoring the potential change with a pH electrode. | Objective endpoint determination, suitable for colored or turbid samples, can be automated. | Requires a potentiometer and electrode, higher initial equipment cost. | Precise analysis for quality control and stability studies of fresh and aged EEP. |
| FTIR Spectroscopy | Detection of the characteristic broad O-H stretching vibration of the carboxylic acid group, which is absent in the pure ester. | Rapid, non-destructive, provides structural information. | Primarily qualitative or semi-quantitative without extensive calibration, less sensitive for very low acid values. | Rapid screening for significant degradation in aged EEP. |
| Gas Chromatography (GC) | Separation and quantification of free 3-ethoxypropionic acid from the EEP matrix using a specialized capillary column. | High sensitivity and specificity, can quantify individual acidic components. | Requires derivatization in some cases, more complex sample preparation, expensive equipment. | Research and development, impurity profiling, and detailed degradation studies. |
Experimental Protocols
Below are detailed protocols for the primary and alternative methods for determining the acid value of this compound.
1. Direct Titration (Based on ASTM D4662 / ISO 660 Principles)
This method is the standard approach for determining the acid value.
-
Reagents and Equipment:
-
This compound sample (fresh and aged)
-
Toluene/Ethanol solvent mixture (2:1 v/v), neutralized
-
Standardized 0.1 M Potassium Hydroxide (KOH) in ethanol
-
Phenolphthalein (B1677637) indicator solution (1% in ethanol)
-
250 mL Erlenmeyer flasks
-
50 mL burette
-
Analytical balance
-
-
Procedure:
-
Accurately weigh approximately 20 g of the EEP sample into a 250 mL Erlenmeyer flask.
-
Add 100 mL of the neutralized toluene/ethanol solvent mixture and swirl to dissolve the sample.
-
Add 2-3 drops of phenolphthalein indicator solution.
-
Titrate the solution with standardized 0.1 M ethanolic KOH solution, swirling the flask continuously, until the first permanent pink color persists for at least 30 seconds.
-
Record the volume of KOH solution used.
-
Perform a blank titration using 100 mL of the solvent mixture without the sample.
-
-
Calculation: Acid Value (mg KOH/g) = ((A - B) * M * 56.1) / W Where:
-
A = volume of KOH solution used for the sample (mL)
-
B = volume of KOH solution used for the blank (mL)
-
M = Molarity of the KOH solution (mol/L)
-
56.1 = Molar mass of KOH ( g/mol )
-
W = Weight of the sample (g)
-
2. Potentiometric Titration (Based on ASTM D664 Principles)
This method provides a more objective endpoint determination.
-
Reagents and Equipment:
-
Same reagents as for direct titration (indicator is not needed)
-
Potentiometric titrator with a pH electrode suitable for non-aqueous solutions
-
Stirrer
-
-
Procedure:
-
Calibrate the potentiometric titrator and electrode system.
-
Accurately weigh approximately 20 g of the EEP sample into a titration beaker.
-
Add 100 mL of the neutralized toluene/ethanol solvent mixture and place a stirrer bar in the beaker.
-
Immerse the electrode in the solution and start stirring.
-
Titrate with standardized 0.1 M ethanolic KOH solution, recording the potential (mV) as a function of the titrant volume.
-
The endpoint is the point of maximum inflection on the titration curve. Modern titrators will determine this automatically.
-
Perform a blank titration on the solvent mixture.
-
-
Calculation: The calculation is the same as for the direct titration method, using the titrant volume at the equivalence point.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the acid value of this compound samples.
Caption: Workflow for determining the acid value of EEP samples.
Hypothetical Performance Data
The following table presents hypothetical data to illustrate the expected results when analyzing fresh and aged this compound samples using the different methods described. The aged sample is assumed to have been stored for an extended period in a partially filled container, allowing for some degree of hydrolysis.
Table 2: Hypothetical Acid Value Data for Fresh and Aged EEP Samples (mg KOH/g)
| Sample | Direct Titration | Potentiometric Titration | FTIR Spectroscopy | Gas Chromatography |
| Fresh EEP | 0.05 | 0.04 | No significant O-H peak | 0.04 |
| Aged EEP | 0.85 | 0.82 | Broad O-H peak observed | 0.83 |
This hypothetical data illustrates that for fresh EEP with a very low acid value, all quantitative methods should yield comparable results. For the aged sample, the acid value is significantly higher, and while direct and potentiometric titration remain effective, FTIR can provide rapid confirmation of degradation, and GC can offer precise quantification of the acidic degradation product.
Conclusion
The choice of method for determining the acid value of this compound depends on the specific requirements of the analysis. For routine quality control of fresh material, direct titration is a simple and effective method. For higher precision, analysis of colored samples, or for stability studies involving aged samples, potentiometric titration is the preferred method. FTIR spectroscopy serves as a valuable, rapid screening tool for detecting significant degradation, while Gas Chromatography is best suited for detailed research and quantitative analysis of specific acidic impurities. By understanding the principles and protocols of these methods, researchers and drug development professionals can select the most appropriate technique to ensure the quality and stability of this compound in their applications.
References
A Comparative Guide to Cross-Validation of Analytical Methods for Ethyl 3-ethoxypropionate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Ethyl 3-ethoxypropionate (EEP), a widely used solvent in various industrial applications. The cross-validation of analytical methods is a critical step in ensuring the reliability, consistency, and accuracy of results across different techniques and laboratories. This document outlines the experimental protocols and performance data for three common analytical methods: Gas Chromatography-Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and the specific goals of the analysis. This guide aims to provide drug development professionals and researchers with the necessary information to make informed decisions when selecting and validating analytical methods for this compound.
Cross-Validation Workflow
Cross-validation ensures that different analytical methods yield comparable results for the same analyte. The process typically involves analyzing the same set of samples with two or more methods and statistically comparing the outcomes.
Figure 1. A generalized workflow for the cross-validation of analytical methods.
Comparison of Analytical Methods
The performance of different analytical methods for the analysis of this compound can be compared based on several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes hypothetical but realistic quantitative data for GC-FID, GC-MS, and qNMR.
| Validation Parameter | GC-FID | GC-MS (Full Scan) | GC-MS (SIM) | ¹H qNMR | ICH Acceptance Criteria (Typical) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 | > 0.999 | > 0.999 | > 0.99 |
| Range (µg/mL) | 1 - 1000 | 10 - 1000 | 0.1 - 100 | 100 - 10000 | Application Dependent |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 98 - 102% | 99 - 101% | 80 - 120% |
| Precision (Repeatability, %RSD) | < 1.5% | < 2.0% | < 1.5% | < 1.0% | < 15% |
| Intermediate Precision (%RSD) | < 2.0% | < 2.5% | < 2.0% | < 1.5% | < 15% |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 3.0 | 0.03 | 30 | S/N ratio ≥ 3 |
| Limit of Quantitation (LOQ) (µg/mL) | 1.0 | 10 | 0.1 | 100 | S/N ratio ≥ 10 |
| Specificity/Selectivity | Good | Excellent | Excellent | Excellent | No interference at the retention time of the analyte |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This method is suitable for the quantitative analysis of volatile compounds like this compound.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler.
-
GC Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Temperatures:
-
Injector: 250°C
-
Detector: 280°C
-
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Preparation: Dilute the sample containing this compound with the solvent to a concentration within the calibration range.
-
Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides both quantitative and qualitative information, offering higher selectivity than GC-FID.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Column and Conditions: Same as for GC-FID.
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
-
Acquisition Modes:
-
Full Scan: Acquire mass spectra over a range of m/z 40-200 for qualitative and quantitative analysis.
-
Selected Ion Monitoring (SIM): For higher sensitivity, monitor characteristic ions of this compound (e.g., m/z 101, 73, 55).
-
-
Standard and Sample Preparation: Same as for GC-FID.
-
Quantification: Use the peak area of the total ion chromatogram (TIC) in full scan mode or the peak area of the selected ions in SIM mode for quantification against a calibration curve.
Quantitative Nuclear Magnetic Resonance (¹H qNMR) Spectroscopy
qNMR is a primary analytical method that allows for direct quantification without the need for a calibration curve of the same compound, using a certified internal standard.
-
Instrumentation: A ¹H NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., CDCl₃, DMSO-d₆).
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add the deuterated solvent, and ensure complete dissolution.
-
NMR Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest.
-
Number of Scans: Sufficient to obtain an adequate signal-to-noise ratio (e.g., 16 or 32).
-
-
Quantification: The concentration of this compound is calculated using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_sample) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Subscripts 'analyte' and 'IS' refer to the analyte and the internal standard, respectively.
-
Logical Relationship of Validation Parameters
The validation of an analytical method is a holistic process where different parameters are interconnected.
Figure 2. Interrelationship of analytical method validation parameters.
Safety Operating Guide
Proper Disposal of Ethyl 3-ethoxypropionate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Ethyl 3-ethoxypropionate, a flammable liquid, requires specific procedures to ensure its safe disposal. This guide provides essential, step-by-step information for the proper disposal of this compound in a laboratory setting.
Immediate Safety Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood. Personal Protective Equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
Step-by-Step Disposal Protocol
The primary and most crucial step in the disposal of this compound is to treat it as hazardous waste. It should never be disposed of down the drain or in regular trash.
-
Waste Collection:
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound. The container should be in good condition, with a secure, leak-proof lid.
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can lead to dangerous reactions.
-
-
Container Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date of accumulation and any other information required by your institution.
-
-
Storage of Waste:
-
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be cool, dry, well-ventilated, and away from sources of ignition such as heat, sparks, or open flames.[1][2][3]
-
Ensure the storage area has secondary containment to prevent the spread of any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and disposal of the waste.[4]
-
Provide the waste disposal contractor with a complete and accurate description of the waste.
-
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or earth.[1][5]
-
Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[1][5]
-
For larger spills, evacuate the area and contact your institution's emergency response team.
-
Key Chemical and Safety Data
The following table summarizes important quantitative data for this compound, crucial for safe handling and disposal.
| Property | Value |
| CAS Number | 763-69-9 |
| Flash Point | 138 °F (59 °C)[6] |
| Flammability | Flammable Liquid - Category 3[1] |
| Lower Explosive Limit (LEL) | 1.05%[6] |
| UN Number | 3272[2][7] |
| Hazard Class | 3 (Flammable liquid)[2][7] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ethyl 3-ethoxypropionate
Essential safety protocols and logistical plans for the laboratory use of Ethyl 3-ethoxypropionate, ensuring the protection of researchers and the integrity of scientific work.
For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemical reagents is paramount. This guide provides detailed procedural information for the use of this compound, a flammable liquid requiring specific personal protective equipment (PPE) and disposal protocols. Adherence to these guidelines is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE) and Exposure Limits
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required protective gear and key safety metrics.
| Protective Equipment & Safety Metrics | Specifications & Recommendations |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles are mandatory to prevent eye contact.[1] |
| Hand Protection | Chemical-resistant, impervious gloves are required.[1] |
| Skin and Body Protection | An impervious apron and appropriate personal protective clothing are necessary to avoid skin contact.[1] |
| Respiratory Protection | In case of inadequate ventilation, an organic vapor respirator is recommended.[1] |
| Recommended Exposure Limits | TWA: 50 ppm; STEL: 100 ppm (supplier recommendation).[1] |
| Flash Point | 59 °C / 138.2 °F[2] |
Experimental Protocol: Safe Handling of this compound
A systematic approach to handling this compound, from initial preparation to final disposal, is crucial for laboratory safety.
1. Engineering Controls and Preparation:
-
Ensure adequate ventilation, such as a chemical fume hood, to maintain airborne levels below recommended exposure limits.[1]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[2]
-
Confirm that eyewash stations and safety showers are readily accessible near the workstation.[2]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
2. Handling the Chemical:
-
Keep the chemical away from heat, sparks, open flames, and other ignition sources.[3]
-
Use only non-sparking tools.[2]
-
Avoid breathing vapors or mist.[3]
-
Prevent contact with skin, eyes, and clothing.[1]
-
Keep the container tightly closed when not in use.[3]
3. Storage:
-
Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents and strong bases.[1][2]
-
After opening, consider purging the container with nitrogen before re-closing to minimize air exposure.[1]
4. Spill Management:
-
In the event of a spill, eliminate all ignition sources.[1]
-
Absorb the spill with an inert, non-combustible material like sand or earth.[1]
-
Use clean, non-sparking tools to collect the absorbed material into a suitable, properly labeled container for disposal.[1]
-
Prevent the spill from entering waterways or drains.[1]
5. Disposal:
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[1]
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste to ensure proper disposal.[2]
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
